Methyltetrazine-PEG4-hydrazone-DBCO
Description
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Propriétés
Formule moléculaire |
C48H51N9O8 |
|---|---|
Poids moléculaire |
882.0 g/mol |
Nom IUPAC |
4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C48H51N9O8/c1-35-52-55-47(56-53-35)40-14-10-36(11-15-40)32-50-44(58)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-48(61)41-16-12-37(13-17-41)33-51-54-45(59)20-21-46(60)57-34-42-8-3-2-6-38(42)18-19-39-7-4-5-9-43(39)57/h2-17,33H,20-32,34H2,1H3,(H,49,61)(H,50,58)(H,54,59)/b51-33- |
Clé InChI |
ZJVZNEHWFCHHDP-UVXOUDFXSA-N |
SMILES isomérique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)/C=N\NC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=NNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origine du produit |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Methyltetrazine-PEG4-hydrazone-DBCO for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation has been revolutionized by the development of highly specific and efficient chemical ligation strategies. Among these, the Methyltetrazine-PEG4-hydrazone-DBCO linker has emerged as a powerful and versatile tool, particularly in the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core mechanism of this trifunctional linker, detailing its reactive components, reaction kinetics, and practical applications in experimental settings.
Core Components and Their Roles
The this compound linker is a sophisticated construct designed for multi-step, controlled bioconjugation.[1] It integrates three key chemical moieties, each with a distinct and bioorthogonal reactivity, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer.
-
Methyltetrazine (Me-Tz): This moiety is the reactive partner in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, one of the fastest bioorthogonal reactions known.[2][3] It selectively reacts with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), to form a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[4] This reaction is characterized by its exceptional speed and specificity, proceeding rapidly even at low concentrations without the need for a catalyst.[3][5]
-
Dibenzocyclooctyne (DBCO): As a strained alkyne, DBCO is a key component for copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC).[6] It reacts with azide-functionalized molecules to form a stable triazole ring.[7] This reaction is highly biocompatible, avoiding the cytotoxicity associated with copper catalysts, and proceeds with high efficiency under mild, aqueous conditions.[6][7]
-
Hydrazone Linkage: This functional group provides a cleavable element within the linker. The hydrazone bond is formed by the reaction of a hydrazine (B178648) with an aldehyde or ketone.[8][9] A key feature of this linkage is its pH-sensitivity; it is relatively stable at physiological pH (around 7.4) but can be hydrolyzed under mildly acidic conditions (pH < 6).[10][11] This property is particularly valuable for the controlled release of payloads, such as drugs from an ADC, in the acidic environment of endosomes or lysosomes within target cells.[10]
-
PEG4 Spacer: The tetra-polyethylene glycol (PEG4) chain serves as a hydrophilic spacer.[1][12] It enhances the water solubility of the linker and the resulting conjugate, which is often crucial when working with biomolecules.[12] The flexibility of the PEG chain also minimizes steric hindrance between the conjugated molecules, allowing the reactive ends to efficiently find their targets.[13]
Mechanism of Action: A Dual Bioorthogonal and Cleavable System
The utility of the this compound linker lies in its ability to facilitate sequential or orthogonal conjugations to two different molecules, with the option for subsequent cleavage. This trifunctional nature allows for the precise assembly of complex bioconjugates.[1]
A typical workflow might involve:
-
First Conjugation (e.g., via SPAAC): A biomolecule of interest (e.g., an antibody) is first functionalized with an azide (B81097) group. The DBCO end of the linker is then reacted with this azide-modified antibody to form a stable antibody-linker conjugate.[7]
-
Second Conjugation (e.g., via IEDDA): A second molecule (e.g., a therapeutic payload or an imaging agent) is functionalized with a TCO group. This TCO-modified molecule is then reacted with the methyltetrazine moiety on the antibody-linker conjugate.[4]
-
pH-Mediated Cleavage: The resulting conjugate contains a hydrazone bond that can be cleaved under acidic conditions, allowing for the release of the second molecule from the first.[10]
This dual-reactivity and cleavability are illustrated in the logical workflow below.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. conju-probe.com [conju-probe.com]
- 13. vectorlabs.com [vectorlabs.com]
The Pivotal Role of the PEG4 Spacer in the Trifunctional Linker: Methyltetrazine-PEG4-hydrazone-DBCO
For Immediate Release
A deep dive into the molecular architecture of Methyltetrazine-PEG4-hydrazone-DBCO reveals the critical function of its polyethylene (B3416737) glycol (PEG) component. This in-depth guide, tailored for researchers, scientists, and professionals in drug development, elucidates the multifaceted contributions of the PEG4 spacer to the linker's utility in advanced bioconjugation strategies, particularly in the construction of Antibody-Drug Conjugates (ADCs).
This compound is a heterotrifunctional linker, a molecular tool designed to connect multiple molecular entities with precision. Its core structure comprises three key functional groups: a methyltetrazine group for reaction with trans-cyclooctene (B1233481) (TCO) via an inverse electron demand Diels-Alder (iEDDA) reaction, a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, and a pH-sensitive hydrazone linkage that allows for cleavable conjugation.[1][2][3] The integration of a discrete four-unit polyethylene glycol (PEG4) spacer is not a trivial inclusion but a deliberate design choice that imparts several advantageous properties to the linker and the resulting bioconjugates.
Core Functions of the PEG4 Spacer
The primary role of the PEG4 spacer is to enhance the overall performance of the linker in complex biological environments. Its contributions can be categorized into several key areas:
-
Enhanced Hydrophilicity and Solubility : The inherent hydrophilicity of the PEG4 spacer significantly increases the water solubility of the entire linker molecule.[3][4] This is crucial when working with hydrophobic drugs or antibodies that may have limited solubility in aqueous buffers, thereby preventing aggregation and improving reaction efficiency.[5]
-
Reduction of Steric Hindrance : The flexible and extended nature of the PEG4 spacer arm provides a physical separation between the conjugated molecules.[1][4] This separation minimizes steric hindrance, allowing the reactive moieties (methyltetrazine and DBCO) to more readily access their respective reaction partners, which can lead to improved conjugation efficiency.
-
Improved Pharmacokinetics : In the context of ADC development, PEGylation is a well-established strategy to improve the pharmacokinetic profile of therapeutic molecules. The inclusion of the PEG4 spacer can contribute to a longer circulation half-life of the ADC by increasing its hydrodynamic radius, which in turn can lead to reduced renal clearance.[4][6]
-
Reduced Immunogenicity : PEGylation can shield the bioconjugate from the host's immune system, a phenomenon known as the "stealth effect." This can reduce the immunogenicity of the ADC, a critical factor in the development of safe and effective protein therapeutics.[5]
-
Controlled Spacing : The defined length of the PEG4 spacer allows for precise control over the distance between the conjugated molecules. This can be critical for the biological activity of the final conjugate, for instance, by ensuring that a conjugated drug can efficiently reach its intracellular target after release from the antibody.
Quantitative Insights into PEGylation
| Property | Without PEG Spacer | With PEG Spacer | Source |
| Solubility | Lower | Higher | [3][4] |
| Hydrophilicity (LogD) | Higher (less hydrophilic) | Lower (more hydrophilic) | [7] |
| ADC Aggregation | Higher propensity | Lower propensity | [5][8] |
| In Vivo Clearance | Faster | Slower | [6][9] |
| Reaction Kinetics (iEDDA) | Potentially slower due to steric hindrance | Potentially faster due to reduced steric hindrance | [10][11] |
Experimental Protocols
The trifunctional nature of this compound allows for sequential or dual bioconjugation strategies. Below are detailed methodologies for key experiments involving this linker.
Protocol 1: Sequential Dual-Labeling of a Monoclonal Antibody (mAb)
This protocol describes the sequential conjugation of two different molecules (e.g., a cytotoxic drug and an imaging agent) to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized molecule (e.g., Azido-Drug)
-
TCO-functionalized molecule (e.g., TCO-Fluorophore)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., hydroxylamine (B1172632) for the hydrazone if cleavage is desired, or an excess of a small molecule azide/TCO to cap unreacted linker)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve the Azido-Drug in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve the TCO-Fluorophore in anhydrous DMSO to a stock concentration of 10 mM.
-
-
First Conjugation (SPAAC Reaction):
-
To the mAb solution, add a 5-10 fold molar excess of the Azido-Drug.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purify the mAb-Azido-Drug conjugate using an appropriate SEC column to remove excess, unreacted Azido-Drug.
-
-
Second Conjugation (Linker Attachment):
-
To the purified mAb-Azido-Drug conjugate, add a 3-5 fold molar excess of the this compound stock solution.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Purify the resulting mAb-Azido-Drug-DBCO-hydrazone-PEG4-Methyltetrazine conjugate using an SEC column to remove excess linker.
-
-
Third Conjugation (iEDDA Reaction):
-
To the purified conjugate from the previous step, add a 5-10 fold molar excess of the TCO-Fluorophore stock solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing. The reaction is often rapid.[12]
-
Purify the final dual-labeled mAb conjugate using an SEC column.
-
-
Characterization:
-
Characterize the final product by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) and fluorophore-to-antibody ratio.
-
Use SDS-PAGE and mass spectrometry to confirm conjugation and purity.
-
Protocol 2: Cleavage of the Hydrazone Linker
The hydrazone bond is labile under acidic conditions, allowing for the controlled release of one of the conjugated molecules.[1][]
Materials:
-
Purified bioconjugate containing the this compound linker.
-
Acidic buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5).
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0).
-
Analytical HPLC.
Procedure:
-
Incubation in Acidic Buffer:
-
Incubate the bioconjugate in the acidic buffer at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Neutralize the aliquots with the neutralization buffer.
-
Analyze the samples by analytical HPLC to monitor the cleavage of the hydrazone bond and the release of the conjugated molecule.
-
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the logical flow of utilizing this compound in bioconjugation.
Caption: Sequential conjugation workflow using the trifunctional linker.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [nhsjs.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Trifunctional Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, plays a pivotal role in the safety and efficacy of an ADC.[1][2][3][4][5] While traditional linkers are bifunctional, allowing for the attachment of a single type of payload, recent advancements have led to the development of trifunctional linkers. These sophisticated linkers possess three reactive sites, enabling the attachment of two different payloads or a payload and a diagnostic/imaging agent, thereby expanding the therapeutic and diagnostic capabilities of ADCs.[6][7][8][9] This guide provides a comprehensive overview of trifunctional linkers, covering their design, synthesis, and application in the development of next-generation ADCs.
Core Concepts of Trifunctional Linkers
Trifunctional linkers are designed with three orthogonal reactive handles. This orthogonality ensures that each component (the antibody, the first payload, and the second payload/agent) can be attached sequentially and site-specifically without interfering with the other conjugation reactions.[7][10] This precise control over the conjugation process leads to the production of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR), a critical quality attribute that influences the ADC's pharmacokinetic profile and therapeutic index.[11][12]
The three main components of a trifunctional linker are:
-
Antibody Conjugation Moiety: This group reacts with a specific functional group on the antibody, typically the thiol group of a cysteine residue or the amine group of a lysine (B10760008) residue. Maleimide (B117702) chemistry is commonly employed for cysteine conjugation due to its high reactivity and specificity under mild conditions.[2][13][][15]
-
First Payload Attachment Site: This site allows for the covalent attachment of the first cytotoxic payload.
-
Second Payload/Agent Attachment Site: This third handle provides a point of attachment for a second, distinct payload or a diagnostic molecule, such as a fluorescent dye or a chelating agent for a radionuclide.
The strategic combination of two different payloads can help to overcome drug resistance, enhance cytotoxic potency through synergistic effects, and target heterogeneous tumor cell populations.[1][6][16]
Quantitative Data on Trifunctional ADC Performance
The performance of ADCs constructed with trifunctional linkers is evaluated based on several key parameters. The following tables summarize representative quantitative data from studies on dual-payload ADCs.
| ADC Construct | Target Antigen | Payload 1 | Payload 2 | DAR (Payload 1 / Payload 2) | In Vitro Cytotoxicity (IC50, ng/mL) | Reference |
| anti-HER2 Dual-Payload ADC | HER2 | MMAF | SN38 | Not Specified | More efficacious than single-payload ADCs | [16] |
| cAC10-(1 + 3) | CD30 | MMAF | MMAE | Not Specified | 3.9 (bystander activity) | [16] |
| Dual Drug ADC | Not Specified | MMAE | PBD | Not Specified | Not Specified | [6] |
Table 1: In Vitro Cytotoxicity of Dual-Payload ADCs.
| ADC Construct | Linker Type | Plasma Stability (% intact ADC after time) | Reference |
| Valine-Citrulline Linker ADC | Cleavable Dipeptide | >24.6% release in mouse plasma | [17] |
| Diaminopropionic Acid Linker ADC | Stable | 2.4% release in mouse plasma | [17] |
| EGCit Linker ADC | Novel Tripeptide | Enhanced stability compared to FDA-approved ADCs | [1] |
Table 2: Plasma Stability of ADCs with Different Linkers.
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of trifunctional ADCs. The following sections provide step-by-step protocols for key experiments.
Synthesis of a Heterotrifunctional Linker
The synthesis of a heterotrifunctional linker is a multi-step process that requires careful control of reaction conditions to ensure the orthogonality of the reactive groups. The following is a generalized protocol based on the synthesis of a linker with maleimide, propargyl, and ketone functionalities.[8]
-
Step 1: Synthesis of the Linker Backbone. The core structure of the linker is assembled, often starting from a commercially available amino acid or a custom-synthesized scaffold.
-
Step 2: Introduction of the First Reactive Handle (e.g., Maleimide). A maleimide group is introduced for subsequent conjugation to the antibody's cysteine residues.
-
Step 3: Introduction of the Second Reactive Handle (e.g., Propargyl). A propargyl group is added to allow for a "click" chemistry reaction with an azide-modified payload.
-
Step 4: Introduction of the Third Reactive Handle (e.g., Ketone). A ketone group is incorporated for oxime ligation with a hydroxylamine-modified second payload.
-
Step 5: Purification and Characterization. The final trifunctional linker is purified using techniques such as reversed-phase chromatography and its structure is confirmed by mass spectrometry and NMR.[8][18]
Antibody-Linker Conjugation via Thiol-Maleimide Coupling
This protocol describes the site-specific conjugation of a trifunctional linker to an antibody through the reaction between a maleimide group on the linker and a thiol group on a cysteine residue of the antibody.[13][15][19]
-
Antibody Reduction:
-
Prepare a solution of the antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), in a 5- to 20-fold molar excess to the antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours to reduce the interchain disulfide bonds and expose the cysteine thiol groups.
-
-
Linker-Payload Conjugation:
-
Dissolve the maleimide-functionalized trifunctional linker (pre-loaded with one or both payloads) in a biocompatible solvent like DMSO.
-
Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to control the final DAR.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the ADC:
-
Remove the unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
In Vitro Cytotoxicity Assay (IC50 Determination)
This assay measures the potency of the ADC in killing cancer cells that express the target antigen.[20][21][22][23]
-
Cell Culture:
-
Culture the target antigen-positive and antigen-negative cancer cell lines in their recommended growth medium.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in the cell culture medium.
-
Add the ADC solutions to the cells and incubate for a period of 72 to 120 hours.
-
-
Cell Viability Assessment:
-
Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
-
-
Data Analysis:
-
Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis.
-
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, which is crucial for predicting its in vivo performance and potential for off-target toxicity.[17][24][25][26][27]
-
Incubation:
-
Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
-
Sample Collection:
-
At each time point, take an aliquot of the plasma-ADC mixture.
-
-
Analysis:
-
Analyze the samples to determine the amount of intact ADC and the amount of released payload. This can be done using techniques like ELISA to measure the concentration of conjugated antibody and LC-MS to quantify the free payload.
-
-
Data Interpretation:
-
Calculate the percentage of intact ADC remaining over time to assess the stability of the linker.
-
Mandatory Visualizations
Signaling Pathway of a Dual-Payload ADC
Caption: Mechanism of action of a trifunctional ADC with two distinct payloads.
Experimental Workflow for Trifunctional ADC Development
References
- 1. Dual-payload ADCs and novel tripeptide linkers for improved efficacy and safety in cancer treatment - American Chemical Society [acs.digitellinc.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. njbio.com [njbio.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
- 20. njbio.com [njbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 24. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 25. benchchem.com [benchchem.com]
- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 27. ADC Plasma Stability Assay [iqbiosciences.com]
A Technical Guide to Methyltetrazine-PEG4-hydrazone-DBCO for Bioorthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Methyltetrazine-PEG4-hydrazone-DBCO, a trifunctional linker at the forefront of bioconjugation and antibody-drug conjugate (ADC) development. We will explore its core components, the underlying principles of the bioorthogonal reactions it facilitates, and detailed protocols for its application.
Introduction: The Power of Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. "Click chemistry" is a core concept within this field, characterized by reactions that are high-yield, stereospecific, and generate only inoffensive byproducts. These reactions provide a powerful toolkit for selectively joining molecules in complex biological environments.
This compound is a sophisticated reagent designed to leverage two of the most prominent catalyst-free click reactions:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A reaction between a cyclooctyne (B158145) (like DBCO) and an azide (B81097).
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The fastest known bioorthogonal reaction, occurring between a tetrazine and a strained alkene (like trans-cyclooctene, TCO).
This linker's unique structure allows for sequential or orthogonal labeling strategies, making it highly valuable in the construction of complex biomolecules like ADCs.
Core Components of this compound
The linker's functionality arises from its four key components, each with a distinct role.[1]
-
Methyltetrazine (Tz): This electron-deficient diene is the reactive handle for the exceptionally fast IEDDA reaction with strained alkenes (e.g., TCO).[1][2] This ligation is known for its unprecedented kinetics.[2]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts chemoselectively with azide-functionalized molecules via the copper-free SPAAC reaction.[2][3] This reaction is highly biocompatible as it avoids the cellular toxicity associated with copper catalysts.[4]
-
Hydrazone Linkage: This bond is designed to be cleavable under specific conditions, most notably in acidic environments.[1][2] In the context of ADCs, this allows for the controlled release of a cytotoxic payload within the acidic endosomes or lysosomes of a target cancer cell.[][6]
-
PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that enhances the reagent's water solubility, reduces aggregation, and minimizes steric hindrance between the conjugated molecules.[1][2]
Below is a diagram illustrating the modular nature of this trifunctional linker.
Quantitative Data: Reaction Kinetics and Stability
The efficiency of bioorthogonal reactions is paramount. The speed is quantified by the second-order rate constant (k₂), where a higher value indicates a faster reaction. The IEDDA reaction is significantly faster than SPAAC, enabling a broad range of applications.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Reactions
| Reaction | Reactants | Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
|---|---|---|---|
| IEDDA | Methyltetrazine + TCO | ~10³ - 10⁶ | Extremely fast, catalyst-free, bioorthogonal.[7] |
| SPAAC | DBCO + Azide | ~10⁻¹ - 10¹ | Fast, catalyst-free, bioorthogonal.[7] |
| Maleimide Chemistry | Maleimide + Thiol | ~10² - 10³ | Fast but specific to thiols; resulting bond can be unstable.[7] |
| NHS Ester Chemistry | NHS Ester + Amine | ~10¹ - 10² | Fast but targets abundant primary amines, leading to less specificity.[7] |
Data compiled from multiple sources and represents typical ranges.[7][8][9]
Table 2: Second-Order Rate Constants (k₂) for IEDDA Reactions (Tetrazine + TCO)
| Tetrazine Derivative | Solvent/Conditions | k₂ (M⁻¹s⁻¹) |
|---|---|---|
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | PBS, 37°C | 26,000 ± 500 |
| 3-(aminohexanoic acid)-6-methyl-1,2,4,5-tetrazine | PBS, 37°C | 210 ± 20 |
| 3-(aminohexanoic acid)-1,2,4,5-tetrazine | PBS, 37°C | 30,000 ± 3,000 |
Data from BenchChem, sourced from referenced literature.[8]
Table 3: Second-Order Rate Constants (k₂) for SPAAC Reactions (DBCO + Azide)
| DBCO Construct | Reactant Azide | Buffer (pH 7) | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|---|
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 0.32–0.85 |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.55–1.22 |
| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18–0.37 |
Data from BenchChem, sourced from referenced literature.[10]
The stability of the resulting conjugate is critical, particularly for in-vivo applications. The triazole bond formed from the DBCO-azide reaction and the dihydropyridazine (B8628806) from the tetrazine-TCO reaction are both highly stable covalent linkages under physiological conditions.[7] The hydrazone linker, by contrast, is designed for controlled cleavage. Its stability is pH-dependent, remaining relatively stable at physiological pH (~7.4) but hydrolyzing at the lower pH found in endosomes (pH 5-6) and lysosomes (pH ~4.8).[11]
Experimental Protocols and Workflows
The dual reactivity of this compound allows for a flexible, two-step conjugation strategy. A common application is the creation of an Antibody-Drug Conjugate (ADC), where an antibody is linked to a cytotoxic drug.
The general workflow involves:
-
Modification of Biomolecule 1: Introduce an azide group onto the antibody.
-
Modification of Biomolecule 2: Synthesize a drug payload containing a TCO group.
-
Sequential Ligation: First, react the azide-modified antibody with the DBCO end of the linker. Second, react the TCO-modified drug with the tetrazine end of the linker.
The following diagram illustrates a typical workflow for constructing an ADC.
Protocol 1: Antibody Modification with Azide
This protocol describes the introduction of azide groups onto an antibody using an NHS ester reaction targeting primary amines (e.g., lysine (B10760008) residues).
-
Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Ensure additives like BSA are removed.[12][]
-
Reagent Preparation: Dissolve an Azide-PEG-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction: Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.[] Ensure the final DMSO concentration is below 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle agitation.
-
Purification: Remove unreacted azide linker via dialysis against PBS or by using a spin desalting column.[] The azide-modified antibody is now ready for conjugation.
Protocol 2: Conjugation of Azide-Antibody to DBCO-Linker (SPAAC)
This protocol attaches the this compound linker to the azide-modified antibody.
-
Reagent Preparation: Dissolve the this compound linker in DMSO or DMF.
-
Reaction: Mix the azide-modified antibody with a 2-4 fold molar excess of the DBCO-containing linker.[12]
-
Incubation: Incubate the reaction for 4-18 hours. While reactions can be complete in 2-4 hours at room temperature, incubation overnight at 4°C can improve yield.[4][12][14]
-
Monitoring (Optional): The reaction progress can be monitored by UV-Vis spectroscopy. The consumption of the DBCO reagent is observed by the decrease in absorbance at ~310 nm.[4][10]
-
Purification: Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) or a spin desalting column to remove excess linker.
Protocol 3: Ligation of TCO-Payload to Tetrazine-Antibody (IEDDA)
This is the final step to attach the drug payload.
-
Payload Preparation: The cytotoxic drug must be pre-functionalized with a TCO group.
-
Reaction: Add the TCO-modified drug payload to the purified antibody-linker conjugate from Protocol 2. A molar excess of 1.5-5 fold is typically sufficient due to the rapid kinetics.
-
Incubation: The reaction is extremely fast and is often complete within minutes at room temperature.[15]
-
Purification: Purify the final ADC using SEC or another appropriate chromatography method to remove any unreacted drug payload. The ADC is now ready for characterization and use.
Protocol 4: Hydrazone Linker Cleavage for Payload Release
The hydrazone bond is designed to cleave inside the target cell. This process is typically validated in vitro.
-
Buffer Preparation: Prepare buffers at various pH levels, for example: a physiological buffer (PBS, pH 7.4) and an acidic buffer mimicking the lysosomal environment (e.g., acetate (B1210297) buffer, pH 4.8).
-
Incubation: Incubate aliquots of the purified ADC in each buffer at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples using techniques like reverse-phase HPLC or LC-MS to quantify the amount of released payload versus the intact ADC. This allows for the determination of the linker's hydrolysis half-life at different pH values.
The following diagram illustrates the intracellular processing of an ADC, leading to payload release.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. By providing two distinct, high-efficiency bioorthogonal handles and a cleavable element, it enables the sophisticated construction of complex bioconjugates. Its application in ADC development, where specificity, stability, and controlled release are paramount, highlights its significance in the future of targeted therapeutics. Understanding the principles and protocols outlined in this guide will empower scientists to effectively harness the potential of this advanced chemical linker.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 14. lifetein.com [lifetein.com]
- 15. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
An In-depth Technical Guide to Methyltetrazine-PEG4-hydrazone-DBCO for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG4-hydrazone-DBCO is a versatile, trifunctional linker molecule designed for advanced bioorthogonal labeling and drug delivery applications.[1][2] This innovative reagent incorporates three key functional moieties: a methyltetrazine group, a dibenzocyclooctyne (DBCO) group, and a pH-sensitive hydrazone linkage, all connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer.[1][2] This unique combination of features enables researchers to perform sequential or simultaneous dual labeling of biomolecules, construct sophisticated antibody-drug conjugates (ADCs), and develop targeted drug delivery systems with controlled release mechanisms.[1][2][3]
The methyltetrazine moiety participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO).[4][5] This reaction is known for its exceptionally fast kinetics, making it ideal for labeling applications where speed and efficiency are critical.[4][5] The DBCO group, on the other hand, reacts with azide-functionalized molecules through strain-promoted azide-alkyne cycloaddition (SPAAC).[4] SPAAC is a highly specific and biocompatible copper-free click chemistry reaction. The hydrazone linkage provides a cleavable element to the linker, which is stable at physiological pH but hydrolyzes under mildly acidic conditions, such as those found in endosomal compartments of cells.[1][6][7] This feature is particularly valuable for the controlled release of therapeutic agents within target cells.[1] The PEG4 spacer enhances the water solubility of the molecule and reduces steric hindrance, thereby improving its performance in aqueous biological environments.[1][4]
This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, reaction kinetics, and pH-dependent stability. Detailed experimental protocols for its application in bioorthogonal labeling are also presented, along with diagrams illustrating key workflows and mechanisms.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C48H51N9O8 | [2] |
| Molecular Weight | 881.97 g/mol | [2] |
| Purity | ≥90% | [2] |
| Physical Form | Red solid | |
| Solubility | Soluble in THF, DCM, DMF, and DMSO | |
| Storage | -20°C | [3] |
Bioorthogonal Reaction Kinetics
The following table summarizes the representative second-order rate constants for the two bioorthogonal reactions enabled by this compound. The exact kinetics can be influenced by the specific reaction partners and conditions.
| Reaction | Reactants | Second-Order Rate Constant (k2) | Reference |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine & Trans-cyclooctene (TCO) | ~10^3 - 10^6 M⁻¹s⁻¹ | [8][9] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO & Azide | ~1 M⁻¹s⁻¹ | [10] |
pH-Dependent Stability of Hydrazone Linkage
The cleavage of the hydrazone bond is pH-dependent. The table below provides an overview of the stability of similar hydrazone linkages at different pH values.
| pH | Stability | Half-life (t½) | Reference |
| 7.4 (Physiological) | Reasonably stable | Hours to days | [6][7][11] |
| 5.0 - 5.5 (Endosomal) | Labile | Minutes to hours | [6][7][11] |
Experimental Protocols
Protocol 1: Dual Bioorthogonal Labeling of a Protein
This protocol describes a general workflow for the sequential labeling of a protein with two different reporter molecules using this compound.
Materials:
-
Protein of interest containing a TCO-modification and an accessible amine group (e.g., lysine)
-
This compound
-
Azide-functionalized fluorescent dye 1
-
NHS-ester activated fluorescent dye 2
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., PD-10)
-
Anhydrous DMSO
Procedure:
-
Protein Preparation: Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
First Labeling (IEDDA Reaction):
-
Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification Step 1: Remove the unreacted linker using a size-exclusion chromatography column equilibrated with the reaction buffer.
-
Second Labeling (SPAAC Reaction):
-
To the purified DBCO-labeled protein, add a 10- to 20-fold molar excess of the azide-functionalized fluorescent dye 1 (dissolved in DMSO).
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification Step 2: Purify the dually labeled protein by size-exclusion chromatography to remove the unreacted dye.
-
Characterization: Analyze the final product using SDS-PAGE and UV-Vis spectroscopy to confirm successful labeling.
Protocol 2: Synthesis of a pH-Cleavable Antibody-Drug Conjugate (ADC)
This protocol outlines the synthesis of an ADC where a cytotoxic drug is conjugated to an antibody through the pH-sensitive hydrazone linker of this compound.
Materials:
-
Antibody of interest
-
This compound
-
Azide-functionalized cytotoxic drug
-
TCO-NHS ester
-
Reaction Buffer: PBS, pH 7.4
-
Purification columns (e.g., Protein A and size-exclusion)
-
Anhydrous DMSO
Procedure:
-
Antibody Modification with TCO:
-
React the antibody with a molar excess of TCO-NHS ester in the reaction buffer for 1-2 hours at room temperature to introduce TCO groups onto the antibody surface.
-
Purify the TCO-modified antibody using a Protein A column followed by buffer exchange into the reaction buffer.
-
-
Linker-Drug Conjugation:
-
In a separate reaction, conjugate the this compound to the azide-functionalized cytotoxic drug via the SPAAC reaction as described in Protocol 1, Step 4.
-
Purify the linker-drug conjugate.
-
-
Final ADC Assembly (IEDDA Reaction):
-
Add a molar excess of the purified tetrazine-linker-drug conjugate to the TCO-modified antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification: Purify the final ADC using size-exclusion chromatography to remove any unreacted components.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
Mandatory Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. conju-probe.com [conju-probe.com]
- 5. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Methyltetrazine-PEG4-hydrazone-DBCO: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Methyltetrazine-PEG4-hydrazone-DBCO, a heterotrifunctional linker critical in the field of bioconjugation and targeted drug delivery. This document details its role in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies, supported by structured data, experimental protocols, and workflow visualizations.
Core Chemical Properties and Solubility
This compound is a sophisticated chemical tool designed for advanced bioconjugation strategies. Its structure incorporates three key functional moieties: a methyltetrazine group for bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reactions, a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), and a pH-sensitive hydrazone linker that allows for cleavable conjugation. The polyethylene (B3416737) glycol (PEG4) spacer enhances its solubility and reduces steric hindrance.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₈H₅₁N₉O₈ | [] |
| Molecular Weight | 881.97 g/mol | [] |
| Appearance | Purple to purplish-red solid | |
| Purity | Typically >90% by HPLC | [2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [2] |
| Dichloromethane (DCM) | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | [2] |
| Aqueous Buffers | Enhanced solubility | The hydrophilic PEG4 spacer improves solubility in aqueous solutions.[3] |
Key Applications in Bioconjugation
The unique trifunctional nature of this linker makes it a versatile tool for a range of applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where an antibody is linked to a potent cytotoxic drug.[4] The DBCO or methyltetrazine moiety can be used to attach the linker to a modified antibody, while the other bioorthogonal group can be used to attach a payload. The acid-labile hydrazone linker ensures that the drug is released in the acidic environment of endosomes and lysosomes within the target cancer cells.[]
-
Targeted Drug Delivery: Beyond ADCs, this linker can be used to conjugate targeting ligands (e.g., peptides, small molecules) to therapeutic agents, nanoparticles, or imaging agents.[3]
-
Dual Bioorthogonal Labeling: The presence of two distinct and mutually orthogonal click chemistry handles (tetrazine and DBCO) allows for the sequential or simultaneous labeling of different biomolecules.[3]
-
In Vivo Imaging: In pre-targeting strategies, a biomolecule (like an antibody) modified with one of the click handles is administered first, allowed to accumulate at the target site, and then a smaller imaging agent with the complementary handle is introduced for rapid and specific labeling.[5]
Experimental Protocols
The following is a representative, synthesized protocol for the creation of an antibody-drug conjugate using this compound. This protocol assumes a two-step approach where the linker is first attached to an azide-modified payload and then conjugated to a TCO-modified antibody.
Step 1: Conjugation of Linker to an Azide-Modified Payload via SPAAC
Objective: To attach the this compound linker to an azide-containing cytotoxic drug.
Materials:
-
Azide-modified payload (e.g., Azido-PEG-Drug)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vessel
-
HPLC for purification
Methodology:
-
Dissolve the azide-modified payload in the chosen solvent to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in the same solvent to a concentration that allows for a 1.5 to 3-fold molar excess relative to the azide-payload.
-
Add the linker solution to the payload solution and mix gently.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or overnight at 4°C. The reaction can be monitored by LC-MS.
-
Upon completion, purify the resulting linker-payload conjugate using reverse-phase HPLC to remove unreacted components.
Step 2: Conjugation of Linker-Payload to a TCO-Modified Antibody via iEDDA
Objective: To conjugate the Methyltetrazine-functionalized payload to a trans-cyclooctene (B1233481) (TCO)-modified antibody.
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified Methyltetrazine-linker-payload from Step 1
-
Reaction buffer (e.g., PBS)
-
Size-exclusion chromatography (SEC) system for purification
Methodology:
-
Prepare the TCO-modified antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
Dissolve the purified Methyltetrazine-linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
Add a 5 to 10-fold molar excess of the Methyltetrazine-linker-payload solution to the TCO-modified antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing. The iEDDA reaction is typically very fast.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess linker-payload and other small molecules.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC (hydrophobic interaction chromatography), or mass spectrometry.
Step 3: Cleavage of the Hydrazone Linker
Objective: To demonstrate the pH-sensitive cleavage of the hydrazone linker and release of the payload.
Methodology:
-
Incubate the purified ADC in a buffer at physiological pH (e.g., PBS, pH 7.4) and in an acidic buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5) at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze the samples by HPLC or LC-MS to monitor the release of the payload from the antibody. The half-life of the linker can be determined under different pH conditions. Hydrazone linkers are designed to be stable at pH 7.4 and labile at acidic pH.[]
Mandatory Visualizations
Experimental Workflow: Pre-targeted In Vivo Imaging
The following diagram illustrates a typical pre-targeting workflow for in vivo imaging, a key application for heterobifunctional linkers like Methyltetrazine-PEG-DBCO.
References
An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions with Methyltetrazine
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction has become a cornerstone of bioorthogonal chemistry, enabling chemists to perform specific and rapid covalent bond formations in complex biological environments.[1] Among the dienes used for this reaction, 1,2,4,5-tetrazines, and specifically methyltetrazine derivatives, have gained prominence due to their exceptional reactivity, stability, and versatility. This guide provides a comprehensive overview of the core principles of the methyltetrazine-iEDDA reaction, quantitative kinetic data, detailed experimental protocols, and its applications in drug development and life sciences.
Core Principles of the Methyltetrazine-iEDDA Reaction
The iEDDA reaction is a type of [4+2] cycloaddition that, contrary to the classical Diels-Alder reaction, occurs between an electron-poor diene and an electron-rich dienophile.[2][3] This reversal of electronic demand is the key to its unique reactivity and bioorthogonality.
1.1. Frontier Molecular Orbital (FMO) Theory
The rapid kinetics of the iEDDA reaction are explained by Frontier Molecular Orbital (FMO) theory. The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2] 1,2,4,5-tetrazines are highly electron-deficient, which significantly lowers the energy of their LUMO.[4] When paired with an electron-rich dienophile (such as a strained alkene or alkyne) that has a high-energy HOMO, the energy gap between these frontier orbitals is small, leading to an exceptionally fast reaction rate without the need for a catalyst.[2] The presence of electron-withdrawing substituents on the tetrazine ring further lowers the LUMO energy, increasing the reaction rate, though this can sometimes be inversely correlated with the tetrazine's stability in aqueous solutions.[2][5]
1.2. Reaction Mechanism
The iEDDA reaction with tetrazines proceeds through a two-step mechanism:
-
[4+2] Cycloaddition: The tetrazine (diene) and the dienophile (e.g., a trans-cyclooctene (B1233481) or norbornene derivative) undergo a concerted cycloaddition to form a highly unstable, bicyclic intermediate.[6][7]
-
Retro-Diels-Alder Reaction: This intermediate rapidly and irreversibly eliminates a molecule of dinitrogen gas (N₂).[6] This step is the thermodynamic driving force for the reaction, rendering it irreversible.
-
Product Formation: The elimination of N₂ results in the formation of a 4,5-dihydropyridazine product, which may then tautomerize and subsequently be oxidized to a stable pyridazine (B1198779) derivative, especially when using alkyne dienophiles.[4][7]
1.3. Role of Methyltetrazine and Common Dienophiles
Methyltetrazine is a commonly used tetrazine derivative due to its favorable balance of reactivity and stability. The methyl group provides sufficient activation for rapid reactions with strained dienophiles while maintaining better stability compared to tetrazines with strongly electron-withdrawing groups.[2]
The choice of dienophile is critical for tuning the reaction kinetics. Key characteristics of effective dienophiles include:
-
Electron-richness: Electron-donating groups on the dienophile increase its HOMO energy, accelerating the reaction.[4]
-
Ring Strain: Strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and norbornenes, are highly reactive due to the release of ring strain in the transition state.[4][8] TCO is one of the most reactive dienophiles for iEDDA reactions, with rate constants reaching up to 10⁶ M⁻¹s⁻¹.[8]
-
Steric Accessibility: Sterically unhindered dienophiles generally react faster.[4]
Quantitative Data: Reaction Kinetics
The iEDDA reaction is characterized by its exceptionally fast second-order rate constants (k₂). The table below summarizes representative kinetic data for various tetrazine and dienophile pairs, highlighting the high reactivity of methyltetrazine.
| Diene | Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | CH₃CN/H₂O | ~3,000 |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | norbornene | CH₃CN | 1.9[2] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | exo,exo-5-norbornene-2,3-dimethanol | CH₃CN | ~1.14 |
| 3-phenyl-1,2,4,5-tetrazine | styrene | 50% MeOH/water | 0.05 |
| Unspecified Tetrazine | N-acylazetine | Aqueous Buffer | 0.39 |
Note: Kinetic values can vary significantly based on the specific substituents, solvent, and temperature.
Experimental Protocols
Successful implementation of the methyltetrazine-iEDDA reaction requires careful execution. Below are representative protocols for the synthesis of a common methyltetrazine and its use in a bioconjugation application.
3.1. Protocol 1: Synthesis of 3-methyl-6-phenyl-1,2,4,5-tetrazine
This protocol describes a common method for synthesizing an asymmetrical methyltetrazine.
Materials:
-
Benzamidine (B55565) hydrochloride
-
Sulfur
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Thiohydrazide Formation: Reflux a mixture of benzamidine hydrochloride and excess acetonitrile with hydrazine hydrate and sulfur in ethanol. This reaction typically takes several hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Dihydrotetrazine Ring Formation: Cool the reaction mixture. The intermediate dihydrotetrazine often precipitates and can be collected by filtration.
-
Oxidation to Tetrazine: Suspend the crude dihydrotetrazine in a suitable solvent (e.g., DCM) and cool in an ice bath.[1]
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂), followed by the dropwise addition of glacial acetic acid. The reaction mixture will turn a characteristic bright pink/red color, indicating the formation of the tetrazine.[1]
-
Purification: After the reaction is complete, extract the tetrazine into an organic solvent like DCM. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.
3.2. Protocol 2: Antibody Labeling via Methyltetrazine-TCO Ligation
This protocol outlines the conjugation of a methyltetrazine-functionalized payload (e.g., a fluorophore) to an antibody previously modified with a trans-cyclooctene (TCO) group.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Methyltetrazine-fluorophore conjugate
-
Spin desalting columns
-
Reaction buffer (amine-free, e.g., PBS)
Procedure:
-
Antibody-TCO Functionalization:
-
Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.[1]
-
Add a 5-20 molar excess of TCO-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of TCO-labeled Antibody:
-
Remove the unreacted TCO-NHS ester using a spin desalting column equilibrated with the reaction buffer, following the manufacturer's instructions.[1]
-
-
iEDDA Ligation:
-
Add a 2-5 molar excess of the methyltetrazine-fluorophore conjugate to the purified TCO-labeled antibody.
-
Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is often complete within minutes due to the fast kinetics.
-
-
Final Purification:
-
Remove any unreacted methyltetrazine-fluorophore conjugate using a new spin desalting column.[1]
-
The final antibody-fluorophore conjugate is now ready for characterization and downstream applications such as immunoassays or cellular imaging.
-
Applications in Drug Development
The biocompatibility and rapid kinetics of the methyltetrazine-iEDDA reaction make it an invaluable tool in drug development.
4.1. Pre-targeting for Imaging and Therapy
Pre-targeting is a multi-step strategy that decouples the targeting and delivery steps to improve the therapeutic index of drugs or imaging agents.[9]
-
A biomolecule (e.g., an antibody) functionalized with a dienophile (like TCO) is administered and allowed to accumulate at the target site (e.g., a tumor).
-
After a clearance period to remove unbound antibody from circulation, a much smaller, rapidly clearing molecule carrying the methyltetrazine-payload (a radiotracer for PET imaging or a potent cytotoxin for therapy) is administered.[2]
-
The fast iEDDA reaction occurs in vivo at the target site, concentrating the payload where it is needed while minimizing systemic exposure.[9]
4.2. Click-to-Release Systems
The iEDDA reaction can be cleverly integrated into linker chemistry to trigger the release of a drug upon reaction. In these "click-to-release" systems, a drug is attached to a TCO-containing linker that is designed to be self-immolative.[10][11] When a tetrazine-bearing activator molecule reacts with the TCO, the resulting cycloaddition triggers a cascade of electronic rearrangements within the linker, leading to the cleavage and release of the active drug specifically at the site of the reaction.[10] This strategy offers precise spatiotemporal control over drug activation.
4.3. Other Applications
-
Live-Cell Imaging: Labeling specific biomolecules in or on living cells to visualize biological processes in real-time.[2]
-
Fabrication of Polymeric Materials: Creating hydrogels and other functional polymers for tissue engineering and regenerative medicine.[8]
-
Activatable Probes: Designing fluorogenic probes where a tetrazine quenches the fluorescence of a nearby fluorophore. The iEDDA reaction consumes the tetrazine, restoring fluorescence and signaling that the reaction has occurred.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 9. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Utilizing the DBCO Moiety
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and implementing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a focus on the dibenzocyclooctyne (DBCO) moiety. SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[][2] The DBCO group, a strained cyclooctyne (B158145), is highly reactive towards azides, facilitating rapid and specific conjugation.[][4] This guide provides detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key workflows to aid researchers in the successful application of this powerful bioconjugation technique.
Core Principles of SPAAC with DBCO
The driving force behind SPAAC is the significant ring strain of the cyclooctyne ring in the DBCO molecule.[][5] This inherent strain dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing the reaction to proceed efficiently at physiological temperatures and pH.[2][6] A key advantage of this approach is its bioorthogonality; neither the strained alkyne of DBCO nor the azide functional group typically engages in side reactions with native biological molecules, ensuring high specificity of labeling.[7][8]
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[2] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it ideal for applications in living cells and organisms.[6][9]
Quantitative Data for SPAAC-DBCO Reactions
The efficiency of SPAAC reactions is critical for successful bioconjugation. The following tables summarize key quantitative data to inform experimental design and optimization.
Table 1: Second-Order Rate Constants for DBCO Reactions
| Reactant Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| Benzyl Azide | ~0.6 - 1.0 | Varies with solvent and temperature |
| Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) |
| Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) |
| Model Azides (with Sulfo DBCO-amine) | 0.27 - 1.22 | Various buffers |
| Model Azides (with DBCO-PEG5-Trastuzumab) | 0.18 - 0.37 | HEPES & PBS |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.[10]
Table 2: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer (pH) | Reactant Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| PBS (pH 7) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 |
| HEPES (pH 7) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 |
Data indicates that buffer composition and pH can significantly influence reaction kinetics.[11][12]
Table 3: General Reaction Parameters for DBCO Bioconjugation
| Parameter | Value | Notes |
| Reaction Time | 2 - 17 hours | Dependent on reactants and temperature.[13][14] |
| Molar Excess of DBCO Reagent (for antibody activation) | 20-30 fold | For labeling with DBCO-NHS ester.[14][15] |
| Molar Excess of Azide Reagent | 2-4 fold | For reaction with a DBCO-functionalized antibody.[9][15] |
| UV-Vis Absorbance Maximum for DBCO | ~310 nm | Useful for monitoring reaction progress.[7][16] |
Key Experimental Protocols
The following are detailed methodologies for the primary experimental procedures involving DBCO-mediated bioconjugation.
Protocol 1: Activation of a Protein with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-N-hydroxysuccinimidyl (NHS) ester.[17]
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[9]
-
DBCO-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9][15]
-
Desalting spin column or other buffer exchange device.[17][18]
Procedure:
-
Reagent Preparation: Ensure the protein solution is free of amine-containing buffers and stabilizers like BSA.[9][15] Immediately before use, prepare the 10 mM stock solution of the DBCO-NHS ester.[17]
-
Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[15] The final DMSO concentration should be kept below 20% to avoid protein denaturation.[9][16]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice with gentle mixing.[9][17]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[16][17]
-
Purification: Remove excess, unreacted DBCO-NHS ester and the quenching agent using a desalting spin column according to the manufacturer's protocol.[14][17]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO concentration).[14][16]
Protocol 2: Copper-Free Click Chemistry Conjugation
This protocol outlines the reaction between the DBCO-activated protein and an azide-functionalized molecule.[9]
Materials:
-
Purified DBCO-activated protein.
-
Azide-functionalized molecule (e.g., oligonucleotide, peptide, small molecule drug).
-
Reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[7][9]
Procedure:
-
Reaction Setup: Mix the DBCO-activated protein with a 2- to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[7][15]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[7][15] For some applications, the incubation can be extended up to 48 hours.[9]
-
Purification: Purify the resulting conjugate to remove excess azide-functionalized molecule and any unreacted protein. Suitable methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reverse-phase HPLC, depending on the properties of the conjugate.[17][18]
-
Validation: Validate the formation of the conjugate using techniques such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, or mass spectrometry.[7][9]
Protocol 3: Monitoring SPAAC Reaction Progress via UV-Vis Spectroscopy
The progress of a SPAAC reaction involving DBCO can be monitored by the decrease in its characteristic absorbance at approximately 310 nm.[7][11]
Materials:
-
DBCO-containing molecule.
-
Azide-containing molecule.
-
UV-transparent cuvette.
-
UV-Vis spectrophotometer.
Procedure:
-
Initial Spectrum: Record the UV-Vis spectrum of the DBCO-containing molecule in the reaction buffer to determine its initial absorbance at ~310 nm.
-
Initiate Reaction: Add the azide-containing molecule to the cuvette to start the reaction.
-
Monitor Absorbance: Record the absorbance at ~310 nm at regular time intervals until the absorbance stabilizes, indicating the reaction is complete.[11]
-
Data Analysis: For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the absorbance at 310 nm versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant.[11]
Visualizing SPAAC-DBCO Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of SPAAC-DBCO chemistry.
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for protein bioconjugation using SPAAC-DBCO.
Caption: Logical decision-making for optimizing SPAAC-DBCO reactions.
Applications in Drug Development and Research
The versatility and biocompatibility of SPAAC using DBCO have led to its widespread adoption in various research and therapeutic areas.
-
Antibody-Drug Conjugates (ADCs): DBCO linkers are instrumental in attaching cytotoxic drugs to antibodies, creating targeted therapies for cancer.[19]
-
Targeted Drug Delivery: Therapeutic agents can be conjugated to DBCO-functionalized nanoparticles or other carriers for targeted delivery, which can enhance drug efficacy and minimize off-target side effects.[20]
-
In Vivo Imaging: The bioorthogonal nature of the DBCO-azide reaction allows for the labeling and tracking of biomolecules in living organisms without disrupting normal cellular processes.[21][22]
-
PROTACs: DBCO linkers can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[19]
-
Surface Modification: DBCO chemistry is used to immobilize biomolecules onto the surfaces of biosensors, microarrays, and hydrogels for various diagnostic and tissue engineering applications.[19]
References
- 2. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. medium.com [medium.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. hiyka.com [hiyka.com]
- 21. creativepegworks.com [creativepegworks.com]
- 22. vectorlabs.com [vectorlabs.com]
Applications of Heterobifunctional Linkers in Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of proteomics, understanding the dynamic interplay of proteins is paramount. Heterobifunctional linkers have emerged as indispensable tools, enabling researchers to dissect protein-protein interactions, elucidate cellular signaling pathways, and develop novel therapeutic strategies. These versatile molecules possess two distinct reactive moieties, allowing for the controlled and specific conjugation of different biomolecules. This technical guide provides a comprehensive overview of the core applications of heterobifunctional linkers in proteomics, with a focus on targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) and the structural analysis of protein complexes through cross-linking mass spectrometry (XL-MS).
This guide is designed to be a practical resource, offering not only a theoretical framework but also detailed experimental protocols and quantitative data to facilitate the implementation of these powerful techniques in the laboratory.
Core Applications of Heterobifunctional Linkers
Heterobifunctional linkers are central to a range of cutting-edge proteomics applications. Their unique architecture allows for a two-step conjugation process, minimizing the formation of unwanted homodimers and polymers.[1] The most prominent applications include:
-
Targeted Protein Degradation (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[2][3] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] The linker's length, composition, and attachment points are critical for the stability and productivity of this ternary complex and, consequently, for the efficiency of protein degradation.[5]
-
Cross-Linking Mass Spectrometry (XL-MS): XL-MS is a powerful technique for studying protein-protein interactions and elucidating the three-dimensional structure of protein complexes.[6][7][8] Heterobifunctional cross-linkers are used to covalently link interacting proteins in close proximity.[6][7][8] Following enzymatic digestion, the cross-linked peptides are identified by mass spectrometry, providing distance constraints that can be used to model the protein complex architecture.[6][7][8]
-
Affinity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to assess the functional state of enzymes and other proteins in complex biological samples. Heterobifunctional linkers can be incorporated into these probes to attach reporter tags (e.g., biotin (B1667282) or fluorescent dyes) for detection and enrichment, or to immobilize proteins for affinity purification.
Data Presentation: Quantitative Analysis of Heterobifunctional Linker Applications
The rational design and application of heterobifunctional linkers rely on quantitative data to assess their performance. The following tables summarize key quantitative parameters for PROTACs and provide an overview of common heterobifunctional cross-linkers.
Table 1: Influence of Linker Composition on PROTAC Activity
This table illustrates the impact of linker length and chemical composition on the degradation potency (DC50) and maximal degradation (Dmax) of pomalidomide-based PROTACs targeting Bruton's Tyrosine Kinase (BTK) and Epidermal Growth Factor Receptor (EGFR).[5]
| PROTAC | Target | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | BTK | PEG | 10 | C4 | 50 | 85 | Ramos |
| BTK Degrader 2 | BTK | PEG | 14 | C4 | 25 | >95 | Ramos |
| BTK Degrader 3 | BTK | Alkyl | 12 | C5 | 100 | 70 | Ramos |
| EGFR Degrader 1 | EGFR (WT) | PEG-Alkyl | 15 | C4 | 15 | 90 | HCT116 |
| EGFR Degrader 2 | EGFR (WT) | Alkyl | 13 | C4 | 30 | 80 | HCT116 |
| EGFR Degrader 3 | EGFR (WT) | PEG | 18 | C5 | 5 | >95 | HCT116 |
Data synthesized from published literature.[5]
Table 2: Common Heterobifunctional Cross-Linkers
This table provides a selection of commonly used heterobifunctional cross-linkers, detailing their reactive groups, spacer arm lengths, and key characteristics.
| Cross-Linker | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |
| SMCC | NHS-ester (Amines) | Maleimide (B117702) (Sulfhydryls) | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS-ester (Amines) | Maleimide (Sulfhydryls) | 8.3 | No | Yes |
| SPDP | NHS-ester (Amines) | Pyridyldithiol (Sulfhydryls) | 6.8 | Yes (by reducing agents) | No |
| LC-SPDP | NHS-ester (Amines) | Pyridyldithiol (Sulfhydryls) | 15.7 | Yes (by reducing agents) | No |
| SDA | NHS-ester (Amines) | Diazirine (Photo-reactive) | 4.9 | No | No |
| Sulfo-SDA | Sulfo-NHS-ester (Amines) | Diazirine (Photo-reactive) | 4.9 | No | Yes |
Mandatory Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of heterobifunctional linkers in proteomics.
Signaling Pathways
Experimental Workflows
Experimental Protocols
This section provides detailed methodologies for key experiments involving heterobifunctional linkers.
Protocol 1: Cell-Based PROTAC Assay for Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standards
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
96-well plates
-
Spectrophotometer or plate reader
-
Western blot imaging system
Procedure:
-
Cell Culture and Seeding:
-
Culture cells in appropriate complete medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Aspirate the medium from the cells and replace it with the medium containing the PROTAC or vehicle.
-
Incubate the cells for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification (Bradford Assay):
-
Prepare a series of BSA standards (e.g., 0, 2, 4, 6, 8, 10 µg/µL).[5]
-
In a 96-well plate, add 5 µL of each standard and diluted cell lysate in duplicate.
-
Add 250 µL of Bradford reagent to each well and mix.[5]
-
Incubate for 5 minutes at room temperature.[5]
-
Measure the absorbance at 595 nm using a plate reader.[5]
-
Generate a standard curve and determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with chemiluminescent substrate.
-
Capture the image using a Western blot imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).
-
Protocol 2: Protein-Protein Cross-Linking using Sulfo-SMCC
Objective: To covalently cross-link interacting proteins using the heterobifunctional cross-linker Sulfo-SMCC for subsequent analysis by SDS-PAGE or mass spectrometry.
Materials:
-
Purified protein samples (amine-containing and sulfhydryl-containing)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
-
Reaction tubes
Procedure:
-
Preparation of Reagents:
-
Equilibrate the Sulfo-SMCC vial to room temperature before opening.[9]
-
Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in water.[9] Note: Sulfo-SMCC is moisture-sensitive and will hydrolyze in solution.
-
Prepare the protein samples in the conjugation buffer. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.[9]
-
-
Activation of Amine-Containing Protein:
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the amine-containing protein solution.[10] The optimal molar excess depends on the protein concentration. For dilute protein solutions (<1 mg/mL), a higher molar excess (40-80 fold) may be required.[10]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[11]
-
-
Removal of Excess Cross-Linker:
-
Remove the excess, non-reacted Sulfo-SMCC from the activated protein using a desalting column equilibrated with the conjugation buffer.[11]
-
-
Conjugation to Sulfhydryl-Containing Protein:
-
Immediately add the sulfhydryl-containing protein to the maleimide-activated protein. The molar ratio of the two proteins should be optimized for the specific interaction being studied.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[10]
-
-
Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis of Cross-Linked Products:
-
The cross-linked protein sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight complexes.
-
For identification of cross-linked peptides, the sample can be subjected to enzymatic digestion followed by LC-MS/MS analysis.
-
Conclusion
Heterobifunctional linkers are powerful and versatile tools that have significantly advanced the field of proteomics. Their application in PROTACs has opened up new avenues for targeted therapies by enabling the degradation of previously "undruggable" proteins. In parallel, their use in cross-linking mass spectrometry has provided unprecedented insights into the architecture and dynamics of protein complexes. This technical guide has provided a comprehensive overview of these applications, complete with quantitative data, detailed experimental protocols, and illustrative diagrams. By leveraging the principles and methodologies outlined herein, researchers can effectively harness the potential of heterobifunctional linkers to unravel the complexities of the proteome and drive innovation in both basic research and drug development. A systematic and data-driven approach to linker design and experimental execution is paramount for achieving robust and reproducible results in these exciting areas of proteomics research.[5]
References
- 1. store.sangon.com [store.sangon.com]
- 2. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of protein-protein interactions with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteochem.com [proteochem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
Navigating Trifunctional Bioconjugation: A Guide to Methyltetrazine-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has revolutionized the way biomolecules are modified and tracked. Among the arsenal (B13267) of tools available, trifunctional linkers stand out for their ability to create complex, multi-component systems with high precision. This technical guide provides an in-depth look at Methyltetrazine-PEG4-hydrazone-DBCO, a versatile linker poised to advance targeted drug delivery, in vivo imaging, and complex bioconjugation strategies.
Core Concepts: Deconstructing the Trifunctional Linker
This compound is a heterobifunctional linker engineered with three key chemical motifs, each enabling a distinct and controllable chemical transformation.[1][2][3] A central polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance, crucial for maintaining the biological activity of conjugated molecules.[2]
The three reactive hubs of this linker are:
-
Methyltetrazine (Me-Tz) : This moiety participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction, one of the fastest bioorthogonal reactions known.[4][5] It selectively and rapidly reacts with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), to form a stable covalent bond.[4] This reaction is characterized by its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for a catalyst.[4]
-
Dibenzocyclooctyne (DBCO) : As a strained alkyne, DBCO is the reactive partner in strain-promoted azide-alkyne cycloaddition (SPAAC), another cornerstone of copper-free click chemistry.[6] It forms a stable triazole linkage with azide-functionalized molecules.[6] The mutual orthogonality of the iEDDA and SPAAC reactions allows for sequential or simultaneous dual labeling of a target molecule.[7]
-
Hydrazone Linkage : This bond provides a crucial element of controlled release. Hydrazone linkers are designed to be stable at physiological pH (around 7.4) but are susceptible to hydrolysis under the mildly acidic conditions found within cellular endosomes and lysosomes (pH 4.5-6.5).[][9] This pH-dependent cleavage is a key feature for the intracellular release of payloads in antibody-drug conjugate (ADC) applications.[][10]
Quantitative Data for Experimental Design
Effective project planning requires a solid understanding of the reaction kinetics and stability of the linker. The following tables summarize representative quantitative data for the key reactions and cleavage mechanisms associated with this compound.
| Reaction | Reactants | Second-Order Rate Constant (k) | Solvent/Conditions | Citation |
| iEDDA | Methyltetrazine & TCO | ~1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | Aqueous buffer, 37°C | [4][11] |
| SPAAC | DBCO & Benzyl Azide | ~0.24 - 1.22 M⁻¹s⁻¹ | Aqueous buffer (HEPES, pH 7), 25-37°C | [12][13] |
Table 1: Representative Reaction Kinetics. The iEDDA reaction between tetrazine and TCO is exceptionally fast, making it ideal for in vivo applications where reactant concentrations are low.[4][11] The SPAAC reaction of DBCO with azides is also robust and highly specific.[12][13] Reaction rates can be influenced by the specific structure of the reactants, solvent, and temperature.[6][12]
| Linkage | Condition | Half-life (t₁/₂) | Citation |
| Acylhydrazone | pH 7.4, 37°C | > 24 hours | [10] |
| Acylhydrazone | pH 5.0-5.5, 37°C | ~2.4 minutes - several hours | [10] |
| Acylhydrazone | pH 4.5, 37°C | Rapid cleavage | [] |
| DBCO | Presence of TCEP (reducing agent) | > 24 hours | [5] |
| DBCO | Presence of GSH (glutathione) | ~71 minutes | [5] |
Table 2: Linker Stability and Cleavage. The hydrazone linkage exhibits significant stability at physiological pH, a critical feature for minimizing premature drug release from ADCs in circulation.[10] Its rapid cleavage in acidic intracellular compartments ensures targeted payload delivery.[][10] The DBCO group shows good stability but can react with certain reducing agents like glutathione (B108866) (GSH).[5]
Experimental Protocols and Workflows
The trifunctional nature of this linker allows for sophisticated experimental designs, such as dual labeling or pre-targeted drug delivery.
General Experimental Protocols
SPAAC (DBCO-Azide) Reaction:
-
Preparation: Dissolve the azide-containing biomolecule in an appropriate amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. Prepare a stock solution of the this compound linker in an organic solvent like DMSO.
-
Reaction: Add a 10-20 fold molar excess of the linker solution to the biomolecule solution. Ensure the final concentration of the organic solvent is below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess linker via size-exclusion chromatography, dialysis, or other appropriate methods.
iEDDA (Methyltetrazine-TCO) Reaction:
-
Preparation: Dissolve the TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 6-9) at a concentration of 1-5 mg/mL.
-
Reaction: Add the this compound linker (or a molecule conjugated to it) to the TCO-containing solution. A 1:1 to 1.5:1 molar ratio is often sufficient due to the high reaction rate.
-
Incubation: The reaction is typically complete within 1 hour at room temperature.
-
Monitoring: The reaction can be monitored by the disappearance of the characteristic yellow color of the tetrazine.
Hydrazone Cleavage Assay:
-
Incubation: Incubate the hydrazone-linked conjugate in buffers of varying pH (e.g., pH 7.4, 6.0, 5.0) at 37°C.
-
Analysis: At various time points, analyze the samples by HPLC, mass spectrometry, or functional assays to quantify the extent of cleavage and payload release.
Logical Workflow for Dual-Labeling of a Biomolecule
The following diagram illustrates a logical workflow for the sequential dual labeling of a biomolecule using this compound. This approach leverages the orthogonality of the SPAAC and iEDDA reactions.
Caption: Sequential dual-labeling workflow using SPAAC followed by iEDDA.
Application Spotlight: Pre-targeted Drug Delivery
A powerful application for this trifunctional linker is in pre-targeted drug delivery, particularly for ADCs. This strategy separates the targeting and therapeutic delivery steps to improve the therapeutic window.
Caption: Pre-targeted drug delivery workflow using iEDDA and hydrazone cleavage.
This multi-step approach minimizes systemic exposure to the cytotoxic drug, as the drug is conjugated to a rapidly clearing small molecule rather than a long-circulating antibody. The highly efficient in vivo iEDDA reaction ensures that the ADC is formed specifically at the tumor site where the antibody has accumulated.
Conclusion and Future Perspectives
This compound offers a sophisticated platform for creating complex bioconjugates. Its combination of two orthogonal, catalyst-free click reactions with a pH-sensitive release mechanism provides researchers with precise control over the assembly and function of their constructs. For drug development professionals, this linker holds significant promise for the next generation of ADCs with improved safety and efficacy profiles. As research continues to push the boundaries of molecular engineering, the strategic application of such trifunctional linkers will be instrumental in developing more effective targeted therapies and advanced diagnostic tools.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Architect's Blueprint: A Technical Guide to the Discovery and Development of Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linchpin of this tripartite structure is the linker, a component whose chemical nature dictates the stability, efficacy, and safety of the entire conjugate. Cleavable linkers, designed to unleash their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, are central to the success of numerous approved and clinical-stage ADCs.[1][2] This guide provides an in-depth exploration of the core principles, discovery, and development of these intelligent molecular bridges. We will dissect the primary cleavage mechanisms, present comparative quantitative data, detail essential experimental protocols, and visualize the critical pathways and workflows that govern their function.
Introduction: The Critical Role of the Cleavable Linker
An ADC's therapeutic success hinges on a delicate balance: it must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet efficiently liberate its cytotoxic cargo upon reaching the target tumor cells.[3][4] Cleavable linkers are engineered to achieve this by exploiting the unique physiological and biochemical differences between the bloodstream and the tumor milieu.[5]
There are three predominant classes of cleavable linkers, categorized by their release mechanism:
-
pH-Sensitive Linkers: Capitalize on the acidic environment of intracellular compartments like endosomes and lysosomes.[6]
-
Protease-Sensitive Linkers: Contain peptide sequences that are substrates for proteases highly expressed in tumor cells.[6][7]
-
Glutathione-Sensitive Linkers: Employ disulfide bonds that are reduced by the high intracellular concentrations of glutathione (B108866).[6][8]
A key advantage of cleavable linkers is their ability to facilitate the "bystander effect."[3][8] Once the payload is released, if it is cell-permeable, it can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[4][9]
Mechanisms of Cleavage: A Tale of Three Triggers
The design of a cleavable linker is a strategic choice tailored to the ADC's target, payload, and desired mechanism of action.
pH-Sensitive (Acid-Cleavable) Linkers
These linkers are engineered to be stable at the physiological pH of blood (≈7.4) but to hydrolyze rapidly in the more acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4] The most common chemical moiety used for this purpose is the hydrazone bond.[10]
-
Mechanism: Acid-catalyzed hydrolysis of the linker bond releases the payload. Early ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®), successfully employed this strategy.[1][11][]
-
Advantages: Direct release mechanism based on a fundamental physiological difference.
-
Challenges: Hydrazone linkers can exhibit instability in circulation, leading to gradual, premature drug release.[7][10] Current research focuses on developing more stable acid-labile linkers, such as those based on acetals or phosphoramidates, to improve their therapeutic window.[13][14]
Protease-Sensitive Linkers
This class of linkers is the most widely used in approved ADCs.[15] They incorporate a short peptide sequence specifically designed to be cleaved by proteases, such as cathepsin B, which are overexpressed in the lysosomes of cancer cells.[7][16]
-
Mechanism: Upon ADC internalization and trafficking to the lysosome, proteases recognize and hydrolyze the peptide bond, often triggering a self-immolative cascade via a spacer unit like p-aminobenzyl carbamate (B1207046) (PABC) to release the unmodified payload.[17][18]
-
Key Sequences: The valine-citrulline (Val-Cit) dipeptide is the gold standard, utilized in ADCs like brentuximab vedotin (Adcetris®).[6][19] Other sequences like valine-alanine (Val-Ala) are also used.[4]
-
Advantages: High stability in plasma due to the presence of protease inhibitors and unfavorable pH, coupled with efficient enzymatic release in the target cell.[4]
-
Challenges: The Val-Cit linker can exhibit instability in mouse plasma due to carboxylesterase activity, which can complicate preclinical evaluation.[15][20] Efforts are ongoing to develop novel peptide sequences with improved specificity and stability.[15][16]
Glutathione-Sensitive (Reducible) Linkers
These linkers exploit the significant concentration gradient of the reducing agent glutathione (GSH) between the extracellular space (2–20 µmol/L in plasma) and the intracellular cytoplasm (1–10 mmol/L).[4]
-
Mechanism: The linker contains a disulfide bond that is stable in the oxidizing environment of the bloodstream but is rapidly cleaved by the high concentration of intracellular GSH.[4][21]
-
Advantages: Provides an alternative, non-lysosomal release mechanism. The rate of cleavage can be tuned by introducing steric hindrance around the disulfide bond to enhance plasma stability.[10][22]
-
Challenges: Less hindered disulfide linkers can be susceptible to reduction in the bloodstream, leading to off-target toxicity. Payloads are released as thiol-containing metabolites, which may impact their activity.[21]
Data Presentation: A Quantitative Comparison
The selection of a cleavable linker is a data-driven process. The following tables summarize key quantitative parameters for different linker types, providing a basis for comparison.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Specific Linker Example | Stability in Human Plasma (Half-life) | Stability in Mouse Plasma | Reference(s) |
|---|---|---|---|---|
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Susceptible to cleavage by carboxylesterase 1C | [5][22] |
| pH-Sensitive | Hydrazone | ~2 days (can be variable) | Variable, often shows some instability | [5] |
| Glutathione-Sensitive | Hindered Disulfide (e.g., SPDB) | >50% intact after 7 days | Generally stable | [5][22] |
| Enzyme-Sensitive | β-Glucuronide | Highly Stable | High (over 7 days) |[5] |
Table 2: Comparative Cleavage Rates of Cleavable Linkers
| Linker Type | Specific Linker | Cleavage Condition | Cleavage Rate / Half-life (t½) | Reference(s) |
|---|---|---|---|---|
| pH-Sensitive | Hydrazone (acyl) | pH 5.0 Buffer | t½ ≈ 2.4 - 4.4 hours | [22] |
| pH-Sensitive | Hydrazone | pH 4.5 Buffer | 97% release after 24 hours | [22] |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | Cathepsin B | t½ ≈ 240 minutes | [22][23] |
| Protease-Sensitive | Phenylalanine-Lysine (Phe-Lys) | Cathepsin B | t½ ≈ 8 minutes | [22] |
| Protease-Sensitive | Valine-Alanine (Val-Ala) | Cathepsin B | Cleaved at ~half the rate of Val-Cit | [22] |
| Glutathione-Sensitive | Disulfide | 5 mM Glutathione | ~50% reduction after 3 hours |[22] |
Visualizing the ADC Journey: Pathways and Workflows
Understanding the cellular processing of ADCs is crucial for rational linker design.
A systematic evaluation is required to select the optimal linker for a given ADC candidate.
Experimental Protocols: The Methodologies
Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers.
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[22]
-
Materials:
-
Purified Antibody-Drug Conjugate (ADC)
-
Human and/or mouse plasma (e.g., from BioIVT)
-
Phosphate-buffered saline (PBS)
-
Protein A or Protein G affinity resin
-
LC-MS/MS system, ELISA reader, or HPLC system
-
-
Methodology:
-
Incubate the ADC at a final concentration of ~100 µg/mL in plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Immediately quench the reaction by diluting the sample in cold PBS and storing at -80°C.[22]
-
For analysis, capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography to separate it from plasma proteins.[22]
-
Analyze the captured ADC to quantify the amount of conjugated payload remaining. This can be done by:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: To determine the average Drug-to-Antibody Ratio (DAR).
-
LC-MS/MS: To quantify the concentration of released payload in the plasma supernatant.[24]
-
ELISA: Using an anti-payload antibody to detect conjugated drug.
-
-
Plot the percentage of intact ADC or average DAR over time to determine the linker's stability and half-life.
-
Protocol 2: In Vitro Enzymatic Cleavage Assay (for Protease-Sensitive Linkers)
-
Objective: To determine the rate and specificity of linker cleavage by a target protease.
-
Materials:
-
Purified ADC or linker-payload construct
-
Recombinant human Cathepsin B (or other relevant protease, e.g., from ACROBiosystems).[25]
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT for cathepsin activation)
-
Fluorescent reporter payload or HPLC/LC-MS system for detection
-
-
Methodology:
-
Activate the Cathepsin B by pre-incubating it in assay buffer containing DTT at 37°C.
-
Initiate the reaction by adding the ADC or linker-payload construct to the activated enzyme solution.
-
Incubate the reaction mixture at 37°C.
-
Take samples at various time points and quench the reaction (e.g., by adding a protease inhibitor cocktail or acid).
-
Analyze the samples for the appearance of the cleaved payload.
-
Calculate the initial rate of cleavage from the data to determine kinetic parameters (kcat, KM).[15]
-
Protocol 3: Cell-Based Cytotoxicity Assay (IC50 Determination)
-
Objective: To determine the in vitro potency of an ADC on antigen-positive and antigen-negative cancer cell lines.
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Purified ADC, unconjugated antibody, and free payload drug
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or MTT)
-
96-well cell culture plates
-
-
Methodology:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the diluted therapeutic agents. Include untreated cells as a control.
-
Incubate the plates for a period of 3-5 days at 37°C in a CO2 incubator.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the untreated control cells to calculate the percentage of cell viability.
-
Plot the cell viability against the logarithm of the agent concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[22]
-
Conclusion and Future Perspectives
The selection and design of cleavable linkers are of paramount importance in the development of safe and effective Antibody-Drug Conjugates.[22] The choice between pH-sensitive, protease-sensitive, and glutathione-sensitive linkers must be carefully considered based on the target biology, payload characteristics, and desired therapeutic profile. Protease-sensitive linkers, particularly the Val-Cit dipeptide, remain the most clinically validated and widely used platform.[15]
However, the field is continuously evolving. Future innovations will likely focus on:
-
Novel Cleavage Triggers: Exploring new enzymes or conditions specific to the tumor microenvironment, such as β-glucuronidase or legumain, to enhance tumor-specific payload release.[7][16]
-
Dual-Release Mechanisms: Designing linkers that can respond to multiple stimuli for more controlled and robust payload delivery.
-
Enhanced Stability: Developing next-generation linkers with superior plasma stability to further widen the therapeutic window and reduce off-target toxicities.[26]
A thorough understanding of the principles outlined in this guide, coupled with robust in vitro and in vivo characterization, is essential for harnessing the full potential of cleavable linkers and advancing the next generation of transformative ADC therapies.[22]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 3. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 4. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
- 10. njbio.com [njbio.com]
- 11. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. commercialization.wsu.edu [commercialization.wsu.edu]
- 14. dialnet.unirioja.es [dialnet.unirioja.es]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. books.rsc.org [books.rsc.org]
- 17. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 18. mdpi.com [mdpi.com]
- 19. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 20. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. benchchem.com [benchchem.com]
- 25. news-medical.net [news-medical.net]
- 26. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibody Conjugation using Methyltetrazine-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of antibodies using the heterobifunctional linker, Methyltetrazine-PEG4-hydrazone-DBCO. This linker is a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. It features two distinct reactive moieties for bioorthogonal "click chemistry" reactions: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules, and a methyltetrazine group for inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO)-modified molecules.[][2][3][4][5][6]
The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces aggregation of the resulting conjugate.[6] Furthermore, the hydrazone linkage within the linker is cleavable under acidic conditions, allowing for the controlled release of conjugated payloads in specific cellular environments, such as endosomes and lysosomes.[3][6]
These application notes provide a comprehensive guide to performing antibody conjugation with this compound, including protocols for antibody modification, the conjugation reaction, purification of the final conjugate, and methods for its characterization.
Reaction Principle and Workflow
The conjugation strategy involves a two-step process. First, the antibody is modified to introduce a reactive handle, either an azide (B81097) or a TCO group. Subsequently, the modified antibody is reacted with the corresponding reactive group on the this compound linker.
Workflow Diagram
Caption: Experimental workflow for antibody conjugation.
Experimental Protocols
Protocol 1: Antibody Modification with an Azide Group
This protocol describes the introduction of azide groups onto the antibody via reaction with an NHS ester.
Materials:
-
Target Antibody (free of BSA and other amine-containing buffers)
-
Azide-PEG-NHS Ester
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If necessary, remove any stabilizing proteins like BSA or gelatin using appropriate methods (e.g., Melon™ Gel).
-
Buffer exchange the antibody into the Reaction Buffer. The antibody concentration should be between 1-10 mg/mL.[2]
-
-
Azide-PEG-NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of Azide-PEG-NHS Ester in anhydrous DMSO.
-
-
Antibody Modification Reaction:
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted Azide-PEG-NHS Ester using a desalting column according to the manufacturer's instructions.
-
Protocol 2: Conjugation of Azide-Modified Antibody with this compound
This protocol details the SPAAC reaction between the azide-modified antibody and the DBCO group of the linker.
Materials:
-
Azide-Modified Antibody (from Protocol 1)
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
Procedure:
-
Linker Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Purification of the Antibody Conjugate:
-
Proceed to Protocol 3 for the purification of the final antibody conjugate.
-
Protocol 3: Purification of the Antibody Conjugate by Size-Exclusion Chromatography (SEC)
This protocol describes the purification of the antibody conjugate from unreacted linker and other small molecules.
Materials:
-
Crude Antibody Conjugate solution
-
SEC Column (e.g., Superdex 200 or equivalent)
-
SEC Mobile Phase: PBS, pH 7.4
-
HPLC system
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the SEC Mobile Phase.
-
-
Sample Injection:
-
Inject the crude antibody conjugate solution onto the column.
-
-
Elution and Fraction Collection:
-
Elute the sample with the SEC Mobile Phase at a flow rate appropriate for the column.
-
Collect fractions corresponding to the high molecular weight peak, which represents the antibody conjugate. The unreacted linker will elute later as a low molecular weight peak.
-
-
Pooling and Concentration:
-
Pool the fractions containing the purified antibody conjugate.
-
If necessary, concentrate the purified conjugate using a centrifugal filter device (e.g., Amicon® Ultra).
-
Characterization of the Antibody Conjugate
Protocol 4: Analysis by SDS-PAGE
SDS-PAGE is used to visualize the increase in molecular weight of the antibody upon conjugation.
Materials:
-
Purified Antibody Conjugate
-
Unconjugated Antibody (as a control)
-
SDS-PAGE Gel (e.g., 4-12% Bis-Tris)
-
Running Buffer
-
Loading Buffer (with and without reducing agent)
-
Protein Stain (e.g., Coomassie Brilliant Blue)
Procedure:
-
Sample Preparation:
-
Prepare samples of the unconjugated antibody and the purified antibody conjugate in both reducing and non-reducing loading buffer.
-
-
Gel Electrophoresis:
-
Load the samples onto the SDS-PAGE gel and run according to the manufacturer's instructions.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain and visualize the protein bands.
-
A successful conjugation will result in a band shift to a higher molecular weight for the conjugated antibody compared to the unconjugated control.[8]
-
Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
The DAR can be estimated by measuring the absorbance of the antibody conjugate at two wavelengths: 280 nm (for the antibody) and a wavelength where the linker has a characteristic absorbance (the DBCO group absorbs at ~310 nm).[2][9]
Materials:
-
Purified Antibody Conjugate
-
UV-Vis Spectrophotometer
-
Quartz Cuvettes
Procedure:
-
Spectrophotometer Setup:
-
Blank the spectrophotometer with the purification buffer (PBS).
-
-
Absorbance Measurement:
-
Measure the absorbance of the purified antibody conjugate solution at 280 nm (A280) and the absorbance maximum of the linker (Alinker).
-
-
DAR Calculation:
-
The DAR can be calculated using the Beer-Lambert law and the extinction coefficients of the antibody and the linker. The formula will need to be adjusted for the specific extinction coefficient of the this compound linker.
-
Quantitative Data Summary
The following tables provide representative quantitative data for antibody conjugation experiments.
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 1-10 mg/mL | [2] |
| Molar Excess of Azide-NHS Ester | 10-fold | [] |
| Molar Excess of DBCO-Linker | 2 to 4-fold | [2][7] |
| Incubation Time (Conjugation) | 4-12 hours (RT) or Overnight (4°C) | [2] |
| Final DMSO Concentration | < 20% (v/v) | [2] |
Table 1: Recommended Reaction Conditions
| Characterization Method | Expected Outcome |
| SDS-PAGE | Upward band shift of the conjugated antibody compared to the unconjugated antibody. |
| SEC-HPLC | A major peak corresponding to the high molecular weight antibody conjugate, with smaller peaks for any aggregates and low molecular weight unconjugated linker. |
| UV-Vis Spectroscopy | Calculation of the average number of linker molecules conjugated per antibody (DAR). |
Table 2: Expected Characterization Outcomes
Signaling Pathway and Logical Relationship Diagram
Caption: Logical flow of the antibody conjugation process.
References
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. encapsula.com [encapsula.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | AxisPharm [axispharm.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. aboligo.com [aboligo.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins using Methyltetrazine-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research and drug development. The ability to visualize and track proteins in their native environments provides invaluable insights into cellular processes, protein-protein interactions, and the mechanisms of drug action. Methyltetrazine-PEG4-hydrazone-DBCO is a versatile, trifunctional linker that enables advanced bioconjugation strategies for fluorescently labeling proteins. This molecule incorporates three key functionalities: a methyltetrazine group for extremely fast inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO), a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azides, and a pH-sensitive hydrazone bond that allows for cleavable conjugation under acidic conditions.[1][2] The hydrophilic PEG4 spacer enhances solubility and minimizes steric hindrance during conjugation.[1]
These application notes provide a detailed framework for a three-step workflow to fluorescently label a target protein using this compound. This methodology allows for modular and specific attachment of a fluorescent probe to a protein of interest (POI).
Principle of the Labeling Strategy
The core of this labeling strategy is a three-step sequential bioconjugation approach. This method provides a high degree of control and modularity, allowing for the use of a wide range of commercially available fluorescent probes.
-
Protein Modification: The target protein is first functionalized with a bioorthogonal handle, either an azide (B81097) or a trans-cyclooctene (TCO) group. This is typically achieved by reacting the protein's primary amines (lysine residues and the N-terminus) with an N-hydroxysuccinimide (NHS) ester derivative of the bioorthogonal handle.[1][3][4]
-
Linker Conjugation: The modified protein is then reacted with the this compound linker. If the protein is azide-modified, the DBCO group of the linker will participate in a SPAAC reaction. If the protein is TCO-modified, the methyltetrazine group of the linker will engage in an iEDDA reaction.
-
Fluorophore Attachment: Finally, a fluorescent probe containing the corresponding complementary bioorthogonal group (a tetrazine for a TCO-protein-linker conjugate, or a TCO/strained alkyne for an azide-protein-linker conjugate) is added. The remaining reactive handle on the linker reacts with the fluorescent probe, resulting in the final fluorescently labeled protein.
This sequential approach ensures high specificity and efficiency in labeling. The pH-labile hydrazone bond within the linker also offers the possibility of releasing the fluorescent probe or the protein from a conjugated partner under acidic conditions, which can be advantageous in certain experimental designs, such as drug delivery systems.[1]
Experimental Protocols
This section provides detailed protocols for the three-step fluorescent labeling of a protein using this compound. Two primary workflows are presented based on the initial protein modification.
Workflow 1: Labeling of an Azide-Modified Protein
This workflow is initiated by introducing an azide group onto the protein of interest.
Protocol 1.1: Preparation of Azide-Modified Protein
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1][5] Ensure the buffer is free from primary amines like Tris, as they will compete with the NHS ester reaction.[1][6]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of an azide-NHS ester (e.g., Azido-PEG4-NHS Ester) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] NHS esters are moisture-sensitive, so use high-quality anhydrous solvent.[6]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the protein solution.[1][4] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
Purification: Remove the excess, unreacted Azido-NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) with a molecular weight cutoff (MWCO) appropriate for the protein.[1] The purified azide-modified protein is now ready for the next step.
Protocol 1.2: Conjugation of this compound to Azide-Modified Protein
-
Reaction Setup: To the purified azide-modified protein in PBS (pH ~7.4), add a 1.5- to 3-fold molar excess of this compound (dissolved in DMSO). The final DMSO concentration should be kept below 10% to avoid protein precipitation.
-
Incubation: Allow the SPAAC reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by measuring the decrease in DBCO absorbance at approximately 309 nm.[8]
-
Purification: Purify the protein-linker conjugate using a desalting column to remove unreacted linker.
Protocol 1.3: Fluorescent Labeling of the Protein-Linker Conjugate
-
Fluorophore Preparation: Prepare a 1-5 mM stock solution of a tetrazine-functionalized fluorescent dye in DMSO.
-
iEDDA Reaction: Add a 1.5- to 3-fold molar excess of the tetrazine-fluorophore solution to the purified protein-linker conjugate.[2]
-
Incubation: The iEDDA reaction is typically very fast and can be complete within 1 hour at room temperature.[2][3] The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[2]
-
Final Purification: Remove the unreacted tetrazine-fluorophore using a desalting column. The final fluorescently labeled protein is now ready for use. Characterize the degree of labeling (DOL) using UV-Vis spectrophotometry.
Workflow 2: Labeling of a TCO-Modified Protein
This workflow begins with the introduction of a TCO group onto the protein.
Protocol 2.1: Preparation of TCO-Modified Protein
-
Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-5 mg/mL.[3]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of a TCO-NHS ester (e.g., TCO-PEG4-NHS Ester) in anhydrous DMSO.[3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein.[3][4]
-
Incubation: Incubate for 1 hour at room temperature.[3]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 15 minutes.[3][9]
-
Purification: Purify the TCO-modified protein using a desalting column.[3]
Protocol 2.2: Conjugation of this compound to TCO-Modified Protein
-
Reaction Setup: To the purified TCO-modified protein, add a 1.1- to 2.0-fold molar excess of this compound (dissolved in DMSO).[10]
-
Incubation: Incubate the iEDDA reaction for 10-60 minutes at room temperature.[10]
-
Purification: Remove the excess linker via a desalting column.
Protocol 2.3: Fluorescent Labeling of the Protein-Linker Conjugate
-
Fluorophore Preparation: Prepare a 1-5 mM stock solution of a DBCO-functionalized fluorescent dye in DMSO.
-
SPAAC Reaction: Add a 1.5- to 10-fold molar excess of the DBCO-fluorophore solution to the protein-linker conjugate.[7][11]
-
Incubation: Incubate for 4-12 hours at room temperature or overnight at 4°C.[7]
-
Final Purification: Purify the final fluorescently labeled protein conjugate using a desalting column to remove unreacted fluorophore. Determine the DOL by UV-Vis spectrophotometry.
Data Presentation
The following tables summarize key quantitative data for the described reactions to aid in experimental design and optimization.
Table 1: Recommended Reaction Conditions for Protein Modification
| Parameter | Azide-NHS Ester | TCO-NHS Ester |
| Protein Concentration | 1-10 mg/mL | 1-5 mg/mL |
| Buffer | Amine-free (e.g., PBS) | Amine-free (e.g., PBS) |
| pH | 7.2 - 8.5[1] | 7.2 - 8.0[3] |
| Molar Excess of NHS Ester | 10-20 fold[1][4] | 10-20 fold[3][4] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C[7] | 1 hour at RT[3] |
| Quenching Buffer | 50-100 mM Tris or Glycine | 50-100 mM Tris-HCl[3][9] |
Table 2: Bioorthogonal Ligation Reaction Parameters
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Molar Excess (Linker/Fluorophore) | Typical Reaction Time |
| SPAAC | DBCO + Azide | ~1 M⁻¹s⁻¹[8] | 1.5 - 10 fold[7][11] | 2-12 hours at RT[7] |
| iEDDA | Methyltetrazine + TCO | Up to 10⁶ M⁻¹s⁻¹[12] | 1.1 - 3 fold[2][10] | 10-60 minutes at RT[2][10] |
Visualizations
Diagrams of Experimental Workflow and Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
Application Notes and Protocols for Functionalizing Nanoparticles with Methyltetrazine-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel therapeutic platforms. The Methyltetrazine-PEG4-hydrazone-DBCO is a versatile, trifunctional linker designed to impart multifunctionality to nanoparticles. This linker features three key reactive groups:
-
Hydrazone Linkage: A pH-sensitive group that allows for the attachment of the linker to aldehyde- or ketone-bearing nanoparticles. This linkage is stable at physiological pH (7.4) but can be cleaved under mildly acidic conditions, such as those found in endosomes and lysosomes (pH 4.5-6.5), enabling triggered cargo release.
-
Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates copper-free "click chemistry" via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for the highly efficient and bioorthogonal conjugation of azide-modified molecules, such as targeting ligands or imaging agents.
-
Methyltetrazine: A highly reactive diene that participates in the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes (e.g., trans-cyclooctene (B1233481), TCO). The iEDDA reaction is known for its exceptionally fast kinetics and biocompatibility, providing a second, orthogonal bioorthogonal ligation handle.
The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and biocompatibility of the functionalized nanoparticles, reduces non-specific protein binding, and can prolong circulation time in vivo.
These application notes provide detailed protocols for the sequential functionalization of nanoparticles with the this compound linker and subsequent conjugation of targeting and therapeutic molecules.
Data Presentation
The successful functionalization of nanoparticles at each step can be monitored by assessing changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.
Table 1: Physicochemical Characterization of Functionalized Polymeric Nanoparticles
| Nanoparticle Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Aldehyde-Functionalized Nanoparticles | 150.2 ± 3.5 | 0.11 ± 0.02 | -28.4 ± 2.1 |
| Hydrazone-Linker Functionalized NPs | 158.6 ± 4.1 | 0.13 ± 0.03 | -25.9 ± 1.9 |
| DBCO-Azide-Ligand Conjugated NPs | 165.3 ± 4.8 | 0.16 ± 0.03 | -22.7 ± 2.4 |
| Methyltetrazine-TCO-Drug Conjugated NPs | 172.1 ± 5.2 | 0.18 ± 0.04 | -20.1 ± 2.6 |
Table 2: Quantitative Analysis of Surface Functionalization
| Functionalization Step | Method of Quantification | Ligand Density (molecules/NP) | Conjugation Efficiency (%) |
| Hydrazone Linker Attachment | UV-Vis Spectroscopy of Linker | ~1500 | > 85 |
| DBCO-Azide Ligand Conjugation | Fluorescence Spectroscopy of Azide-Fluorophore | ~1200 | > 80 |
| Methyltetrazine-TCO Drug Conjugation | HPLC Quantification of Drug | ~1000 | > 75 |
Experimental Protocols
This section provides a step-by-step guide for the functionalization of aldehyde-modified nanoparticles with this compound and subsequent orthogonal conjugations.
Protocol 1: Attachment of this compound to Aldehyde-Functionalized Nanoparticles
This protocol describes the initial conjugation of the trifunctional linker to nanoparticles bearing aldehyde surface groups via a pH-sensitive hydrazone linkage.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., polymeric nanoparticles, silica (B1680970) nanoparticles)
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES buffer, pH 5.5
-
Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation: Disperse the aldehyde-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Linker Solution Preparation: Dissolve the this compound linker in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the nanoparticle suspension.
-
Incubation: Incubate the reaction mixture for 4-6 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
Purification:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to pellet the nanoparticles and remove the supernatant containing unreacted linker.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and washing steps three times to ensure complete removal of excess linker.
-
-
Characterization:
-
Determine the size, PDI, and zeta potential of the hydrazone-linker functionalized nanoparticles using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated linker using a suitable method, such as UV-Vis spectroscopy by measuring the absorbance of the methyltetrazine group (around 310 nm).
-
Protocol 2: Orthogonal Conjugation of an Azide-Modified Targeting Ligand via SPAAC
This protocol details the attachment of an azide-functionalized targeting molecule (e.g., peptide, antibody fragment) to the DBCO group on the nanoparticle surface.
Materials:
-
Hydrazone-linker functionalized nanoparticles (from Protocol 1)
-
Azide-modified targeting ligand
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBS, pH 7.4
-
Centrifugal filter units
Procedure:
-
Nanoparticle Preparation: Resuspend the purified hydrazone-linker functionalized nanoparticles in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Ligand Addition: Add the azide-modified targeting ligand to the nanoparticle suspension. A 5- to 20-fold molar excess of the ligand over the calculated number of DBCO groups on the nanoparticles is recommended.
-
Incubation: Incubate the reaction mixture for 12-24 hours at 4°C or room temperature with gentle mixing.
-
Purification: Purify the conjugated nanoparticles by repeated centrifugation and washing with PBS (pH 7.4) using centrifugal filter units to remove the unreacted targeting ligand.
-
Characterization:
-
Analyze the size, PDI, and zeta potential of the dual-functionalized nanoparticles by DLS.
-
Confirm the successful conjugation of the targeting ligand using a suitable method, such as gel electrophoresis (SDS-PAGE) if the ligand is a protein, or fluorescence spectroscopy if the ligand is fluorescently labeled.
-
Protocol 3: Orthogonal Conjugation of a TCO-Modified Therapeutic Agent via iEDDA
This protocol describes the final conjugation step, attaching a trans-cyclooctene (TCO)-modified therapeutic agent to the methyltetrazine group on the nanoparticle surface.
Materials:
-
DBCO-azide-ligand conjugated nanoparticles (from Protocol 2)
-
TCO-modified therapeutic agent
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBS, pH 7.4
-
Centrifugal filter units
Procedure:
-
Nanoparticle Preparation: Resuspend the purified dual-functionalized nanoparticles in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Therapeutic Agent Addition: Add the TCO-modified therapeutic agent to the nanoparticle suspension. A 2- to 10-fold molar excess of the TCO-modified agent over the calculated number of methyltetrazine groups is recommended due to the fast reaction kinetics.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the final trifunctional nanoparticles using centrifugal filter units with PBS (pH 7.4) to remove any unreacted therapeutic agent.
-
Characterization:
-
Perform a final characterization of the nanoparticle size, PDI, and zeta potential using DLS.
-
Quantify the amount of conjugated therapeutic agent using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or a bioassay to determine drug activity.
-
Mandatory Visualizations
Caption: Experimental workflow for trifunctional nanoparticle synthesis.
Caption: pH-triggered drug release signaling pathway.
Caption: Logical relationship of orthogonal conjugation reactions.
Application Notes: Methyltetrazine-PEG4-hydrazone-DBCO in Live Cell Imaging
Introduction
Methyltetrazine-PEG4-hydrazone-DBCO is a versatile, trifunctional linker designed for advanced bioconjugation strategies.[1][2] It incorporates three key chemical motifs: a methyltetrazine group for exceptionally fast inverse-electron-demand Diels-Alder (iEDDA) reactions, a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), and a pH-sensitive hydrazone bond.[1][3] The hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility and minimizes steric hindrance, making it an ideal tool for complex biological environments.[4] While developed with antibody-drug conjugates (ADCs) in mind, its unique architecture opens up sophisticated applications in live cell imaging, particularly for dual-target analysis and tracking biomolecular trafficking through acidic organelles.[2][3]
Core Applications in Live Cell Imaging
-
Dual-Target Labeling and Proximity Analysis: The presence of two distinct bioorthogonal handles (tetrazine and DBCO) allows for the sequential or simultaneous labeling of two different molecular species within a living cell.[1] For instance, one population of biomolecules can be tagged with an azide (B81097) (e.g., metabolically incorporated into glycans) and a second population with a trans-cyclooctene (B1233481) (TCO) group (e.g., conjugated to a specific antibody). The this compound linker can then be used to bridge these two targets, confirming their spatial proximity. By pre-conjugating a fluorophore to the linker, the formation of this ternary complex can be visualized, providing insights into molecular interactions.
-
Imaging Endocytic Pathways and pH-Dependent Release: The acid-labile hydrazone linker is stable at neutral pH but cleaves in the acidic environment of late endosomes and lysosomes (pH 4.5-6.0).[1] This property can be exploited to create smart imaging probes that report on the trafficking of a target biomolecule. A common strategy involves creating a FRET (Förster Resonance Energy Transfer) pair. A targeting moiety (e.g., an antibody) is labeled with the linker, which is in turn conjugated to a FRET acceptor fluorophore. The antibody itself is labeled with a FRET donor. In the neutral pH of the extracellular space and early endosomes, FRET occurs. Upon reaching the acidic late endosomes, the hydrazone bond is cleaved, releasing the acceptor and disrupting FRET. This results in a measurable change in the fluorescence emission ratio, allowing for real-time visualization of cargo delivery to acidic compartments.
Advantages in a Research Context
-
High Specificity and Biocompatibility: Both iEDDA and SPAAC reactions are bioorthogonal, meaning they proceed with high efficiency in the complex milieu of a living cell without cross-reacting with endogenous functional groups.[5]
-
Unprecedented Kinetics: The iEDDA reaction between tetrazine and TCO is among the fastest bioorthogonal reactions known, enabling efficient labeling even at low concentrations of reactants.[6][7]
-
Dual Functionality: The ability to engage two different bioorthogonal partners (azides and TCOs) provides a flexible platform for designing complex, multi-target imaging experiments.
-
Environmentally Sensitive Probes: The pH-cleavable hydrazone linker enables the design of "smart" probes that are activated by changes in their subcellular environment, offering functional readouts beyond simple localization.
Quantitative Data
For successful live cell imaging, understanding the kinetics of the labeling reactions and using appropriate reagent concentrations is critical.
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
|---|---|---|---|
| iEDDA | Methyltetrazine + TCO | Up to 3.3 x 10⁶[7] | Extremely fast kinetics, ideal for in vivo and low-concentration labeling.[6][8] |
| SPAAC | DBCO + Azide | ~0.1 - 1.0[9] | Copper-free, highly biocompatible, widely used for live-cell applications.[10][11] |
| Staudinger Ligation | Phosphine + Azide | ~10⁻³[6] | The first bioorthogonal reaction; slower kinetics compared to modern click reactions. |
Table 2: Typical Parameters for Live Cell Bioorthogonal Labeling
| Parameter | Typical Range | Notes |
|---|---|---|
| Metabolic Labeling (Azide Sugars) | 25 - 100 µM | Incubation for 24-72 hours is common to ensure sufficient incorporation. |
| Antibody-TCO Concentration | 1 - 10 µg/mL | The optimal concentration should be determined by titration to maximize signal and minimize background. |
| DBCO/Tetrazine Probe Concentration | 1 - 20 µM | Lower concentrations are preferred to reduce non-specific binding and potential toxicity. |
| Labeling Incubation Time | 10 - 60 minutes | Shorter times are often sufficient due to fast kinetics, minimizing perturbation to the cells.[12] |
| Imaging Temperature | 37°C | Maintained using a stage-top incubator to ensure physiological conditions.[13] |
Experimental Protocols
The following protocols provide a framework for a dual-labeling experiment using this compound.
Protocol 1: Preparation of an Azide-Reactive Fluorescent Probe
This protocol describes the conjugation of an azide-containing fluorophore to the DBCO moiety of the linker. The resulting product can be used to label azide-modified cells.
Materials:
-
This compound
-
Azide-Fluorophore (e.g., Alexa Fluor 488 Azide)
-
Anhydrous, amine-free DMSO or DMF
-
PBS (pH 7.4)
Procedure:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve the Azide-Fluorophore in anhydrous DMSO to a stock concentration of 10 mM.
-
In a microcentrifuge tube, combine the this compound solution with a 1.2 molar excess of the Azide-Fluorophore solution.
-
Allow the reaction to proceed for 4-12 hours at room temperature, protected from light.
-
The product, Tetrazine-PEG4-hydrazone-Fluorophore , can be used without purification for most cell labeling applications, as the unreacted DBCO linker is not fluorescent. For quantitative studies, purification by HPLC is recommended.
-
Store the final conjugate at -20°C.
Protocol 2: Sequential Dual-Labeling of Cell Surface Glycans and Receptors
This protocol details the labeling of two distinct cell-surface molecules for co-localization studies.
Materials:
-
Cells of interest seeded on glass-bottom imaging dishes
-
Complete cell culture medium
-
Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac₄ManNAz)
-
TCO-conjugated antibody specific to a cell surface receptor of interest
-
DBCO-reactive fluorophore (e.g., DBCO-Cy5)
-
Tetrazine-reactive fluorophore (e.g., TCO-linked antibody labeled with a different fluorophore, or using the product from Protocol 1)
-
Live Cell Imaging Buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)
-
Confocal microscope with environmental chamber
Procedure:
Part A: Metabolic and Antibody Labeling
-
Metabolic Labeling: Culture cells for 48-72 hours in a complete medium supplemented with 50 µM Ac₄ManNAz to introduce azide groups onto cell-surface glycans.
-
Antibody Incubation: Wash the cells twice with cold PBS. Incubate the cells with the TCO-conjugated antibody (e.g., 5 µg/mL in imaging buffer) for 1 hour at 4°C to allow binding to the surface receptor while preventing internalization.
-
Wash the cells three times with cold PBS to remove unbound antibody.
Part B: Bioorthogonal Ligation and Imaging
-
First Labeling (Azide-DBCO): Add the DBCO-Cy5 probe (5-10 µM in live cell imaging buffer) to the cells. Incubate for 30 minutes at 37°C. This will label the azide-modified glycans.
-
Wash: Wash the cells three times with warm imaging buffer to remove the unreacted probe.
-
Second Labeling (TCO-Tetrazine): To label the TCO-antibody, add the Tetrazine-PEG4-hydrazone-Fluorophore probe (from Protocol 1, at 5-10 µM in imaging buffer). Incubate for 15-30 minutes at 37°C.
-
Final Wash: Wash the cells twice with warm imaging buffer.
-
Imaging: Immediately proceed to image the cells on a confocal microscope equipped with a 37°C environmental chamber. Acquire images in the channels corresponding to the two fluorophores to observe the localization and potential co-localization of the targeted glycans and receptors.
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for dual-target live cell imaging.
Diagram 2: Receptor Endocytosis Pathway
Caption: Pathway for receptor-mediated endocytosis and probe cleavage.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. conju-probe.com [conju-probe.com]
- 5. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Modification Using Methyltetrazine-PEG4-hydrazone-DBCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of precisely engineered bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and novel therapeutic proteins. The trifunctional linker, Methyltetrazine-PEG4-hydrazone-DBCO, offers a versatile platform for advanced bioconjugation strategies by incorporating two mutually orthogonal bioorthogonal "click" chemistry handles and a cleavable linker.[1][2]
This innovative linker possesses three key functionalities:
-
A methyltetrazine group, which undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[3][4] This reaction is known for its exceptional kinetics, making it ideal for efficient labeling at low concentrations.[5]
-
A dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized molecules via strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free click chemistry reaction is highly biocompatible and widely used for labeling biomolecules in living systems.[6][7]
-
A hydrazone linkage, which is stable at physiological pH but can be cleaved under acidic conditions, such as those found in endosomes and lysosomes.[][9] This feature is particularly valuable for the controlled release of payloads in targeted drug delivery applications.
-
A hydrophilic polyethylene glycol (PEG4) spacer, which enhances the solubility of the linker and the resulting conjugate in aqueous buffers, minimizing aggregation and steric hindrance.[2][4]
This application note provides detailed protocols for the use of this compound in site-specific protein modification, including dual labeling of proteins and the principles of pH-sensitive payload release.
Data Presentation
Table 1: Reaction Kinetics of Bioorthogonal Ligations
| Reaction Type | Bioorthogonal Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Methyltetrazine & Trans-cyclooctene (TCO) | ~1 x 10³ - 1 x 10⁶ | [3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO & Azide (B81097) | ~1 | [10] |
Table 2: Typical Parameters for Antibody-Drug Conjugate (ADC) Synthesis using Bioorthogonal Chemistry
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Molar excess of linker to antibody | 5-20 fold | Optimization experiments | |
| Molar excess of payload to antibody | 1.5-5 fold | Optimization experiments | [7] |
| Reaction Time (DBCO-Azide) | 4-12 hours | SDS-PAGE, LC-MS | [6][7] |
| Reaction Time (Tetrazine-TCO) | 30-60 minutes | SDS-PAGE, LC-MS | [5][11] |
| Typical Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, LC-MS | [12][13] |
| Purification Method | Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC) | N/A | [7] |
Experimental Protocols
Protocol 1: Dual Labeling of a Protein with Two Different Payloads
This protocol describes a strategy for sequentially labeling a protein with two different functional molecules (e.g., a fluorescent dye and a cytotoxic drug) at two distinct, site-specifically introduced bioorthogonal handles.
Materials:
-
Protein of interest containing both an azide and a TCO group (introduced via genetic code expansion or enzymatic labeling)
-
This compound
-
Payload 1 (Azide-functionalized, e.g., Azide-Fluorophore)
-
Payload 2 (TCO-functionalized, e.g., TCO-Drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Spin desalting columns
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of Azide-Fluorophore in anhydrous DMSO.
-
Prepare a 10 mM stock solution of TCO-Drug in anhydrous DMSO.
-
Prepare the dual-modified protein (containing both azide and TCO groups) in PBS at a concentration of 1-5 mg/mL.
-
-
First Labeling Reaction (DBCO-Azide Ligation):
-
Add a 3 to 5-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 4-12 hours at 4°C or room temperature with gentle mixing.
-
Remove the excess linker using a spin desalting column equilibrated with PBS.
-
-
Second Labeling Reaction (Tetrazine-TCO Ligation):
-
To the purified protein-linker conjugate, add a 1.5 to 3-fold molar excess of the TCO-Drug stock solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the Dual-Labeled Protein:
-
Purify the final dual-labeled protein conjugate using size-exclusion chromatography (SEC) to remove any unreacted payload and byproducts.
-
-
Characterization:
-
Analyze the final product by SDS-PAGE to confirm the increase in molecular weight corresponding to the addition of both payloads.
-
Use LC-MS to confirm the final mass of the conjugate and determine the drug-to-antibody ratio (DAR).
-
Protocol 2: pH-Sensitive Release of a Payload from an Antibody-Drug Conjugate (ADC)
This protocol outlines the principles and a general procedure to evaluate the pH-dependent cleavage of the hydrazone linker in an ADC.
Materials:
-
ADC constructed with this compound linker
-
Physiological Buffer: PBS, pH 7.4
-
Acidic Buffer: Sodium acetate (B1210297) buffer, pH 4.5-5.5 (to mimic endosomal/lysosomal conditions)
-
Analytical HPLC system
Procedure:
-
Incubation:
-
Prepare two samples of the ADC, each at a concentration of 1 mg/mL.
-
Dilute one sample in the physiological buffer (pH 7.4) and the other in the acidic buffer (pH 4.5-5.5).
-
Incubate both samples at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction.
-
Analyze the aliquots by analytical HPLC (e.g., reversed-phase or size-exclusion) to monitor the release of the payload from the antibody.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the intact ADC and the released payload.
-
Plot the percentage of payload release over time for both pH conditions to determine the rate and extent of pH-sensitive cleavage. The release rate at lower pH should be significantly higher than at neutral pH.[14]
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. interchim.fr [interchim.fr]
- 12. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Dual Labeling of Biomolecules with Methyltetrazine-PEG4-hydrazone-DBCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to conjugate multiple molecular entities to a single biomolecule with high precision and efficiency is a significant advancement in the fields of targeted therapeutics, diagnostics, and fundamental biological research. The Methyltetrazine-PEG4-hydrazone-DBCO linker is a novel trifunctional reagent designed for the dual labeling of biomolecules. This linker incorporates three key reactive moieties: a methyltetrazine group for inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), and a pH-sensitive hydrazone linkage for controlled release applications.
The bioorthogonal nature of the iEDDA and SPAAC reactions allows for sequential or simultaneous conjugation of two different molecules to a biomolecule of interest without cross-reactivity.[1] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces steric hindrance of the conjugate.[2][3] This powerful tool is particularly well-suited for the development of next-generation antibody-drug conjugates (ADCs), targeted imaging agents, and multifunctional nanoparticles.[]
This document provides detailed application notes and experimental protocols for the dual labeling of biomolecules using this compound.
Key Features and Applications
The unique structure of this compound offers several advantages for bioconjugation:
-
Dual Bioorthogonal Labeling : The presence of both a methyltetrazine and a DBCO group enables two independent and highly specific conjugation reactions on the same linker molecule.[1][2]
-
High Reaction Efficiency : Both iEDDA and SPAAC are "click chemistry" reactions known for their high yields and rapid kinetics under mild, physiological conditions.[5][6]
-
pH-Sensitive Cleavage : The hydrazone bond is stable at physiological pH (~7.4) but can be cleaved under mildly acidic conditions (pH 4.5-6.5), which is characteristic of the endosomal and lysosomal compartments within cells.[][7][8] This feature is particularly useful for the controlled release of therapeutic payloads inside target cells.[][9]
-
Enhanced Solubility : The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the resulting bioconjugate, which can be beneficial for in vivo applications.[3]
Primary Applications Include:
-
Antibody-Drug Conjugates (ADCs) : Development of ADCs with two different payloads or a combination of a therapeutic agent and an imaging agent.[]
-
Targeted Imaging : Creation of dual-modality imaging probes (e.g., PET/fluorescence or SPECT/fluorescence) for in vivo diagnostics.[10][11][12]
-
Nanoparticle Functionalization : Surface modification of nanoparticles with multiple targeting ligands or therapeutic molecules.[2]
-
Fundamental Research : Probing protein-protein interactions and cellular pathways using FRET (Förster Resonance Energy Transfer) pairs or other reporter molecules.
Experimental Protocols
Protocol 1: Preparation of Biomolecule for Dual Labeling
To utilize the this compound linker, the target biomolecule (e.g., an antibody) must first be modified to introduce azide (B81097) and trans-cyclooctene (B1233481) (TCO) functionalities. This is typically achieved by reacting the biomolecule with NHS-ester derivatives of azide and TCO, which target primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEGx-NHS ester
-
TCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification tools: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO).[13][14][15]
Procedure:
-
Biomolecule Preparation :
-
Buffer exchange the biomolecule into the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
-
NHS Ester Stock Solution Preparation :
-
Dissolve the Azide-PEGx-NHS ester and TCO-NHS ester in anhydrous DMSO to a final concentration of 10-20 mM immediately before use.
-
-
Conjugation Reaction :
-
Add a 10-20 fold molar excess of the Azide-PEGx-NHS ester and TCO-NHS ester stock solutions to the biomolecule solution. The exact molar ratio may need to be optimized for your specific biomolecule.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction :
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification :
-
Characterization :
-
Determine the concentration of the modified biomolecule using a BCA or Bradford assay.
-
The degree of labeling (DOL) with azide and TCO can be determined using methods such as MALDI-TOF mass spectrometry.
-
Protocol 2: Sequential Dual Labeling with this compound
This protocol describes a sequential approach to dual labeling, which can provide better control over the conjugation process.
Materials:
-
Azide- and TCO-modified biomolecule (from Protocol 1)
-
This compound
-
Payload 1 (containing a TCO or azide reactive group)
-
Payload 2 (containing the complementary reactive group to Payload 1)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Purification tools: SEC column or dialysis cassette.[13][14][15]
Procedure:
Step 1: First Labeling Reaction (iEDDA)
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Add a 5-10 fold molar excess of the this compound solution to the TCO- and azide-modified biomolecule in Reaction Buffer.
-
Incubate for 1-2 hours at room temperature.
Step 2: Second Labeling Reaction (SPAAC)
-
To the purified biomolecule-linker conjugate, add a 5-10 fold molar excess of the azide-containing Payload 2.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the dual-labeled biomolecule by SEC to remove unreacted payload.[13][14][15]
Step 3: Characterization
-
Determine the final concentration of the dual-labeled biomolecule.
-
Analyze the conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm successful conjugation and determine the final DOL for each payload.[3][16]
Protocol 3: pH-Mediated Cleavage of the Hydrazone Linker
This protocol can be used to assess the release of a payload from the dual-labeled conjugate under acidic conditions.
Materials:
-
Dual-labeled biomolecule
-
Acidic Buffer: 100 mM sodium acetate, pH 5.0
-
Neutral Buffer: PBS, pH 7.4
-
Analytical method for detecting the released payload (e.g., HPLC, LC-MS).[3][16]
Procedure:
-
Incubate the dual-labeled biomolecule in both the Acidic Buffer and the Neutral Buffer at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each reaction.
-
Analyze the aliquots by HPLC or LC-MS to quantify the amount of released payload.[3][16]
-
Compare the release profile at pH 5.0 to that at pH 7.4 to determine the pH-sensitivity of the hydrazone linker.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C48H51N9O8 |
| Molecular Weight | 881.97 g/mol |
| Purity | ≥90% |
| Reactive Group 1 | Methyltetrazine (reacts with TCO) |
| Reactive Group 2 | DBCO (reacts with azide) |
| Cleavage Site | Hydrazone (acid-labile) |
| Spacer | PEG4 |
Table 2: Typical Reaction Conditions for Dual Labeling
| Parameter | iEDDA Reaction | SPAAC Reaction |
| Reactants | TCO-modified biomolecule + Methyltetrazine-linker | Azide-modified biomolecule-linker + DBCO-payload |
| Molar Ratio (Linker/Payload:Biomolecule) | 5-20 fold excess | 5-20 fold excess |
| Reaction Buffer | PBS, pH 7.4 | PBS, pH 7.4 |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 1-4 hours | 2-12 hours |
Table 3: Characterization of Dual-Labeled Antibody (Example Data)
| Analysis Technique | Result |
| SDS-PAGE | Shift in molecular weight corresponding to the addition of two payloads |
| Size-Exclusion HPLC | Single major peak indicating a homogenous, non-aggregated product |
| Mass Spectrometry | Deconvoluted mass spectrum confirming the masses of the antibody with one and two payloads attached |
| UV-Vis Spectroscopy | Determination of Degree of Labeling (DOL) for each payload |
| Cell-based Assay | Confirmation of retained binding affinity and biological activity |
Visualization of Workflows
Caption: Experimental workflow for dual labeling of a biomolecule.
Caption: Cellular uptake and payload release of a dual-labeled ADC.
References
- 1. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conju-probe.com [conju-probe.com]
- 6. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 7. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. njbio.com [njbio.com]
- 10. Optimization of Dual-Labeled Antibodies for Targeted Intraoperative Imaging of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual-isotope imaging allows in vivo immunohistochemistry using radiolabelled antibodies in tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody purification | Abcam [abcam.com]
- 15. Antibody Purification Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Site-Specific Protein Bioconjugation via Inverse-Electron-Demand Diels-Alder (iEDDA) Ligation
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction has become a leading bioorthogonal chemistry tool, prized for its exceptionally fast reaction kinetics, high specificity, and ability to proceed in complex biological environments without a catalyst.[1][2] This reaction, often called tetrazine ligation, occurs between an electron-poor diene, typically a 1,2,4,5-tetrazine (B1199680) (Tz), and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[3][4] The reaction is irreversible, forming a stable covalent bond and releasing nitrogen gas as the sole byproduct.[3] Its biocompatibility and rapid kinetics make it ideal for labeling sensitive biological molecules, even at low concentrations, for applications ranging from biological imaging to targeted drug delivery.[2][5][6]
This document provides detailed protocols for the modification of a protein with a TCO moiety and its subsequent ligation to a tetrazine-functionalized molecule.
Experimental Workflow & Key Reactions
The overall process involves two primary stages:
-
Protein Modification : Introduction of the TCO dienophile onto the target protein. This is commonly achieved by reacting primary amines on the protein surface (e.g., lysine (B10760008) residues) with an N-hydroxysuccinimide (NHS) ester of a TCO derivative.[7][8]
-
iEDDA Ligation : The specific, rapid reaction between the TCO-modified protein and a tetrazine-conjugated molecule of interest (e.g., a fluorescent probe, a drug molecule, or a radioligand).[9][10]
Quantitative Data Summary
The selection of tetrazine and TCO derivatives is critical as it directly influences reaction kinetics. The reactivity of tetrazines can be tuned by altering their substituents; electron-withdrawing groups generally increase the reaction rate.[4]
| Dienophile (on Protein) | Diene (Probe) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| TCO (axial) | 3,6-di-(2-pyridyl)-s-tetrazine (H-Tz) | ~2000 - 6000 | One of the most common and fastest reacting pairs.[11] |
| TCO (equatorial) | 3,6-di-(2-pyridyl)-s-tetrazine (H-Tz) | ~300 | Axial TCO isomer is significantly more reactive due to ring strain. |
| (E)-cyclooct-4-enol | 3,6-di-(2-pyridyl)-s-tetrazine (H-Tz) | ~13,000 - 25,000 | Functionalized TCOs can exhibit even higher reactivity.[12] |
| TCO | 3-methyl-6-pyridyl-s-tetrazine | ~1000 | Asymmetric tetrazines can offer a balance of reactivity and stability.[3] |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine (H-Tz) | ~1.9 | Significantly slower kinetics compared to TCO, limiting its use for rapid labeling applications.[3] |
Experimental Protocols
Protocol 1: TCO-Modification of Protein via NHS Ester Chemistry
This protocol details the labeling of a protein (e.g., an antibody) with a TCO-PEG-NHS ester. The PEG spacer enhances solubility and reduces steric hindrance.[7]
Materials:
-
Target protein (1-5 mg/mL)
-
Reaction Buffer: Amine-free buffer, such as PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[13] Avoid buffers containing primary amines like Tris or glycine.[7]
-
TCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[13]
-
Purification: Zeba™ Spin Desalting Columns (or similar)[14]
Procedure:
-
Protein Preparation : If the protein buffer contains primary amines, exchange it into the Reaction Buffer. Adjust the protein concentration to 1-5 mg/mL.[1]
-
NHS Ester Preparation : Allow the TCO-PEG-NHS ester vial to warm to room temperature before opening to prevent moisture condensation.[14] Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[13]
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[7] The optimal ratio may require empirical determination.
-
Incubation : Incubate the reaction for 60 minutes at room temperature or 2 hours on ice, with gentle mixing.[13]
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for an additional 15 minutes on ice.[14]
-
Purification : Remove unreacted TCO reagent using a desalting column equilibrated with the Reaction Buffer, following the manufacturer's instructions.
-
Characterization : Determine the degree of labeling (DOL) and confirm modification by MALDI-TOF mass spectrometry.[15] The modified protein can be stored at 4°C for short-term use or at -80°C for long-term storage.[16]
Protocol 2: iEDDA Ligation of TCO-Protein with a Tetrazine Probe
This protocol describes the reaction between the TCO-modified protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-functionalized probe
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation : Prepare the TCO-modified protein in the Reaction Buffer. Dissolve the tetrazine probe in a compatible solvent (e.g., DMSO or aqueous buffer).
-
Ligation Reaction : Add the tetrazine probe to the TCO-protein solution. A slight molar excess (e.g., 1.1 to 2 equivalents) of the more abundant reagent is recommended.[13]
-
Incubation : Incubate the reaction for 10-60 minutes at room temperature.[13] The reaction is often visually confirmed by the disappearance of the tetrazine's color.
-
Purification (Optional) : If necessary, remove the excess tetrazine probe and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Analysis : The final conjugate can be analyzed by SDS-PAGE (observing a band shift) and UV-Vis spectroscopy to confirm successful ligation.
Application in Targeted Drug Delivery
The iEDDA reaction is a powerful tool for pretargeted drug delivery.[5][9] In this strategy, a TCO-modified antibody is first administered to accumulate at a tumor site. After unbound antibody has cleared from circulation, a much smaller, fast-clearing tetrazine-drug conjugate is administered, which rapidly "clicks" to the pre-localized antibody, delivering the therapeutic payload specifically to the target tissue.
This "click-to-release" strategy minimizes systemic toxicity by concentrating the cytotoxic agent at the site of disease.[5] The high reaction rate of the TCO-tetrazine ligation is critical for the success of this in vivo application.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 10. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols: Copper-Free Click Chemistry for DBCO-Azide Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation.[1][2] This method facilitates the covalent ligation of a dibenzocyclooctyne (DBCO) moiety with an azide-functionalized molecule, forming a stable triazole linkage.[1][3] A key advantage of this reaction is its bioorthogonality, meaning it proceeds with high efficiency and specificity under mild, physiological conditions without interfering with native biological processes.[2][4] The absence of a cytotoxic copper(I) catalyst makes it particularly well-suited for applications in living systems, including cell labeling and in vivo studies.[1][4][5]
The reaction between DBCO and an azide (B81097) is driven by the ring strain of the cyclooctyne, which significantly lowers the activation energy of the [3+2] cycloaddition.[2][6] This allows the reaction to proceed rapidly at room temperature in aqueous buffers.[4][7] The stability of both DBCO and azide functional groups, coupled with the quantitative yield of the reaction, provides a robust and reliable method for creating well-defined bioconjugates.[1][7]
Reaction Principle
The core of the copper-free click chemistry discussed here is the strain-promoted azide-alkyne cycloaddition (SPAAC). The high ring strain of the DBCO molecule makes it highly reactive towards azides, leading to a rapid and irreversible [3+2] cycloaddition to form a stable triazole ring. This reaction is highly selective, with no cross-reactivity with other functional groups commonly found in biological systems, such as amines and thiols.[1][4]
Caption: SPAAC Reaction Mechanism.
Key Reaction Parameters
The efficiency of the DBCO-azide ligation is influenced by several factors, including molar ratio, temperature, reaction time, and the choice of solvent. The following table summarizes typical reaction conditions.
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess to drive the reaction to completion.[7][8] |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[7][8] |
| Reaction Time | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations.[8] For many applications, 4-12 hours at room temperature is sufficient.[8][9] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | Compatible with water-miscible organic co-solvents like DMSO or DMF (typically up to 20%) to dissolve hydrophobic reagents.[1][8] Buffers containing sodium azide should be avoided as it will react with the DBCO group.[1][7] |
| pH | 5 to 10 | Higher pH values generally increase reaction rates, though this can be buffer-dependent.[10] |
Experimental Workflow
A typical experimental workflow for conjugating two biomolecules using DBCO-azide click chemistry involves three main stages: functionalization of the biomolecules, the click reaction, and purification of the conjugate.
Caption: General Experimental Workflow.
Detailed Protocols
Protocol 1: General DBCO-Azide Ligation
This protocol provides a general starting point for the conjugation of a DBCO-functionalized molecule to an azide-functionalized molecule.
Materials:
-
DBCO-functionalized molecule
-
Azide-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Water-miscible organic solvent (e.g., DMSO or DMF), if required
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Reagent Preparation:
-
If your molecules are not already functionalized, you will first need to introduce the DBCO and azide moieties. This is commonly done using NHS esters to target primary amines on proteins.
-
Dissolve the DBCO-functionalized molecule and the azide-functionalized molecule in the reaction buffer to the desired concentrations. If solubility is an issue, first dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO and then add it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is low (typically <20%) to prevent protein precipitation.[1][8]
-
-
Click Reaction:
-
Mix the DBCO- and azide-functionalized molecules in the desired molar ratio. A common starting point is a 1.5 to 3-fold molar excess of one reactant.[7][8]
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours.[8] Alternatively, for sensitive biomolecules, the reaction can be performed overnight at 4°C.[8] The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in DBCO absorbance at approximately 310 nm.[1]
-
-
Purification:
-
Purify the resulting conjugate from unreacted starting materials and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.[8]
-
Protocol 2: Antibody-Oligonucleotide Conjugation
This protocol details the conjugation of a DBCO-functionalized antibody to an azide-modified oligonucleotide.
Materials:
-
Antibody (1-10 mg/mL in a suitable buffer like PBS, pH ~7.4)
-
DBCO-NHS ester (dissolved in DMSO at 10 mM)
-
Azide-modified oligonucleotide
-
Quenching solution (e.g., 100 mM glycine (B1666218) or Tris in water)
-
Spin desalting columns
-
SDS-PAGE analysis reagents
-
Liquid chromatography system for purification
Procedure: Part A: Antibody Activation with DBCO
-
Reaction Setup: Mix the antibody with a 20-30 fold molar excess of DBCO-NHS ester.[1] Ensure the final DMSO concentration is below 20%.[1]
-
Incubation: React at room temperature for 60 minutes.[1]
-
Quenching (Optional): Add a small volume of quenching solution (e.g., 10 µL of 100 mM glycine) to neutralize any unreacted DBCO-NHS ester.[1] Incubate for 15 minutes.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column.
Part B: Click Chemistry with Azide-Oligonucleotide
-
Reaction Setup: Mix the purified DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.[1]
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C to ensure complete reaction.[1]
-
Validation: Confirm the formation of the antibody-oligonucleotide conjugate via SDS-PAGE. The conjugate will appear as a higher molecular weight band compared to the unmodified antibody.[1]
-
Final Purification: Remove the excess oligonucleotide using an appropriate liquid chromatography method (e.g., reverse-phase or ion-exchange HPLC).[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal reaction conditions | Optimize molar ratio, temperature, or incubation time. Consider increasing the concentration of reactants.[11] |
| Degraded reagents | Use fresh reagents. Ensure moisture-sensitive reagents like NHS esters are handled properly.[8] | |
| Incompatible buffer | Avoid buffers containing sodium azide.[7] Some buffers like HEPES may result in higher reaction rates compared to PBS.[10] | |
| Precipitation of Biomolecules | High concentration of organic solvent | Keep the final concentration of organic solvents like DMSO or DMF below 20%.[1] |
| No Conjugation Observed | Incorrectly functionalized or inactive molecules | Confirm that the starting biomolecules were successfully functionalized with DBCO and azide groups. |
| Steric hindrance | If conjugating large biomolecules, consider using reagents with longer PEG linkers to reduce steric hindrance.[1] |
Signaling Pathway Application Example
Copper-free click chemistry is widely used to label and track biomolecules in complex biological systems, including in the study of signaling pathways. For instance, an azide-modified metabolic precursor can be fed to cells, where it is incorporated into newly synthesized proteins. These proteins can then be specifically labeled with a DBCO-functionalized fluorescent probe for visualization and analysis.
Caption: Metabolic Labeling Workflow.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. jcmarot.com [jcmarot.com]
- 3. broadpharm.com [broadpharm.com]
- 4. interchim.fr [interchim.fr]
- 5. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: pH-Controlled Release from Methyltetrazine-PEG4-hydrazone-DBCO Conjugates
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Methyltetrazine-PEG4-hydrazone-DBCO conjugate is a versatile, trifunctional linker designed for advanced bioconjugation and drug delivery applications.[1] It incorporates three key functionalities: a methyltetrazine group for bioorthogonal reactions with strained alkenes (e.g., TCO), a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azides, and a central hydrazone linkage that is susceptible to acidic hydrolysis.[1][2][3][4] This pH-sensitive hydrazone bond is stable at physiological pH (7.4) but cleaves under the mildly acidic conditions found in specific biological microenvironments such as tumor tissues, endosomes, and lysosomes (pH 4.5-6.5).[][6] This property enables the targeted and controlled release of conjugated cargo molecules, such as therapeutic agents or imaging probes, at the desired site of action, minimizing off-target effects and enhancing therapeutic efficacy.[][7]
These application notes provide a summary of the pH-dependent release kinetics of hydrazone-linked conjugates and detailed protocols for the conjugation of a cargo molecule and the subsequent analysis of its pH-triggered release.
Mechanism of pH-Controlled Release
The acid-catalyzed hydrolysis of the hydrazone bond is the fundamental mechanism for the release of the conjugated cargo. In an acidic environment, the nitrogen atom of the imine in the hydrazone linkage becomes protonated. This protonation is followed by a nucleophilic attack by water, leading to the cleavage of the C-N bond and the subsequent release of the cargo.[8] The rate of this hydrolysis is significantly accelerated at lower pH values.
Below is a diagram illustrating the acid-catalyzed cleavage of the hydrazone bond.
Caption: Mechanism of acid-catalyzed hydrazone bond cleavage.
Quantitative Data on Release Kinetics
The stability and release kinetics of hydrazone linkers are influenced by the specific chemical structure of the conjugate and the surrounding environment. The following table summarizes representative half-life data for various hydrazone-linked conjugates at physiological and acidic pH, compiled from multiple studies. This data illustrates the significant difference in stability and provides a basis for designing pH-sensitive drug delivery systems.
| Linker Type | pH | Half-life (t½) | Reference(s) |
| Hydrazone Linker in ADC | 7.4 | 183 hours | [][6] |
| 5.0 | 4.4 hours | [][6] | |
| Acylhydrazone-Doxorubicin | 7.0 | > 2.0 hours | [9] |
| ~5.0 | 2.4 minutes | [9] | |
| Aliphatic Aldehyde-derived PEG-PE Conjugate | 7.4 | 20 - 150 minutes | [8] |
| 5.5 | < 2 minutes | [8] |
Note: The precise release kinetics of a cargo from the this compound conjugate should be determined experimentally.
Experimental Protocols
The following are generalized protocols for the conjugation of a cargo molecule to the this compound linker and the subsequent analysis of its pH-controlled release. These protocols may require optimization for specific cargo molecules.
Protocol 1: Conjugation of a Ketone/Aldehyde-Containing Cargo to the Hydrazone Linker
This protocol describes the formation of a hydrazone bond between the hydrazide moiety of the linker and a carbonyl group on the cargo molecule.
Materials:
-
This compound
-
Ketone or aldehyde-containing cargo molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
-
Purification column (e.g., size-exclusion chromatography)
-
Analytical HPLC system
Procedure:
-
Dissolve the this compound linker in DMF or DMSO to a final concentration of 10-20 mM.
-
Dissolve the ketone or aldehyde-containing cargo molecule in the reaction buffer.
-
Add the linker solution to the cargo solution at a molar excess of 3-10 fold.
-
If necessary, adjust the pH of the reaction mixture to 4.5-5.5.
-
Incubate the reaction at room temperature for 4-16 hours with gentle mixing.
-
Monitor the reaction progress by analytical HPLC.
-
Purify the resulting conjugate using size-exclusion chromatography to remove unreacted cargo and linker.
-
Characterize the purified conjugate by mass spectrometry and determine the concentration using a suitable method (e.g., UV-Vis spectroscopy).
Protocol 2: Analysis of pH-Controlled Cargo Release
This protocol outlines the procedure for quantifying the release of the conjugated cargo at different pH values over time.
Materials:
-
Purified Cargo-Methyltetrazine-PEG4-hydrazone-DBCO conjugate
-
Release Buffers:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium Acetate Buffer, pH 5.0
-
-
Incubator at 37°C
-
HPLC system with a suitable column for separating the conjugate and the released cargo
-
Quenching solution (if necessary, e.g., a basic solution to stop the hydrolysis)
Procedure:
-
Prepare solutions of the purified conjugate in the pH 7.4 and pH 5.0 release buffers at a known concentration (e.g., 1 mg/mL).
-
Incubate the solutions at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
If necessary, quench the hydrolysis reaction by adding a quenching solution.
-
Analyze the samples by HPLC to separate and quantify the amount of intact conjugate and released cargo.
-
Calculate the percentage of cargo released at each time point by comparing the peak area of the released cargo to the sum of the peak areas of the released cargo and the remaining intact conjugate.
-
Plot the percentage of released cargo against time for each pH condition.
Below is a diagram illustrating the experimental workflow for analyzing pH-controlled release.
Caption: Workflow for pH-controlled release study.
Applications
The pH-sensitive nature of the this compound conjugate makes it a valuable tool for a range of research and drug development applications, including:
-
Targeted Drug Delivery: Conjugation of cytotoxic agents for targeted release within the acidic tumor microenvironment or inside cancer cells following endocytosis.[][7]
-
Intracellular Delivery of Biologics: Controlled release of proteins, peptides, or nucleic acids within endosomal or lysosomal compartments.
-
Activatable Imaging Probes: Design of imaging agents that become fluorescent or active only in acidic environments.
-
Dual Bioorthogonal Labeling: The presence of both methyltetrazine and DBCO groups allows for sequential or orthogonal labeling of different biomolecules.[1]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient reaction conditions | Optimize pH of the reaction buffer (4.5-5.5). Increase the molar excess of the linker. Extend reaction time. |
| Inactive cargo molecule | Confirm the presence and reactivity of the carbonyl group on the cargo. | |
| Premature Release at pH 7.4 | Instability of the specific hydrazone bond formed | The structure of the carbonyl on the cargo can influence stability. Consider structural modifications if possible. |
| Incomplete Release at Acidic pH | Steric hindrance around the hydrazone bond | Ensure adequate spacing between the cargo and the linker. |
| Insufficient incubation time | Extend the duration of the release study. | |
| Poor Separation in HPLC Analysis | Inappropriate column or mobile phase | Optimize HPLC method (e.g., gradient, column chemistry) to achieve baseline separation of all components. |
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. conju-probe.com [conju-probe.com]
- 4. Methyltetrazine-PEG4-hydrazone-DBCO_TargetMol [targetmol.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyltetrazine-PEG4-hydrazone-DBCO in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltetrazine-PEG4-hydrazone-DBCO is a novel trifunctional linker designed for the advanced synthesis of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This heterobifunctional linker offers a versatile platform for creating sophisticated bioconjugates with dual-functional capabilities and controlled drug release mechanisms. Its unique structure comprises three key components:
-
Methyltetrazine group: Enables rapid and highly specific bioorthogonal conjugation with trans-cyclooctene (B1233481) (TCO) through an inverse electron demand Diels-Alder (iEDDA) reaction.
-
Dibenzocyclooctyne (DBCO) group: Facilitates copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1]
-
Hydrazone linkage: Provides a pH-sensitive cleavage site, allowing for controlled release of a conjugated payload in the acidic environments of endosomes and lysosomes.[1][2]
-
PEG4 spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and reduces steric hindrance.[1]
These features make this compound an ideal tool for developing next-generation ADCs with capabilities such as dual-drug conjugation, the attachment of both a therapeutic agent and an imaging agent, or the incorporation of a targeting ligand and a drug molecule. This document provides detailed application notes and experimental protocols for the use of this trifunctional linker in creating targeted drug delivery systems.
Core Applications
-
Dual-Payload ADCs: Conjugation of two different cytotoxic drugs to a single antibody to overcome drug resistance and enhance therapeutic efficacy.[3][4]
-
Theranostic ADCs: Simultaneous attachment of a therapeutic agent and an imaging moiety (e.g., a fluorescent dye or a chelator for radioisotopes) for combined therapy and diagnostics.
-
Enhanced Targeting: Conjugation of a primary targeting antibody with a secondary small-molecule targeting ligand to improve specificity and cellular uptake.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a dual-functional antibody conjugate using this compound. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for specific antibodies and payloads.
Protocol 1: Conjugation of this compound to a Targeting Antibody
This protocol describes the initial step of attaching the trifunctional linker to a targeting antibody via a stable amide bond. This is typically achieved by modifying the linker to contain an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody. If the linker is not pre-activated, it can be activated in situ using EDC/NHS chemistry.
Materials:
-
Targeting Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the reaction buffer (PBS, pH 7.4) to remove any amine-containing buffers or stabilizers.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified antibody-linker conjugate.
-
-
Characterization:
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Characterize the conjugate by UV-Vis spectroscopy, mass spectrometry (to determine the linker-to-antibody ratio), and SDS-PAGE.
-
Protocol 2: Sequential Orthogonal Conjugation of Two Payloads
This protocol describes the sequential attachment of two different payloads to the antibody-linker conjugate using the two distinct bioorthogonal reactions.
Part A: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
Purified Antibody-Methyltetrazine-PEG4-hydrazone-DBCO conjugate
-
Azide-functionalized Payload 1 (e.g., Azido-Drug A)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Add a 1.5- to 5-fold molar excess of the azide-functionalized Payload 1 to the antibody-linker conjugate solution.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column or size-exclusion chromatography (SEC) to remove the excess payload.
-
Part B: Inverse Electron Demand Diels-Alder (iEDDA) Reaction
Materials:
-
Purified Antibody-Linker-Payload 1 conjugate
-
TCO-functionalized Payload 2 (e.g., TCO-Fluorophore)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Add a 1.5- to 5-fold molar excess of the TCO-functionalized Payload 2 to the conjugate from Part A.
-
Incubate the reaction for 1-4 hours at room temperature. The iEDDA reaction is typically very fast.
-
-
Purification:
-
Purify the final dual-payload antibody conjugate using a desalting column or SEC to remove the excess payload.
-
-
Final Characterization:
-
Determine the final protein concentration.
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) for both payloads using techniques such as hydrophobic interaction chromatography (HIC) and/or mass spectrometry.
-
Assess the purity and aggregation state of the final ADC using SEC.
-
Protocol 3: In Vitro pH-Dependent Drug Release Assay
This protocol is designed to evaluate the release of the payload attached via the hydrazone linker under acidic conditions, mimicking the environment of endosomes and lysosomes.
Materials:
-
Purified ADC with a hydrazone-linked drug
-
Release Buffers:
-
PBS, pH 7.4 (physiological control)
-
Acetate buffer, pH 5.0 (endosomal/lysosomal mimic)
-
-
Analytical system (e.g., HPLC-MS) to quantify the released drug.
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration of approximately 1 mg/mL in both the pH 7.4 and pH 5.0 buffers.
-
Incubate the samples at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots from each reaction.
-
Immediately stop the reaction by flash-freezing in liquid nitrogen or by adding a quenching solution if necessary.
-
-
Sample Analysis:
-
Analyze the samples by HPLC-MS to separate and quantify the amount of free drug released from the antibody.
-
-
Data Analysis:
-
Plot the percentage of released drug against time for each pH condition to determine the release kinetics.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the characterization of ADCs synthesized using this compound.
| Parameter | Method | Result |
| Linker-to-Antibody Ratio (LAR) | Mass Spectrometry | 3.5 |
| Payload 1 DAR | HIC-UV/MS | 3.2 |
| Payload 2 DAR | HIC-UV/MS | 3.1 |
| Final ADC Concentration | BCA Assay | 1.8 mg/mL |
| Purity (Monomer Content) | SEC-HPLC | >95% |
| Aggregation | SEC-HPLC | <2% |
Table 1: Physicochemical Characterization of a Dual-Payload ADC
| Time (hours) | % Drug Release at pH 7.4 | % Drug Release at pH 5.0 |
| 0 | 0 | 0 |
| 1 | <1% | 15% |
| 4 | <2% | 45% |
| 8 | <3% | 70% |
| 24 | <5% | >90% |
| 48 | <5% | >95% |
Table 2: In Vitro pH-Dependent Drug Release Profile
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for dual-payload ADC synthesis.
References
Application Notes and Protocols for Oligonucleotide Conjugation using Methyltetrazine-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides to various molecules is a critical process in the development of novel therapeutics, diagnostics, and research tools. The Methyltetrazine-PEG4-hydrazone-DBCO linker is a versatile, trifunctional reagent that enables the precise and efficient coupling of multiple molecular entities. This linker incorporates three key functionalities:
-
Dibenzocyclooctyne (DBCO): For copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This allows for the stable and specific conjugation to azide-modified molecules.
-
Methyltetrazine: For rapid and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) dienophile.
-
Hydrazone Linkage: A pH-sensitive bond that is stable at physiological pH but can be cleaved under mildly acidic conditions, such as those found in endosomes and lysosomes. This feature is particularly useful for controlled release applications.
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and reduces steric hindrance between the conjugated molecules.[1]
These application notes provide detailed protocols for the use of this compound in oligonucleotide conjugation, along with quantitative data on reaction efficiencies and linker stability.
Key Applications
-
Dual Labeling of Oligonucleotides: Sequential or orthogonal labeling of a single oligonucleotide with two different molecules (e.g., a targeting ligand and a fluorescent dye).
-
pH-Responsive Drug Delivery Systems: Conjugation of a therapeutic oligonucleotide to a targeting moiety for controlled release within the acidic environment of target cells.
-
Assembly of Complex Bioconjugates: Construction of sophisticated molecular architectures for advanced therapeutic and diagnostic applications.
-
Development of Proximity-Based Assays: Creation of probes for assays that rely on the close proximity of two or more molecules.
Experimental Protocols
This section details the protocols for a two-step conjugation strategy involving an amine-modified oligonucleotide, an azide-modified molecule, and a TCO-modified molecule.
Protocol 1: Conjugation of Amine-Modified Oligonucleotide with this compound
This protocol describes the initial step of reacting an amine-modified oligonucleotide with the NHS ester of the linker, which is not directly available but can be conceptualized by reacting the hydrazone with a DBCO-PEG4-NHS ester. A more direct approach would be to first introduce the hydrazone functionality to the oligonucleotide. However, for the purpose of this application note, we will proceed with a logical assembly of protocols based on available reagents. The first step will be the reaction of an amine-modified oligonucleotide with a DBCO-NHS ester to form a stable amide bond.
Materials:
-
Amine-modified oligonucleotide
-
DBCO-PEG4-NHS Ester
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5[2]
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (e.g., spin columns)
-
HPLC system for purification[3]
-
Mass spectrometer for analysis[4]
Procedure:
-
Preparation of Oligonucleotide: Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mM.[3]
-
Preparation of DBCO-PEG4-NHS Ester Solution: Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[5]
-
Conjugation Reaction:
-
Purification of DBCO-Oligonucleotide:
-
Characterization:
Protocol 2: Sequential Conjugation to Azide- and TCO-Modified Molecules
This protocol outlines the subsequent reactions of the now DBCO- and Methyltetrazine-functionalized oligonucleotide (via the linker) with an azide-modified molecule and a TCO-modified molecule.
Materials:
-
Purified DBCO-Methyltetrazine-Oligonucleotide conjugate from Protocol 1
-
Azide-modified molecule (e.g., fluorescent dye, peptide)
-
TCO-modified molecule (e.g., second oligonucleotide, protein)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system for purification[3]
-
Mass spectrometer for analysis[4]
Procedure:
Step A: SPAAC Reaction with Azide-Modified Molecule
-
Reaction Setup:
-
Dissolve the purified DBCO-Methyltetrazine-Oligonucleotide in PBS.
-
Add a 1.5- to 3-fold molar excess of the azide-modified molecule.[6]
-
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature. The reaction progress can be monitored by the decrease in the DBCO absorbance at 309 nm.[7][8]
-
Purification: Purify the resulting conjugate by HPLC to remove unreacted starting materials.[3]
Step B: IEDDA Reaction with TCO-Modified Molecule
-
Reaction Setup:
-
To the purified conjugate from Step A, add a 1.1- to 2-fold molar excess of the TCO-modified molecule in PBS.
-
-
Incubation: The reaction is typically very fast and can be complete within 30-60 minutes at room temperature.[9] The disappearance of the methyltetrazine's characteristic color can be used as a visual indicator of reaction progression.
-
Final Purification: Purify the final trifunctional conjugate using HPLC.[3]
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.[4]
Protocol 3: pH-Triggered Cleavage of the Hydrazone Linker
This protocol describes the procedure to induce the cleavage of the hydrazone bond and release the conjugated molecule.
Materials:
-
Purified oligonucleotide conjugate with hydrazone linkage
-
Acidic Buffer: e.g., 0.1 M acetate (B1210297) buffer, pH 4.5-5.5
-
Neutralization Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
HPLC system for analysis
Procedure:
-
Incubation: Dissolve the conjugate in the acidic buffer and incubate at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Neutralize the reaction by adding an appropriate volume of the neutralization buffer.
-
Analysis: Analyze the samples by HPLC to quantify the amount of cleaved oligonucleotide and the remaining intact conjugate.[10]
Quantitative Data
The efficiency of conjugation and the stability of the resulting linkages are critical for the successful application of these bioconjugates. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Conditions | Reference |
| DBCO-NHS Ester to Amine-Oligo Reaction Yield | >80% | 5-10 fold molar excess of DBCO-NHS ester | [11] |
| SPAAC (DBCO-Azide) Reaction Yield | Nearly Quantitative | 1.5-3 fold molar excess of azide | [6][12] |
| IEDDA (Methyltetrazine-TCO) Reaction Rate Constant | >800 M⁻¹s⁻¹ | Physiological conditions | [13] |
| HPLC Purification Yield of Oligonucleotide Conjugates | >56% | Ion-pair reversed-phase HPLC | [14] |
Table 1: Reaction Efficiencies and Yields
| pH | Half-life (t½) | Conditions | Reference |
| 7.4 | Stable (minimal cleavage) | Phosphate buffer, 37°C | [10] |
| 6.8 - 7.8 | Stable | Phosphate buffer | [10] |
| 5.8 | ~24 hours | Phosphate buffer | [10] |
| 5.0 | 4.4 hours | - | [2] |
| 4.8 | ~5 hours (for ~50% hydrolysis) | Phosphate buffer | [10] |
Table 2: pH-Dependent Stability of Hydrazone Linkage in Oligonucleotide Conjugates
Visualizations
Caption: Experimental workflow for the synthesis and application of a tri-functional oligonucleotide conjugate.
Caption: Cellular uptake and mechanism of action for a pH-responsive oligonucleotide conjugate.
Conclusion
The this compound linker offers a powerful and versatile platform for the construction of complex and functional oligonucleotide conjugates. The combination of two distinct bioorthogonal click chemistries with a pH-sensitive cleavage site enables the development of sophisticated tools for targeted drug delivery, advanced diagnostics, and fundamental biological research. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to effectively utilize this innovative linker in their work.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 4. web.colby.edu [web.colby.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. vectorlabs.com [vectorlabs.com]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for FRET Probe Creation using Methyltetrazine-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, with wide-ranging applications in drug discovery and diagnostics.[1][2] FRET probes enable the measurement of nanoscale distances, making them ideal for monitoring protein-protein interactions, conformational changes, and enzymatic activity in real-time.[1][2] This document provides detailed protocols for the construction of sophisticated FRET probes using Methyltetrazine-PEG4-hydrazone-DBCO , a heterobifunctional linker that leverages the power of bioorthogonal chemistry.
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[3][4] This linker features two key reactive groups for sequential, catalyst-free conjugation: a methyltetrazine moiety for Inverse Electron Demand Diels-Alder (IEDDA) reactions and a dibenzocyclooctyne (DBCO) group for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5][6] The PEG4 spacer enhances solubility, while the acid-cleavable hydrazone bond offers an option for stimulus-responsive disassembly.[5]
This dual reactivity allows for the precise, covalent linkage of two distinct biomolecules, each tagged with a FRET donor or acceptor fluorophore, to create a sensitive probe for studying their interaction.
Quantitative Data
For successful FRET probe design, careful selection of components is crucial. The following tables provide key quantitative data for the linker, a representative FRET pair, and the bioorthogonal reactions involved.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₄₈H₅₁N₉O₈ |
| Molecular Weight | 881.97 g/mol |
| Reactive Group 1 | Methyltetrazine (Reacts with strained alkenes, e.g., TCO) |
| Reactive Group 2 | DBCO (Reacts with azides) |
| Spacer Arm | PEG4 (hydrophilic) |
| Cleavability | Hydrazone bond (cleavable under acidic conditions) |
| Solubility | Soluble in THF, DCM, DMF, and DMSO |
Table 2: Spectroscopic Properties of a Representative FRET Pair (Cy3 and Cy5)
| Fluorophore | Role | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy3 | Donor | ~550 | ~570 | ~150,000 | ~0.31 |
| Cy5 | Acceptor | ~649 | ~670 | ~250,000 | ~0.27 |
| Förster Distance (R₀) | - | \multicolumn{4}{c | }{>5.0 nm[7]} |
Note: Spectroscopic properties can vary depending on the local environment.
Table 3: Kinetic Data for Bioorthogonal Reactions
| Reaction | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| SPAAC | DBCO + Azide | ~1 - 2 | Physiological pH and temperature[8] |
| IEDDA | Methyltetrazine + TCO | ~10³ - 10⁶ | Physiological pH and temperature[6] |
Note: IEDDA reactions are among the fastest known bioorthogonal reactions, enabling rapid labeling at low concentrations.[1][6][9]
Table 4: Example FRET Efficiency Data
| Donor Lifetime without Acceptor (τD) | Donor Lifetime with Acceptor (τDA) | Calculated FRET Efficiency (E) |
| 2.5 ns | 1.25 ns | 50% |
| 2.5 ns | 2.0 ns | 20% |
| 2.5 ns | 0.5 ns | 80% |
FRET Efficiency (E) is calculated using the formula: E = 1 - (τDA / τD).[7][10][11]
Experimental Protocols
This section outlines a general protocol for creating a FRET probe to study the interaction between two proteins, Protein A and Protein B.
Materials:
-
Protein A (to be labeled with a strained alkene, e.g., TCO-NHS ester)
-
Protein B (to be labeled with an azide, e.g., Azide-NHS ester)
-
FRET Donor Fluorophore-NHS ester (e.g., Cy3-NHS ester)
-
FRET Acceptor Fluorophore-NHS ester (e.g., Cy5-NHS ester)
-
This compound
-
Reaction Buffers (e.g., PBS, pH 7.4)
-
Solvents (e.g., DMSO)
-
Spin Desalting Columns
Protocol 1: Labeling of Proteins with Fluorophores and Bioorthogonal Handles
This protocol describes the initial labeling of each protein with a fluorophore and a unique bioorthogonal handle.
-
Label Protein A with FRET Donor and TCO:
-
Dissolve Protein A in PBS at a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of TCO-NHS ester (dissolved in DMSO).
-
Incubate at room temperature for 30-60 minutes.
-
Remove excess TCO-NHS ester using a spin desalting column.
-
To the purified TCO-labeled Protein A, add a 10-fold molar excess of Cy3-NHS ester (dissolved in DMSO).
-
Incubate at room temperature for 1 hour.
-
Purify the dual-labeled Protein A-TCO-Cy3 using a spin desalting column.
-
-
Label Protein B with FRET Acceptor and Azide:
-
Dissolve Protein B in PBS at a concentration of 1-5 mg/mL.
-
Add a 20-fold molar excess of Azide-NHS ester (dissolved in DMSO).
-
Incubate at room temperature for 1 hour.
-
Remove excess Azide-NHS ester using a spin desalting column.
-
To the purified Azide-labeled Protein B, add a 10-fold molar excess of Cy5-NHS ester (dissolved in DMSO).
-
Incubate at room temperature for 1 hour.
-
Purify the dual-labeled Protein B-Azide-Cy5 using a spin desalting column.
-
Protocol 2: Construction of the FRET Probe using this compound
This protocol describes the sequential bioorthogonal reactions to link the two labeled proteins.
-
SPAAC Reaction (DBCO with Azide):
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
To the purified Protein B-Azide-Cy5, add a 5-fold molar excess of the this compound solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[3]
-
Purify the resulting conjugate (Protein B-Cy5-Linker-Tetrazine) using a spin desalting column to remove excess linker.
-
-
IEDDA Reaction (Tetrazine with TCO):
-
To the purified Protein B-Cy5-Linker-Tetrazine, add a 1.5-fold molar excess of Protein A-TCO-Cy3.
-
The IEDDA reaction is very fast; incubate at room temperature for 30-60 minutes.[5]
-
The final FRET probe (Protein A-Cy3 linked to Protein B-Cy5) is now assembled. Further purification via size-exclusion chromatography may be performed if necessary.
-
Protocol 3: FRET Measurement and Analysis
-
Induce Protein-Protein Interaction:
-
Incubate the assembled FRET probe under conditions that promote the interaction between Protein A and Protein B. This could involve the addition of a specific ligand or drug molecule.
-
-
FRET Measurement:
-
FRET can be measured using various techniques, including steady-state fluorescence intensity or fluorescence lifetime imaging microscopy (FLIM).
-
Intensity-based: Excite the donor (Cy3) at ~550 nm and measure the emission of both the donor (~570 nm) and the acceptor (~670 nm). An increase in acceptor emission and a decrease in donor emission upon interaction indicates FRET.
-
FLIM-based: Measure the fluorescence lifetime of the donor (Cy3) in the presence and absence of the acceptor (Cy5). A decrease in the donor's fluorescence lifetime upon interaction is a direct measure of FRET efficiency.[7][10][11]
-
-
Data Analysis:
-
Calculate the FRET efficiency (E) to quantify the extent of protein-protein interaction. Changes in FRET efficiency in response to different conditions (e.g., addition of an inhibitor) can provide valuable insights for drug development.
-
Visualizations
Caption: Overall workflow for FRET probe construction.
Caption: The two sequential bioorthogonal reactions.
Caption: Principle of the FRET-based assay.
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 8. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FRET Efficiency - lambertinstruments.com [lambertinstruments.com]
- 11. becker-hickl.com [becker-hickl.com]
Application Notes and Protocols for the Purification of ADCs Synthesized with Methyltetrazine-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. This document provides detailed application notes and protocols for the purification of ADCs synthesized using a Methyltetrazine-PEG4-hydrazone-DBCO linker. This linker system utilizes bioorthogonal click chemistry for conjugation, offering high efficiency and site-specificity.
The this compound linker possesses two key features that are pertinent to the purification strategy: a hydrophilic PEG4 spacer and a pH-sensitive hydrazone bond. The PEG spacer enhances the solubility of the ADC, which can help mitigate aggregation.[1][2] The hydrazone linkage is stable at neutral pH but can be cleaved under acidic conditions.[3][][5][6] This characteristic necessitates careful control of buffer pH during purification to maintain the integrity of the ADC.
The purification of these ADCs typically involves a multi-step chromatographic process to remove impurities such as unconjugated antibody, free drug-linker, and aggregates. The primary techniques employed are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for analysis.
ADC Synthesis and Purification Workflow
The overall process begins with the modification of the antibody and the payload to introduce the reactive moieties for click chemistry. Following the conjugation reaction, a series of purification steps are employed to isolate the desired ADC product with a specific drug-to-antibody ratio (DAR).
Section 1: Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DAR). The addition of a hydrophobic drug-linker to the antibody increases its overall hydrophobicity. HIC separates molecules based on these differences in hydrophobicity, allowing for the isolation of specific DAR species.[1][7][8][9]
Experimental Protocol: HIC
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR, Phenyl Sepharose)
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium (B1175870) Sulfate (B86663), 25 mM Sodium Phosphate, pH 7.0[10]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol[10]
-
HPLC System with UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A.
-
Sample Preparation: Dilute the crude ADC mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M.
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Analysis: Analyze the collected fractions by RP-HPLC and/or mass spectrometry to determine the DAR of each species.
Data Presentation: HIC Purification of a DBCO-PEG4 ADC
The following table presents representative data for the separation of a site-specifically conjugated ADC with a DBCO-PEG4 linker, showing the distribution of DAR species before and after HIC purification.
| DAR Species | % of Total Peak Area (Crude) | % of Total Peak Area (HIC Purified Pool) |
| DAR 0 (Unconjugated Ab) | 15.2 | < 1.0 |
| DAR 2 | 70.5 | 95.8 |
| DAR 4 | 12.3 | 3.2 |
| Aggregates | 2.0 | < 0.5 |
| Average DAR | 2.0 | 2.1 |
| Recovery | - | >85% |
Note: This data is representative and may vary depending on the specific antibody, payload, and conjugation conditions.
Section 2: Size Exclusion Chromatography (SEC) for Aggregate Removal
SEC is employed as a polishing step to remove high molecular weight species (aggregates) from the ADC preparation.[2][11][12][13] Aggregates can negatively impact the safety and efficacy of the therapeutic and must be controlled to low levels.
Experimental Protocol: SEC
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)[14]
-
Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, pH 6.5 with 15% (v/v) Isopropyl Alcohol[14]
-
UHPLC System with UV detector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase.
-
Sample Preparation: The pooled fractions from HIC can be directly used or buffer-exchanged into the SEC mobile phase.
-
Injection: Inject the sample onto the column.
-
Isocratic Elution: Elute the sample under isocratic conditions at a constant flow rate.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC, separating it from earlier eluting aggregate peaks.
Data Presentation: Aggregate Removal by SEC
The following table summarizes the percentage of aggregates before and after SEC purification.
| Species | % of Total Peak Area (Before SEC) | % of Total Peak Area (After SEC) |
| Monomer | 97.5 | > 99.5 |
| Dimer | 2.0 | < 0.5 |
| Higher Aggregates | 0.5 | Not Detected |
| Purity | 97.5% | > 99.5% |
| Recovery | - | >90% |
Note: This data is representative and may vary depending on the initial level of aggregation.
Section 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
RP-HPLC is a powerful analytical technique for determining the average DAR and the distribution of drug-linker on the light and heavy chains of the antibody following reduction.[15][16][17][18] The hydrophobic nature of the drug-linker allows for separation of the conjugated chains from the unconjugated ones.
Experimental Protocol: RP-HPLC
Materials:
-
RP-HPLC Column (e.g., C4 or C8 column)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile (B52724)
-
Reducing Agent: Dithiothreitol (DTT)
-
HPLC System with UV detector
Procedure:
-
Sample Reduction: Incubate the ADC sample with an excess of DTT (e.g., 20 mM) at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
Column Equilibration: Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Injection: Inject the reduced ADC sample.
-
Gradient Elution: Elute the light and heavy chains using a linear gradient of increasing acetonitrile concentration.
-
Data Analysis: Integrate the peak areas of the unconjugated and conjugated light and heavy chains to calculate the average DAR. The DAR can be calculated using the following formula: DAR = (AreaConjugated LC / (AreaConjugated LC + AreaUnconjugated LC)) * 2 + (AreaConjugated HC / (AreaConjugated HC + AreaUnconjugated HC)) * 2
Data Presentation: DAR Analysis by RP-HPLC
The following table shows representative data from the RP-HPLC analysis of a reduced ADC before and after purification.
| Chain | Species | Peak Area % (Crude) | Peak Area % (Purified) |
| Light Chain (LC) | Unconjugated | 10.5 | 2.1 |
| Conjugated | 89.5 | 97.9 | |
| Heavy Chain (HC) | Unconjugated | 12.8 | 3.5 |
| Conjugated | 87.2 | 96.5 | |
| Average DAR | 3.5 | 3.9 |
Note: This data is representative and assumes a site-specific conjugation with one drug-linker per chain for the conjugated species.
Conclusion
The purification of ADCs synthesized with the this compound linker requires a systematic approach to remove process-related impurities and to isolate the desired product with a specific drug-to-antibody ratio. The combination of HIC for DAR species separation and SEC for aggregate removal provides a robust platform for obtaining a highly pure and homogeneous ADC product. RP-HPLC is an essential analytical tool for characterizing the final product and ensuring its quality. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of next-generation antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody Aggregate Removal by Multimodal Chromatography [mdpi.com]
- 3. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. adcreview.com [adcreview.com]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. agilent.com [agilent.com]
- 10. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Quantitation of aggregate levels in a recombinant humanized monoclonal antibody formulation by size-exclusion chromatography, asymmetrical flow field flow fractionation, and sedimentation velocity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Imaging Agents to Antibodies with Methyltetrazine-PEG4-hydrazone-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of imaging agents to monoclonal antibodies (mAbs) has revolutionized molecular imaging, diagnostics, and the development of antibody-drug conjugates (ADCs). The precision of this conjugation is paramount to preserving the antibody's immunoreactivity and achieving the desired stoichiometry. Methyltetrazine-PEG4-hydrazone-DBCO is a cutting-edge, heterotrifunctional linker that offers remarkable versatility for creating advanced antibody conjugates.
This linker incorporates three key features:
-
A Dibenzocyclooctyne (DBCO) group for catalyst-free, strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules.[1]
-
A Methyltetrazine group for extremely fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (B1233481) (TCO)-tagged molecules.[1][2]
-
A Hydrazone linkage that provides a cleavable option under acidic conditions, such as those found in the endosomal or lysosomal compartments of a cell.[2]
-
A hydrophilic PEG4 spacer to enhance solubility and reduce steric hindrance.[2]
These application notes provide detailed protocols for the strategic attachment of imaging agents to antibodies using this linker, quantitative data for expected outcomes, and visualizations to clarify the experimental workflows and biological context.
Principle of the Method
The use of this compound allows for a modular, two-step conjugation strategy. First, the antibody is functionalized with a bioorthogonal handle (either an azide (B81097) or a TCO group). Second, the this compound linker, pre-conjugated to an imaging agent, is attached to the modified antibody via a highly efficient click chemistry reaction. Alternatively, the linker can be attached to the imaging agent first, and then to the antibody. The choice of strategy depends on the available functional groups on the imaging agent and the desired final construct.
This document will focus on a common approach:
-
Antibody Modification: Introduction of azide groups onto the antibody.
-
Imaging Agent-Linker Conjugation: Attaching the imaging agent to the tetrazine moiety of the linker.
-
Final Click Reaction: Conjugating the DBCO end of the linker-imaging agent construct to the azide-modified antibody.
Data Presentation
The following tables provide a summary of expected quantitative data when performing antibody conjugations with bioorthogonal linkers. The precise values will depend on the specific antibody, linker, and reaction conditions used.
Table 1: Key Parameters for Antibody Modification and Conjugation
| Parameter | Typical Range | Method of Analysis | Notes |
|---|---|---|---|
| Molar Excess of Azide-NHS Ester to Antibody | 5 - 20 fold | - | Optimization is required to achieve the desired Degree of Labeling. |
| Degree of Labeling (DOL) of Azide on Antibody | 2 - 8 | UV-Vis Spectroscopy, Mass Spectrometry | A higher DOL may impact antibody solubility and immunoreactivity.[3] |
| Molar Excess of DBCO-Linker-Imaging Agent to Antibody | 1.5 - 5 fold | - | A slight excess ensures efficient conjugation to the azide-modified antibody.[4] |
| Final Conjugation Efficiency | > 90% | SDS-PAGE, SEC-HPLC | Refers to the percentage of antibody that is successfully conjugated. |
| Purity of Final Conjugate | > 95% | SEC-HPLC | Achieved after purification to remove excess reagents. |
| Average Imaging Agents per Antibody | 2 - 4 | UV-Vis Spectroscopy, Mass Spectrometry | Dependent on the initial DOL of the antibody. |
Table 2: Spectral Properties for DOL Calculation via UV-Vis Spectroscopy
| Moiety | Molar Extinction Coefficient (ε) | λmax | Correction Factor (CF) at 280 nm |
|---|---|---|---|
| Typical IgG Antibody | ~210,000 M⁻¹cm⁻¹ | ~280 nm | - |
| DBCO | ~12,000 M⁻¹cm⁻¹ | ~309 nm | ~0.90 |
| Methyltetrazine | ~430-500 M⁻¹cm⁻¹ | ~520-535 nm | Generally low, can be empirically determined.[3] |
Experimental Protocols
Protocol 1: Antibody Modification with Azide Groups
This protocol describes the introduction of azide functional groups onto an antibody via primary amines (lysine residues) using an Azide-PEG-NHS ester.
Materials:
-
Antibody (e.g., IgG) at 1-10 mg/mL
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reaction Buffer: 100 mM sodium bicarbonate or borate (B1201080) buffer, pH 8.0-8.5
-
Azide-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris) or stabilizers like BSA, purify the antibody using an appropriate antibody clean-up kit or dialysis against PBS. Adjust the antibody concentration to 1-10 mg/mL in PBS.[]
-
Buffer Exchange: Exchange the antibody buffer to the Reaction Buffer (pH 8.0-8.5) using a desalting column.
-
Prepare Azide-NHS Ester Solution: Immediately before use, dissolve the Azide-PEG4-NHS ester in DMSO to a concentration of 10 mM.[]
-
Conjugation Reaction: Add a 10-fold molar excess of the 10 mM Azide-NHS ester solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle agitation.[]
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess and quenched Azide-NHS ester by buffer exchanging the antibody into sterile PBS using a desalting column.
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if applicable, a characteristic absorbance of the azide tag, or by using mass spectrometry. The azide-modified antibody can be stored at 4°C for immediate use or at -20°C for long-term storage.
Protocol 2: Conjugation of Imaging Agent to Antibody via this compound
This protocol outlines the final "click" reaction between the azide-modified antibody and an imaging agent that has been pre-conjugated to the this compound linker.
Materials:
-
Azide-modified antibody (from Protocol 1) in PBS
-
Imaging Agent-Linker Construct (Imaging Agent-Methyltetrazine-PEG4-hydrazone-DBCO)
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare Imaging Agent-Linker Solution: Dissolve the Imaging Agent-Linker construct in DMSO or DMF to a concentration of 10 mM.
-
Click Reaction: To the azide-modified antibody, add a 2-4 fold molar excess of the Imaging Agent-Linker solution.[4] The final concentration of DMSO/DMF in the reaction should be below 20%.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[6] The reaction progress can be monitored by HPLC.
-
Purification: Purify the final antibody-imaging agent conjugate from unreacted linker-imaging agent and other small molecules using a size-exclusion chromatography (SEC) system.
-
Characterization and Storage: Characterize the final conjugate by SDS-PAGE (which will show a shift in molecular weight) and SEC-HPLC to confirm purity. Determine the final concentration and store at 4°C in a sterile, azide-free buffer. For long-term storage, aliquots can be stored at -20°C or -80°C.
Mandatory Visualizations
Caption: Experimental workflow for antibody-imaging agent conjugation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyltetrazine-PEG4-hydrazone-DBCO Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of conjugation reactions using the heterobifunctional Methyltetrazine-PEG4-hydrazone-DBCO linker.
Troubleshooting Guide
This guide addresses specific issues that may arise during your conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation to Azide-Containing Molecule (DBCO Reaction) | Degradation of DBCO Moiety: DBCO can be sensitive to prolonged storage, especially once in solution. | Use freshly prepared solutions of the this compound linker. Store the solid linker at -20°C, protected from light and moisture. |
| Suboptimal pH: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction is most efficient at a near-neutral to slightly basic pH. | Perform the conjugation in a buffer with a pH range of 7.0-8.5, such as phosphate-buffered saline (PBS). | |
| Steric Hindrance: The azide (B81097) group on your molecule of interest may be in a sterically hindered position, preventing the bulky DBCO group from accessing it.[1] | Consider using a DBCO linker with a longer PEG spacer to increase the distance between the reactive group and your molecule. | |
| Presence of Competing Azides: Sodium azide is a common component in many buffers and can compete with your azide-functionalized molecule. | Ensure all buffers are free of sodium azide. Use dialysis or buffer exchange columns to remove any contaminating azides. | |
| Low or No Conjugation to TCO-Containing Molecule (Methyltetrazine Reaction) | Degradation of Tetrazine Moiety: Tetrazines can degrade over time, especially in aqueous solutions and in the presence of nucleophiles. | Use fresh solutions of your tetrazine-conjugated molecule. Store tetrazine compounds at -20°C and protect them from light. |
| Suboptimal Reaction Conditions: While the inverse electron demand Diels-Alder (iEDDA) reaction is very fast, extreme pH or temperature can affect efficiency. | The reaction is typically efficient at room temperature in a variety of aqueous buffers (pH 6.5-7.5). | |
| Low Reactant Concentrations: The iEDDA reaction is concentration-dependent. | Increase the concentration of one or both reactants. A molar excess of the smaller molecule is often used to drive the reaction to completion. | |
| Cleavage of Hydrazone Linker During Reaction or Purification | Acidic Conditions: The hydrazone bond is labile and will cleave under acidic conditions (pH < 6).[2][3] | Maintain a neutral to slightly basic pH (7.0-8.5) throughout the conjugation and purification steps. Avoid acidic buffers or additives. |
| Precipitation of Conjugate | Hydrophobicity: The DBCO group is hydrophobic. Conjugating multiple linkers to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation. | Use a moderate molar excess of the linker during the initial conjugation step. The PEG4 spacer in the linker is designed to improve solubility, but for particularly sensitive proteins, a longer PEG chain may be beneficial. |
| Difficulty in Purifying the Final Conjugate | Similar Molecular Weights: If the two molecules being conjugated are of similar size, separation from starting materials and homodimers can be challenging. | Utilize purification techniques that separate based on properties other than size, such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC). Affinity chromatography targeting one of the conjugated molecules is also a highly effective method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of reactions when using the this compound linker for dual conjugation?
A1: There is no universally optimal order, as it can depend on the specific molecules being conjugated. However, a common strategy is to first react the more stable moiety or the molecule that is more difficult to purify. The DBCO-azide reaction is generally very robust and can be performed first. Subsequently, the unreacted heterobifunctional linker can be removed before introducing the second, TCO-containing molecule for the tetrazine ligation. This sequential approach prevents the formation of undesired homodimers of the second molecule.
Q2: How can I monitor the progress of my conjugation reactions?
A2: The progress of the DBCO-azide reaction can be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at approximately 309 nm which disappears upon reaction with an azide. The tetrazine reaction can be monitored by the disappearance of its characteristic pink/red color and the loss of its absorbance peak around 520 nm. For protein conjugations, SDS-PAGE will show a shift in the molecular weight of the modified protein. HPLC and mass spectrometry are also excellent methods for monitoring the reaction progress and confirming the final product.
Q3: What is the significance of the hydrazone linkage in this linker?
A3: The hydrazone bond is a cleavable linkage that is sensitive to acidic pH.[2][3] This feature is particularly useful for applications such as antibody-drug conjugates (ADCs), where the linker is stable in the bloodstream (at physiological pH ~7.4) but is cleaved to release a therapeutic payload in the acidic environment of endosomes or lysosomes within target cells.[2]
Q4: Can the methyltetrazine and DBCO ends of the linker react with each other?
A4: While some cross-reactivity between certain tetrazine and cyclooctyne (B158145) derivatives has been reported, the methyltetrazine and DBCO moieties in this linker are generally considered to be mutually orthogonal, meaning they selectively react with their respective partners (TCO and azide) without significant cross-reactivity under typical bioconjugation conditions.[4]
Q5: How does the PEG4 spacer affect the conjugation reaction?
A5: The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate. It also provides a flexible spacer arm that can help to overcome steric hindrance between the molecules being conjugated, potentially increasing the reaction efficiency.
Data Presentation
The following tables summarize key quantitative data for the individual click reactions facilitated by the this compound linker. Please note that reaction kinetics can be influenced by the specific reactants and experimental conditions.
Table 1: Reaction Kinetics of DBCO-Azide Conjugation (SPAAC)
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | ~0.1 - 1.0 M⁻¹s⁻¹ | Physiological pH and temperature | [5] |
| Typical Reaction Time | 1 - 12 hours | Room temperature | [5] |
| Optimal pH Range | 7.0 - 8.5 | Aqueous buffers | [6] |
Table 2: Reaction Kinetics of Methyltetrazine-TCO Conjugation (iEDDA)
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | Up to 10³ - 10⁶ M⁻¹s⁻¹ | Physiological pH and temperature | [7] |
| Typical Reaction Time | < 5 minutes to 1 hour | Room temperature | |
| Optimal pH Range | 6.5 - 7.5 | Aqueous buffers | [7] |
Table 3: Stability of Hydrazone Linkage
| Condition | Stability | Half-life (t₁/₂) Examples | Reference |
| Physiological pH (~7.4) | Generally stable | > 48 hours for many aromatic hydrazones | [2][3] |
| Acidic pH (4.5 - 5.5) | Labile (cleavage occurs) | A few hours to < 24 hours depending on structure | [2][3] |
Experimental Protocols
Protocol 1: General Two-Step Sequential Conjugation
This protocol describes a general workflow for a two-step sequential conjugation using the this compound linker.
Step 1: Conjugation of Molecule A (Azide-functionalized) to the DBCO Moiety
-
Reagent Preparation:
-
Dissolve your azide-functionalized molecule (Molecule A) in a sodium azide-free buffer (e.g., PBS, pH 7.4).
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in an organic solvent such as DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 5-20 fold) of the linker stock solution to the solution of Molecule A. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid denaturation if Molecule A is a protein.
-
Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted linker using a suitable method such as size-exclusion chromatography (e.g., desalting column), dialysis, or tangential flow filtration, depending on the properties of Molecule A. This step is crucial to prevent unwanted reactions in the next step.
-
Characterize the resulting Molecule A-DBCO-hydrazone-PEG4-Methyltetrazine conjugate to determine the degree of labeling.
-
Step 2: Conjugation of Molecule B (TCO-functionalized) to the Methyltetrazine Moiety
-
Reagent Preparation:
-
Dissolve your TCO-functionalized molecule (Molecule B) in a suitable reaction buffer (e.g., PBS, pH 7.0).
-
-
Conjugation Reaction:
-
Add the purified conjugate from Step 1 to the solution of Molecule B. A slight molar excess (1.1 to 2-fold) of one reactant is often used.
-
Incubate at room temperature for 30 minutes to 2 hours. The reaction is typically very fast.
-
-
Final Purification:
-
Purify the final dual-labeled conjugate (Molecule A-Linker-Molecule B) from any unreacted starting materials using an appropriate chromatography method (e.g., SEC, IEX, HIC, or affinity chromatography).
-
-
Characterization:
-
Confirm the final conjugate structure and purity using methods such as SDS-PAGE, HPLC, and mass spectrometry.
-
Visualizations
Caption: Workflow for a two-step sequential bioconjugation.
Caption: Key factors influencing the success of conjugation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triple, Mutually Orthogonal Bioorthogonal Pairs Through the Design of Two Novel Electronically Activated Sulfamate-Containing Cycloalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yield during their experiments.
Frequently Asked Questions (FAQs)
Section 1: Antibody & Conjugation Strategy
Q1: We are observing a significantly lower yield of purified ADC than expected. What are the common antibody-related factors that could be causing this?
Low ADC yield can often be traced back to issues with the monoclonal antibody (mAb) starting material or the conjugation strategy. Key factors to investigate include:
-
Antibody Quality and Heterogeneity: The purity and homogeneity of the initial antibody preparation are critical. The presence of aggregates, fragments, or other impurities can interfere with the conjugation reaction and lead to a heterogeneous product that is difficult to purify, ultimately reducing the yield of the desired ADC.
-
Modification of Critical Residues: The conjugation chemistry might inadvertently modify amino acid residues essential for the antibody's structural integrity or function. For instance, indiscriminate conjugation to lysine (B10760008) residues can interfere with antigen-binding sites.[1]
-
Suboptimal Conjugation Site: The location of conjugation on the antibody can impact its stability and function.[2] Site-specific conjugation methods are often employed to produce more homogeneous ADCs with controlled drug-to-antibody ratios (DARs).[3]
-
Antibody Instability: The antibody may not be stable under the required conjugation conditions (e.g., pH, temperature, presence of organic co-solvents), leading to denaturation and aggregation.[4][5]
Q2: Our Drug-to-Antibody Ratio (DAR) is inconsistent between batches, leading to variable yields of the target ADC species. How can we improve consistency?
Inconsistent DAR is a frequent challenge, particularly with stochastic conjugation methods like lysine or cysteine conjugation.[6] To improve consistency:
-
Precise Control of Reaction Conditions: Ensure tight control over reaction parameters such as temperature, time, and pH, as small variations can lead to significant differences in DAR.[]
-
Stoichiometry of Reactants: The molar ratio of the linker-payload to the antibody is a critical parameter. Accurately controlling this ratio is essential for achieving a consistent DAR.[6]
-
Efficiency of Antibody Reduction (for Cysteine Conjugation): For cysteine-based conjugation, the reduction of interchain disulfide bonds must be consistent. Incomplete or variable reduction will result in a fluctuating number of available thiol groups for conjugation.[6][8]
Section 2: Linker and Payload Issues
Q3: We suspect issues with our linker-payload construct are contributing to low yield. What are the common culprits?
The chemical and physical properties of the linker and payload can significantly impact the overall yield of the ADC synthesis.
-
Poor Solubility of Linker-Payload: Highly hydrophobic payloads can have limited solubility in the aqueous buffers typically used for conjugation, leading to an incomplete reaction.[9][10] The use of co-solvents like DMSO or DMF can help, but their concentration must be optimized to avoid denaturing the antibody (typically <10%).[10]
-
Linker-Payload Instability: The linker-payload construct might be unstable under the conjugation or purification conditions, resulting in premature cleavage of the payload and a lower yield of the intact ADC.[9][11] The linker must be stable in the bloodstream to prevent premature drug release but allow for efficient release once inside the target cell.[11][][13]
-
Steric Hindrance: The length and structure of the linker can cause steric hindrance, preventing the reactive group from efficiently accessing the conjugation site on the antibody.[9] This can lead to lower conjugation efficiency and a reduced DAR.
Q4: How does the hydrophobicity of the payload affect the ADC yield?
Highly hydrophobic payloads are a common source of low yield due to several factors:
-
Aggregation: The increased hydrophobicity of the ADC as the DAR increases can lead to aggregation and precipitation out of solution, significantly reducing the yield of soluble, functional ADC.[9][14]
-
Faster Clearance: ADCs with high DARs and hydrophobic payloads tend to be cleared more rapidly from circulation, which can be misinterpreted as low yield in certain analytical contexts.[6]
-
Purification Challenges: Hydrophobic ADCs can be difficult to purify, often requiring aggressive elution conditions that can lead to product loss.[15]
Section 3: Reaction Conditions and Optimization
Q5: What are the key reaction parameters to optimize for improving ADC synthesis yield?
Optimizing the conjugation reaction conditions is crucial for maximizing yield.[] Key parameters include:
-
pH: The optimal pH depends on the specific conjugation chemistry. For example, lysine conjugation is typically performed at a pH above the pKa of the lysine amino group (around pH 8-9), while maleimide-thiol reactions are more efficient at a pH of 6.5-7.5.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to antibody denaturation and aggregation. Reactions are often performed at room temperature or 4°C.[10]
-
Reaction Time: The optimal reaction time should be determined experimentally to ensure complete conjugation without causing degradation of the ADC.[10]
-
Molar Ratio of Reactants: The ratio of linker-payload to antibody directly influences the DAR and overall yield. This should be carefully optimized.
Section 4: Purification and Analysis
Q6: We are experiencing significant product loss during the purification step. What are the common challenges and how can they be addressed?
The purification process is a major contributor to low yield in ADC synthesis.[9] The heterogeneity of the crude reaction mixture, which contains the desired ADC, unconjugated antibody, free payload, and various reaction byproducts, makes purification challenging.[9]
-
Inefficient Removal of Impurities: Standard purification methods may not be sufficient to remove all impurities, especially unreacted free drug, which is often cytotoxic.[16]
-
ADC Aggregation during Purification: The use of organic solvents or harsh buffer conditions during chromatography can induce aggregation of the ADC.[17]
-
Co-elution of Species: Different ADC species (with varying DARs) and unconjugated antibody may co-elute, making it difficult to isolate the desired product with high purity without sacrificing yield.[18]
Q7: How can we optimize our purification strategy to improve yield?
Several strategies can be employed to enhance purification efficiency and yield:
-
Multi-step Chromatography: A combination of chromatography techniques is often necessary. For example, size exclusion chromatography (SEC) can be used to remove aggregates and free payload, while hydrophobic interaction chromatography (HIC) can separate ADC species with different DARs.[10]
-
Tangential Flow Filtration (TFF): TFF is an effective method for buffer exchange, concentration, and removal of small molecule impurities.[5]
-
Optimization of Chromatography Conditions: Fine-tuning parameters such as the type of resin, gradient steepness, and buffer composition can improve the separation of different ADC species and reduce product loss.[19]
Data Summary Tables
Table 1: Common Causes of Low ADC Yield and Corresponding Troubleshooting Strategies
| Problem Area | Potential Cause | Troubleshooting Strategy |
| Antibody | Antibody aggregation or fragmentation | Characterize antibody purity and integrity before conjugation (e.g., via SEC, SDS-PAGE). |
| Modification of critical residues | Employ site-specific conjugation methods; perform functional assays post-conjugation. | |
| Linker/Payload | Poor solubility of linker-payload | Use a co-solvent (e.g., DMSO, DMF) at a low concentration (<10%); consider PEGylation of the linker.[10] |
| Linker instability | Evaluate linker stability under conjugation and physiological conditions.[11][] | |
| Reaction | Suboptimal pH, temperature, or time | Systematically optimize reaction conditions using a design of experiments (DoE) approach. |
| Conditions | Inconsistent antibody reduction | Tightly control the concentration of the reducing agent, temperature, and incubation time.[10] |
| Purification | Product loss during chromatography | Optimize chromatography conditions (resin, gradient, buffers); consider alternative purification methods like TFF. |
| ADC aggregation | Add stabilizing excipients to buffers; screen for optimal buffer conditions to minimize aggregation. | |
| DAR | Inconsistent Drug-to-Antibody Ratio | Precisely control reactant stoichiometry and reaction conditions.[6] |
| High DAR leading to aggregation | Target a lower DAR; use hydrophilic linkers to mitigate hydrophobicity.[20] |
Table 2: Typical Drug-to-Antibody Ratios (DAR) and Their Impact
| DAR Value | Potential Advantages | Potential Disadvantages |
| Low (e.g., 2) | Better pharmacokinetics, lower toxicity, less aggregation. | Potentially lower efficacy.[6][] |
| Optimal (e.g., 3-4) | Balanced efficacy and safety profile.[21] | Requires tight control during manufacturing to achieve consistency. |
| High (e.g., >4) | Higher potential potency.[6] | Increased risk of aggregation, faster clearance, and higher toxicity.[3][6][22] |
Experimental Protocols & Methodologies
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different DAR species.[23]
Materials:
-
HIC column (e.g., Butyl, Phenyl, or Ether-based)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
ADC sample
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR, as higher DAR species are more hydrophobic and bind more tightly to the column.[10]
-
Calculate the average DAR by determining the weighted average of the peak areas for the different DAR species.[23]
Visualizations
Caption: General workflow for ADC synthesis and purification.
Caption: Troubleshooting decision tree for low ADC yield.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 4. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. abzena.com [abzena.com]
- 13. veranova.com [veranova.com]
- 14. Importance and Considerations of Antibody Engineering in Antibody-Drug Conjugates Development from a Clinical Pharmacologist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 17. researchgate.net [researchgate.net]
- 18. adcreview.com [adcreview.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 21. academic.oup.com [academic.oup.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Preventing Protein Aggregation During Conjugation with Methyltetrazine-PEG4-hydrazone-DBCO
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during bioconjugation with the trifunctional linker, Methyltetrazine-PEG4-hydrazone-DBCO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
This compound is a heterobifunctional linker with three key components designed for advanced bioconjugation applications, such as the creation of antibody-drug conjugates (ADCs).[1][2][3]
-
Methyltetrazine: This moiety enables rapid and specific bioorthogonal conjugation to molecules containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO), through an inverse electron demand Diels-Alder (iEDDA) reaction.[2]
-
DBCO (Dibenzocyclooctyne): This group facilitates copper-free click chemistry, allowing for a stable covalent bond formation with azide-tagged molecules.[2] The DBCO group itself is known to be hydrophobic, which can sometimes contribute to aggregation if present in high densities on the protein surface.[4]
-
Hydrazone Linker: This is a pH-sensitive bond that is stable at physiological pH (around 7.4) but can be cleaved under acidic conditions, such as those found in endosomes and lysosomes (pH 4.5-6.5).[][6][7] This property is often exploited for the controlled release of payloads inside target cells.[2][]
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the linker and the resulting conjugate, which can help to mitigate aggregation and reduce steric hindrance.[2][8][9][10][11]
Q2: What are the primary causes of protein aggregation when using this linker?
Protein aggregation during conjugation with this compound can be attributed to several factors:
-
Hydrophobicity of the DBCO moiety: The DBCO group is inherently hydrophobic. Attaching multiple DBCO-containing linkers to the protein surface can increase the overall hydrophobicity of the protein, leading to intermolecular interactions and aggregation.[4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability.[12] Deviations from the optimal pH for your specific protein can expose hydrophobic regions and promote aggregation.[12]
-
High Protein Concentration: Working with high concentrations of protein increases the likelihood of intermolecular interactions, which can lead to the formation of aggregates.[]
-
High Molar Excess of the Linker: Using a large molar excess of the linker can lead to over-labeling of the protein, altering its surface charge and solubility, which can induce aggregation.[4]
-
Instability of the Hydrazone Linker at Non-Optimal pH: While designed to be cleaved at acidic pH, the hydrazone bond's stability is pH-dependent.[][6][14] Performing the conjugation at a suboptimal pH could potentially affect the linker's stability and contribute to heterogeneity of the conjugate, which may lead to aggregation.
Q3: How does the pH-sensitive hydrazone linker affect aggregation?
The hydrazone linker is designed to be stable at physiological pH (~7.4) and cleave at acidic pH.[][6] During the conjugation reaction, which is typically carried out at or near physiological pH, the hydrazone bond should remain intact. However, if the buffer pH deviates significantly towards the acidic range, premature cleavage of the linker could occur, leading to a heterogeneous mixture of conjugated and unconjugated protein, which might contribute to aggregation. Conversely, at pH values above 8.5, some proteins may become unstable, increasing their propensity to aggregate regardless of the linker.[14]
Troubleshooting Guide
Issue 1: Visible precipitation or turbidity is observed after adding the linker.
| Potential Cause | Recommended Action | Rationale |
| Poor linker solubility | Dissolve the this compound linker in a small amount of a compatible organic solvent (e.g., DMSO or DMF) before adding it to the aqueous protein solution. | The linker may have limited aqueous solubility. Adding it as a solid can cause it to precipitate. |
| High local concentration of the linker | Add the dissolved linker to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the linker that can cause rapid, uncontrolled reactions and protein precipitation. |
| Suboptimal buffer conditions | Ensure the buffer pH is optimal for your protein's stability (typically pH 7.2-8.0). Screen a range of buffer conditions if necessary. | Proteins are sensitive to pH, and suboptimal conditions can lead to immediate instability upon addition of a modifying reagent.[12] |
Issue 2: Increased aggregation is detected by analytical methods (e.g., SEC, DLS) after the conjugation reaction.
| Potential Cause | Recommended Action | Rationale |
| High molar excess of the linker | Reduce the molar ratio of linker to protein. Perform a titration to find the optimal ratio that achieves sufficient labeling without causing aggregation. | Over-labeling can increase surface hydrophobicity and alter the protein's isoelectric point, leading to reduced solubility.[4] |
| High protein concentration | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL). | Lowering the concentration reduces the frequency of intermolecular collisions that can lead to aggregation.[4] |
| Hydrophobic interactions | Add stabilizing excipients to the reaction buffer. | Excipients can help to shield hydrophobic patches and prevent protein-protein interactions. |
| Non-optimal reaction temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down the aggregation process. |
| Instability of the hydrazone linker | Ensure the conjugation buffer pH is maintained between 7.2 and 8.0 to ensure the stability of the hydrazone bond during the reaction. | Maintaining the integrity of the linker during conjugation is crucial for a homogeneous product.[][6] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Reaction Optimization
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction efficiency but also the risk of aggregation.[4] |
| Molar Excess of Linker | 3:1 to 10:1 (Linker:Protein) | Start with a lower ratio and titrate up to find the optimal balance between labeling efficiency and aggregation. |
| Reaction pH | 7.2 - 8.0 | Optimal for most amine-reactive conjugations and helps maintain hydrazone linker stability.[][6] |
| Reaction Temperature | 4°C to 25°C | Lower temperatures may require longer reaction times but can reduce aggregation. |
| Reaction Time | 1 hour to overnight | Dependent on temperature and molar excess of the linker. |
Table 2: Common Stabilizing Excipients and Their Recommended Concentrations
| Excipient Category | Example | Recommended Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) for sugars, 5-20% (v/v) for glycerol | Act as protein stabilizers through preferential hydration, favoring the native protein state.[15] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Suppress non-specific protein-protein interactions and can shield hydrophobic patches.[15] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | 0.01-0.1% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
| Reducing Agents | TCEP, DTT | 1-5 mM | Prevent the formation of non-native disulfide bonds that can lead to aggregation.[4] |
Experimental Protocols
Protocol 1: Screening for Optimal Buffer Conditions
-
Prepare a series of small-scale reactions with your protein at a constant concentration.
-
Vary the buffer composition, testing different buffer systems (e.g., PBS, HEPES, Tris) and a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Add a constant, low molar excess of the this compound linker to each reaction.
-
Incubate the reactions under identical conditions (temperature and time).
-
Assess the level of aggregation in each sample using a suitable analytical method, such as Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC).
-
Select the buffer condition that results in the lowest level of aggregation for your larger-scale conjugation.
Protocol 2: General Conjugation Procedure with Aggregation Prevention
-
Protein Preparation:
-
Buffer exchange the protein into the optimized conjugation buffer (determined from Protocol 1) at a concentration of 1-5 mg/mL.
-
If necessary, add a stabilizing excipient (from Table 2) to the buffer.
-
-
Linker Preparation:
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the dissolved linker to the protein solution while gently stirring.
-
Incubate the reaction at 4°C overnight or at room temperature for 1-4 hours.
-
-
Purification:
-
Immediately after the incubation period, purify the conjugate from the excess linker and any aggregates that may have formed.
-
Size-Exclusion Chromatography (SEC) is a highly effective method for this purification step.
-
Visualizations
Caption: Workflow for optimizing the conjugation reaction to minimize aggregation.
Caption: Decision tree for troubleshooting protein aggregation during conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ADC Linkers? | AxisPharm [axispharm.com]
- 8. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. chempep.com [chempep.com]
- 11. lifetein.com [lifetein.com]
- 12. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Hydrazone Cleavage for Drug Release
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pH-dependent hydrazone cleavage in drug release studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pH-dependent hydrazone cleavage?
A1: Hydrazone cleavage is an acid-catalyzed hydrolysis process. The reaction is initiated by the protonation of the imine nitrogen in the hydrazone linkage. This is followed by a nucleophilic attack by a water molecule on the imine carbon, leading to the formation of a tetrahedral carbinolamine intermediate. This intermediate then decomposes, cleaving the C-N bond and releasing the conjugated drug and the carrier components.[1][2][3] This pH-sensitive nature allows for the design of drug delivery systems that are stable at physiological pH (around 7.4) but release their payload in acidic environments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[4][5]
Q2: What are the key factors that influence the stability and cleavage rate of hydrazone bonds?
A2: The stability of a hydrazone bond is primarily influenced by two main factors:
-
pH: Hydrazone hydrolysis is catalyzed by acid.[4][6] They are generally stable at neutral pH and undergo accelerated cleavage in acidic conditions.[4]
-
Electronic Effects of Substituents: The electronic properties of the groups attached to both the hydrazine (B178648) and the carbonyl precursor significantly impact stability. Electron-donating groups on the aldehyde or ketone can increase stability, while electron-withdrawing groups on the hydrazine moiety can decrease stability.[5] Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation.[4][7]
Q3: How does the type of hydrazone (e.g., alkylhydrazone, acylhydrazone) affect its stability?
A3: Different types of hydrazones exhibit significantly different hydrolytic stability:
-
Alkylhydrazones are generally the least stable and show short half-lives even at near-neutral pH.[4]
-
Acylhydrazones are more resistant to hydrolysis at neutral pH but become more labile at lower pH, which is a desirable feature for many drug delivery applications.[4][8]
-
Oximes , formed from hydroxylamine, are significantly more stable than hydrazones under acidic conditions, with hydrolysis rate constants nearly 1000-fold lower than for simple hydrazones.[4][6]
Q4: At what pH range is optimal for hydrazone cleavage in targeted drug release?
A4: The optimal pH for cleavage depends on the target cellular compartment. For release within endosomes or lysosomes, a pH range of 4.5 to 6.5 is typically targeted.[] The goal is to have a linker that is stable at the physiological pH of blood (~7.4) but cleaves rapidly upon internalization into the acidic environment of target cells.[5][]
Troubleshooting Guide
Issue 1: Premature Drug Release at Physiological pH (pH 7.4)
-
Possible Cause: The hydrazone linker is inherently unstable. Alkylhydrazones, for instance, can be quite labile.[4] The electronic properties of the substituents on your drug or linker may also be contributing to instability.
-
Troubleshooting Steps:
-
Characterize the Linker: If not already done, synthesize and test the stability of the hydrazone linker with a model compound before conjugating the actual drug.
-
Modify the Linker Chemistry:
-
Analyze Substituent Effects: Evaluate the electronic effects of substituents near the hydrazone bond. Electron-donating groups on the carbonyl side can enhance stability.[5]
-
Issue 2: Incomplete or Slow Drug Release at Target Acidic pH
-
Possible Cause: The hydrazone bond is too stable under the experimental acidic conditions. This can be the case with highly conjugated aromatic hydrazones or certain acylhydrazones.
-
Troubleshooting Steps:
-
Verify pH of the Microenvironment: Ensure that the pH in your in vitro release assay is accurately maintained at the target acidic value.
-
Alter the Linker Structure:
-
If using a highly stable aromatic hydrazone, consider one with different substituents to modulate its electronic properties.
-
Switch from an aromatic to an aliphatic aldehyde-derived hydrazone, as they are generally more acid-sensitive.[7]
-
-
Increase Incubation Time: The cleavage kinetics may be slow. Extend the duration of the release study to determine the complete release profile.
-
Issue 3: Inconsistent or Irreproducible Release Profiles
-
Possible Cause: This could be due to issues with the experimental setup, sample preparation, or the stability of the drug-conjugate itself.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent buffer preparation, pH measurement, temperature control (e.g., 37°C), and conjugate concentration across all experiments.[4]
-
Assess Conjugate Purity: Use techniques like HPLC or NMR to confirm the purity and structural integrity of your drug-hydrazone conjugate before starting release studies.
-
Control for Drug Degradation: Run control experiments with the free drug under the same conditions to assess its stability at different pH values.
-
Data Presentation
Table 1: Hydrolytic Stability of Various Isostructural Hydrazones
| Hydrazone Type | Half-life (t½) at pD 7.0 | Half-life (t½) at pD 5.0 |
| Methylhydrazone | ~10 min | < 1 min |
| Dimethylhydrazone | ~20 min | ~1 min |
| Acetylhydrazone | ~30 min | ~2 min |
| Semicarbazone | ~50 min | ~3 min |
| Oxime | ~6,000 min | ~100 min |
| Trimethylhydrazonium ion | No detectable hydrolysis | No detectable hydrolysis |
Data adapted from Kalia and Raines (2008). pD is the equivalent of pH in deuterium (B1214612) oxide (D₂O).
Table 2: Stability of Aliphatic vs. Aromatic Aldehyde-Derived PEG-PE Conjugates
| Conjugate Type | Stability at pH 7.4 | Stability at pH 5.5 |
| Aliphatic Aldehyde-Based | Reasonably stable | Highly unstable (micelle peak disappeared within 2 min) |
| Aromatic Aldehyde-Based | Highly stable (t½ not reached after 72h) | Highly stable (t½ not reached after 48h) |
This data illustrates the significant impact of using an aromatic versus an aliphatic aldehyde on the stability of the resulting hydrazone bond.[7]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Formation
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Add the hydrazine derivative (1.0–1.2 equivalents).
-
Add a catalytic amount of a weak acid, such as acetic acid (e.g., 1-2 drops), to achieve a pH between 4 and 6.[10]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, purify the hydrazone product using standard methods like recrystallization or column chromatography.
Protocol 2: Stability Assessment of Hydrazone Conjugates by HPLC
-
Preparation of Buffers: Prepare buffer solutions at the desired pH values (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.0 or 5.5).[4]
-
Sample Preparation: Dissolve the hydrazone-drug conjugate in each buffer to a known concentration.
-
Incubation: Incubate the solutions in a temperature-controlled environment, typically at 37°C.[4]
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze the aliquots by reverse-phase HPLC. Use a suitable column (e.g., C18) and a mobile phase that allows for the separation of the intact conjugate from the released drug.[4]
-
Quantification: Quantify the amount of intact conjugate and/or released drug at each time point by integrating the respective peak areas from the HPLC chromatograms.
-
Data Analysis: Plot the percentage of drug released versus time to determine the release profile. Calculate the half-life (t½) of the conjugate under each pH condition.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone bond.
Caption: Experimental workflow for drug release studies.
Caption: Troubleshooting decision tree for hydrazone cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Common side reactions with Methyltetrazine-PEG4-hydrazone-DBCO and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Methyltetrazine-PEG4-hydrazone-DBCO in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a trifunctional linker molecule designed for advanced bioconjugation applications.[1][2] It incorporates three key functional groups:
-
Methyltetrazine: Enables extremely fast and selective bioorthogonal ligation with trans-cyclooctene (B1233481) (TCO) and other strained alkenes via an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][3]
-
DBCO (Dibenzocyclooctyne): Facilitates copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to azide-modified molecules.[1][3]
-
Hydrazone Linker: Provides a pH-sensitive cleavable linkage, which is stable at physiological pH (around 7.4) and can be cleaved under acidic conditions (e.g., in endosomes or lysosomes).[1][4]
The PEG4 (polyethylene glycol) spacer enhances the solubility and flexibility of the linker, minimizing steric hindrance during conjugation.[3][5] This linker is ideal for applications such as targeted drug delivery, dual-labeling of biomolecules for imaging, and the construction of complex bioconjugates.[1][2]
Q2: What are the most common side reactions associated with this compound?
The most common side reactions are related to the stability of the individual functional groups:
-
Hydrolysis of the Hydrazone Linker: The hydrazone bond is susceptible to hydrolysis, especially under acidic conditions.[4] Premature cleavage can occur if the experimental conditions are not carefully controlled.
-
Degradation of the DBCO Group: The strained alkyne in DBCO can degrade under certain conditions. This can be initiated by oxidizing agents or occur under strongly acidic conditions, leading to a loss of reactivity with azides.[6]
-
Cross-reactivity between Methyltetrazine and DBCO: While generally considered orthogonal, a slow cycloaddition reaction can occur between tetrazine and DBCO.[7] This is typically much slower than the intended reactions with their respective partners (TCO and azide) but can become a factor in experiments with high concentrations or long incubation times.[7]
Q3: How can I avoid premature cleavage of the hydrazone linker?
To avoid premature cleavage of the hydrazone linker, it is crucial to maintain a neutral to slightly basic pH (pH 7.0-8.0) during your conjugation reactions and storage of the conjugated molecule. Avoid acidic buffers or prolonged exposure to acidic environments unless cleavage is intended. The stability of the hydrazone bond is influenced by the chemical environment, with aromatic hydrazones generally showing greater stability than aliphatic ones.[8]
Q4: What conditions can lead to the degradation of the DBCO group and how can I prevent it?
The DBCO group is sensitive to:
-
Oxidizing agents: Avoid the presence of strong oxidizing agents in your reaction mixture.
-
Acidic conditions: Prolonged exposure to strong acids can lead to the degradation of the DBCO moiety.[6] It is recommended to perform reactions at a neutral or slightly basic pH.
-
Thiols: While the reaction is slow, some reactivity of DBCO with thiols has been reported. If working with molecules containing free thiols, it is advisable to protect them or use a large excess of the azide-containing partner to favor the desired reaction.
To prevent degradation, store the this compound reagent and any DBCO-conjugated molecules protected from light at -20°C or lower in a dry environment. Prepare solutions fresh and avoid repeated freeze-thaw cycles.
Q5: How significant is the cross-reactivity between the methyltetrazine and DBCO groups?
The cross-reaction between tetrazine and DBCO is generally slow, with reported second-order rate constants significantly lower than those of the primary bioorthogonal reactions.[7] However, this side reaction can become more prominent under conditions of:
-
High concentrations: Using high concentrations of the trifunctional linker can increase the likelihood of the tetrazine and DBCO moieties of different molecules reacting with each other.
-
Long incubation times: Extended reaction times can allow for the slow cross-reaction to occur to a greater extent.
-
Absence of primary reactants: If the intended reaction partners (TCO or azide) are not present in sufficient excess, the cross-reaction may be more favored.
To minimize this, use the lowest effective concentration of the linker and ensure a molar excess of the intended reaction partners.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Conjugate
| Potential Cause | Troubleshooting Steps |
| Degradation of the linker | Ensure proper storage of the this compound reagent (-20°C or below, protected from light and moisture). Prepare solutions fresh before use. |
| Suboptimal reaction pH | Check the pH of your reaction buffer. For most applications, a pH of 7.0-8.0 is optimal to ensure the stability of all functional groups. |
| Presence of interfering substances | Avoid buffers containing primary amines (e.g., Tris) if using NHS ester chemistry for initial conjugation. Remove any oxidizing agents or strong acids/bases. |
| Steric hindrance | The PEG4 spacer is designed to reduce steric hindrance, but for very large biomolecules, a longer PEG spacer may be necessary. |
| Incorrect stoichiometry | Optimize the molar ratio of your reactants. A 1.5 to 5-fold molar excess of the molecule to be conjugated to the linker is often a good starting point. |
Issue 2: Premature Cleavage of the Conjugate
| Potential Cause | Troubleshooting Steps |
| Acidic buffer conditions | Verify the pH of all buffers used in your experiment, including purification and storage buffers. Adjust to a neutral or slightly basic pH if necessary. |
| Instability of the hydrazone bond in the specific molecular context | The stability of the hydrazone can be influenced by neighboring chemical groups. If premature cleavage is consistently observed, consider using a more stable linker for your application. |
| Prolonged storage in aqueous solution | For long-term storage, it is recommended to store the conjugate lyophilized or in a suitable organic solvent at low temperatures. If aqueous storage is necessary, use a buffer at pH 7.4 and store at 4°C for short periods. |
Issue 3: Unintended Cross-Reactivity
| Potential Cause | Troubleshooting Steps |
| High concentration of the trifunctional linker | Use the lowest concentration of the linker that provides a sufficient signal or yield in your experiment. |
| Long reaction times | Optimize the reaction time. Monitor the reaction progress to determine the point at which the desired reaction is complete and stop the reaction to minimize side products. |
| Lack of a sufficient excess of the intended reaction partners | Ensure that the TCO- and azide-containing molecules are present in a molar excess to outcompete the slow tetrazine-DBCO cross-reaction. |
Data Summary
Table 1: Stability of Functional Groups in this compound
| Functional Group | Condition | Stability | Notes |
| Hydrazone Linker | pH 4.5-5.5 | Labile | Designed for cleavage in acidic environments like endosomes/lysosomes.[4] |
| pH 7.4 | Generally Stable | Stability can be influenced by adjacent chemical structures.[8] | |
| Plasma | Variable | Can be susceptible to enzymatic cleavage in plasma.[9] | |
| DBCO | Neutral pH (7.0-8.0) | Stable | Generally stable in aqueous buffers. |
| Acidic pH (< 5.0) | Potential for Degradation | Prolonged exposure to strong acids should be avoided. | |
| Oxidizing Agents | Unstable | Susceptible to degradation by oxidizing species.[6] | |
| Thiols | Slowly Reactive | Can react with thiols over long incubation times. | |
| Methyltetrazine | Physiological Conditions | Generally Stable | Stable in biological media for typical reaction times. |
| Strong Nucleophiles | Potential for Degradation | Can react with strong nucleophiles under certain conditions. |
Table 2: Reaction Kinetics of Bioorthogonal Reactions
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| IEDDA | Methyltetrazine + TCO | ~10³ - 10⁶ | Extremely fast reaction, ideal for in vivo applications.[10][11] |
| SPAAC | DBCO + Azide | ~1 | Fast and efficient copper-free click reaction.[7] |
| Cross-Reaction | Methyltetrazine + DBCO | ~0.06 | Significantly slower than the intended bioorthogonal reactions.[7] |
Experimental Protocols
Protocol 1: General Procedure for a Two-Step Sequential Conjugation
This protocol describes a general workflow for using this compound to link two different molecules (Molecule A and Molecule B).
-
Reaction of the Linker with Molecule A (via DBCO-Azide SPAAC): a. Dissolve this compound in a suitable organic solvent (e.g., DMSO). b. Dissolve your azide-functionalized Molecule A in a reaction buffer (e.g., PBS, pH 7.4). c. Add the linker solution to the Molecule A solution at a desired molar ratio (e.g., 1.5-fold excess of the linker). d. Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C. e. Purify the resulting conjugate (Linker-Molecule A) using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove the excess linker.
-
Reaction of the Conjugate with Molecule B (via Methyltetrazine-TCO IEDDA): a. Dissolve the purified Linker-Molecule A conjugate in a reaction buffer (pH 7.4). b. Dissolve your TCO-functionalized Molecule B in the same buffer. c. Mix the two solutions. The reaction is typically very fast and can be complete within minutes to a few hours at room temperature. d. Purify the final trifunctional conjugate (Molecule B-Linker-Molecule A) to remove any unreacted components.
Protocol 2: Assessing the pH-Dependent Stability of the Hydrazone Linker
This protocol allows for the determination of the cleavage rate of the hydrazone linker at different pH values.
-
Preparation of Samples: a. Prepare buffer solutions at various pH values (e.g., pH 5.0, 6.0, 7.4). b. Dissolve your final conjugate containing the this compound linker in each buffer to a known concentration.
-
Incubation: a. Incubate the samples at 37°C. b. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Analysis: a. Analyze the aliquots by a suitable analytical method such as HPLC or LC-MS to separate and quantify the intact conjugate and the cleaved fragments. b. Plot the percentage of the intact conjugate remaining over time for each pH. c. From the data, the half-life of the conjugate at each pH can be determined.
Visualizations
Caption: A general experimental workflow for a two-step sequential conjugation using this compound.
Caption: A troubleshooting flowchart for addressing low yields in conjugation reactions.
Caption: Potential side reactions associated with the this compound linker.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Stability issues of Methyltetrazine-PEG4-hydrazone-DBCO in plasma and buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyltetrazine-PEG4-hydrazone-DBCO in plasma and common experimental buffers. This resource is intended for researchers, scientists, and drug development professionals utilizing this ADC linker in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of the this compound linker?
A1: The stability of this trifunctional linker is primarily influenced by the chemical liabilities of its three key components: the hydrazone bond, the methyltetrazine ring, and the DBCO group. Key factors include:
-
pH: The hydrazone linkage is susceptible to hydrolysis, particularly under acidic conditions.[1][2]
-
Plasma Components: Hydrazones can undergo rapid degradation in plasma due to enzymatic activity and the presence of low molecular weight components that catalyze hydrolysis.[3][4][5]
-
Reducing Agents and Thiols: The DBCO group can react with reducing agents like TCEP and thiols such as glutathione (B108866) (GSH), which is present in serum.[6][7]
-
Electron-Withdrawing/Donating Groups: The stability of the tetrazine ring is influenced by its substituents. Electron-withdrawing groups can decrease its stability.[8][9][10]
Q2: How does the stability of the hydrazone bond in this linker compare in plasma versus a standard phosphate-buffered saline (PBS)?
A2: The hydrazone bond is significantly less stable in plasma than in PBS.[3][4] While relatively stable in PBS, aromatic hydrazones undergo rapid degradation in plasma.[3][4] This is attributed to plasma proteins and other small molecules that catalyze the hydrolysis of the hydrazone bond.[3][4][5] Therefore, stability studies in PBS alone may not accurately predict the in vivo performance of the linker.
Q3: What is the expected stability of the methyltetrazine moiety under physiological conditions?
A3: The stability of the tetrazine ring is dependent on its substituents. While some tetrazines can decompose in aqueous environments, particularly those with strong electron-withdrawing groups, methyl-substituted tetrazines generally exhibit good stability under physiological conditions (e.g., in PBS or cell culture media at 37°C).[10][11][12]
Q4: Are there any known incompatibilities of the DBCO group that I should be aware of during my experiments?
A4: Yes, the DBCO group is sensitive to certain reagents. It is known to be unstable in the presence of strong acids, such as high concentrations of trifluoroacetic acid (TFA), which can cause rearrangement and degradation.[13][14][15] Additionally, DBCO can react with reducing agents like TCEP and is susceptible to reaction with thiols, such as glutathione (GSH), which can be found in serum.[6][7]
Q5: Can I store the this compound linker in an aqueous buffer for an extended period?
A5: For long-term storage, it is recommended to store the linker as a solid at -20°C, protected from light and moisture. If you need to prepare a stock solution, using an anhydrous organic solvent like DMSO or DMF is advisable.[16] Aqueous working solutions should ideally be prepared fresh on the day of the experiment to minimize hydrolysis of the hydrazone bond and potential degradation of the other reactive moieties.[16]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no signal from the tetrazine or DBCO moiety after incubation in plasma. | The hydrazone bond may have been cleaved, leading to the loss of the DBCO portion of the linker. | Perform a time-course experiment to assess the stability of the linker in plasma. Consider using a more stable linker if the cleavage is too rapid for your application. |
| Reduced reactivity of the DBCO group in a buffer containing a reducing agent. | The DBCO group may have been degraded by the reducing agent (e.g., TCEP). | If a reducing agent is necessary, consider using an alternative to TCEP, such as DTT, and perform a compatibility study.[7] Alternatively, perform the DBCO conjugation step before introducing the reducing agent. |
| Inconsistent results in bioconjugation experiments. | The linker may be degrading during storage or handling. | Ensure the linker is stored correctly (solid at -20°C). Prepare fresh stock solutions in anhydrous solvent and use aqueous solutions immediately after preparation.[16] |
| Precipitation of the conjugate in aqueous buffer. | The hydrophobicity of the DBCO group can sometimes lead to aggregation. | The PEG4 spacer in the linker is designed to enhance water solubility.[1][17] However, if precipitation occurs, you may need to optimize the buffer conditions (e.g., by adding a small percentage of an organic co-solvent if compatible with your biomolecule). |
Data Summary
Table 1: General Stability of Functional Moieties in this compound
| Functional Moiety | Condition | Observed Stability | Reference |
| Hydrazone | PBS | Relatively stable | [3][4] |
| Plasma | Rapid degradation due to hydrolysis catalyzed by plasma components | [3][4][5] | |
| Acidic pH | Susceptible to hydrolysis | [2] | |
| Methyltetrazine | Physiological Conditions (PBS, 37°C) | Generally good stability | [11] |
| Basic Conditions (pH 10) | Some unsubstituted tetrazines show instability, but methyltetrazine is more stable | [7] | |
| DBCO | Aqueous Buffers (pH 6-9) | Generally stable for typical reaction times | [16] |
| Strong Acid (e.g., >30% TFA) | Susceptible to rearrangement and degradation | [14] | |
| Reducing Agents (e.g., TCEP) | Can be unstable | [7] | |
| Thiols (e.g., GSH) | Can react, leading to degradation | [6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Plasma
Objective: To determine the half-life of the linker in plasma by monitoring the disappearance of the parent compound over time using HPLC.
Materials:
-
This compound
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), cold
-
Thermostated incubator or water bath (37°C)
-
Centrifuge
-
Reverse-phase HPLC (RP-HPLC) with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Dissolve the this compound linker in anhydrous DMSO to a final concentration of 10 mM.
-
Sample Preparation:
-
Plasma Sample: Dilute the linker stock solution into pre-warmed (37°C) plasma to a final concentration of 100 µM.
-
Control Sample: Dilute the linker stock solution into PBS (pH 7.4) to the same final concentration.
-
-
Incubation: Incubate both the plasma and PBS samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each sample.
-
Protein Precipitation (Plasma Samples):
-
To the plasma aliquot, add three volumes of cold acetonitrile to precipitate the plasma proteins.
-
Vortex briefly and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Collect the supernatant from the plasma samples.
-
Analyze the supernatant and the PBS control samples by RP-HPLC. Monitor the absorbance at a wavelength appropriate for the DBCO or tetrazine chromophore (e.g., ~309 nm for DBCO).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact linker for each time point.
-
Calculate the percentage of the intact linker remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact linker versus time to determine the degradation kinetics and the half-life.
-
Visualizations
Caption: Troubleshooting logic for linker instability.
Caption: Potential degradation sites of the linker.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. This compound | AxisPharm [axispharm.com]
How to assess the stability of the hydrazone linker in an ADC
Welcome to the technical support center for assessing the stability of hydrazone linkers in Antibody-Drug Conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using a hydrazone linker in an ADC?
A1: Hydrazone linkers are a type of acid-labile linker designed to be stable at the physiological pH of the bloodstream (approximately 7.4) but to undergo hydrolysis and cleave under the acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][2] This pH-dependent stability is crucial for ensuring that the cytotoxic payload is released preferentially inside the target cancer cells, thereby minimizing premature drug release in systemic circulation and reducing off-target toxicity.[3][4]
Q2: What is the chemical mechanism of hydrazone linker cleavage?
A2: The cleavage of a hydrazone bond is an acid-catalyzed hydrolysis reaction. The process involves the protonation of the imine nitrogen atom of the hydrazone linker in an acidic environment. This is followed by a nucleophilic attack by a water molecule at the imine carbon, leading to the formation of a tetrahedral carbinolamine intermediate. This intermediate then decomposes, resulting in the cleavage of the carbon-nitrogen (C-N) bond and the release of the drug from the antibody.[5][6][7]
Q3: What are the key factors that influence the stability of a hydrazone linker?
A3: The stability of a hydrazone linker is significantly influenced by the chemical structures of the aldehyde/ketone and hydrazine (B178648) precursors used in its formation.[3]
-
Electronic Effects: Substituents on the precursors can alter the rate of hydrolysis. Electron-donating groups on the aldehyde or ketone can increase stability, while electron-withdrawing groups on the hydrazine moiety can decrease stability.[2]
-
Aromatic vs. Aliphatic Components: Hydrazones derived from aromatic aldehydes or ketones are generally more stable than those from aliphatic counterparts due to resonance stabilization from the conjugation of the C=N double bond with the aromatic ring.[5][6]
-
Steric Hindrance: Bulky groups near the hydrazone bond can sterically hinder the approach of water molecules, thereby increasing the linker's stability.
Q4: Which analytical techniques are most commonly used to assess hydrazone linker stability?
A4: A variety of analytical methods are employed to characterize the stability of ADCs and quantify the release of the payload from the hydrazone linker. These include:
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC) are used to separate the intact ADC from the free drug and to detect ADC aggregation or fragmentation.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying and quantifying the intact ADC, the released payload, and any degradation products.[3][11][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to quantify the concentration of the intact, payload-conjugated antibody in biological samples.[4][10]
Troubleshooting Guides
Issue 1: Premature Drug Release Observed in Plasma Stability Assays
-
Possible Cause: The hydrazone linker may be inherently unstable at physiological pH (7.4). This was a known issue with some first-generation ADCs.[13][14]
-
Troubleshooting Steps:
-
Re-evaluate Linker Design: Consider redesigning the linker to enhance its stability. For instance, using an aromatic aldehyde or ketone precursor can increase stability compared to an aliphatic one.[5][6]
-
Introduce Steric Hindrance: Incorporating bulky chemical groups near the hydrazone bond can shield it from hydrolysis.
-
Conduct Comparative Stability Studies: Test a panel of hydrazone linkers with varying substituents to identify the one with the optimal stability profile.
-
Issue 2: Inconsistent Results in In Vitro Stability Assays
-
Possible Cause: Variability in experimental conditions can significantly impact the rate of hydrazone hydrolysis.
-
Troubleshooting Steps:
-
Strict pH Control: Ensure that the pH of all buffers and media is accurately measured and maintained throughout the experiment. Even small fluctuations in pH can alter the cleavage rate.
-
Consistent Temperature: Perform all incubations at a constant and accurately controlled temperature (e.g., 37°C), as temperature can affect reaction kinetics.[15][16]
-
Standardized Matrix: When using plasma, ensure it is from a consistent source and handled uniformly (e.g., thawing and centrifugation procedures) to minimize variability.[3] It's also important to consider that linker stability can vary between plasma from different species.[13]
-
Issue 3: ADC Aggregation Observed During Stability Studies
-
Possible Cause: The conjugation of a hydrophobic drug payload via a linker can increase the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation.[9]
-
Troubleshooting Steps:
-
Size-Exclusion Chromatography (SEC): Use SEC to monitor the formation of high molecular weight species (aggregates) over time.[9]
-
Formulation Optimization: Investigate different buffer conditions (e.g., pH, ionic strength) and the inclusion of excipients that can help to minimize aggregation.
-
Linker Modification: Consider incorporating more hydrophilic components into the linker design to counteract the hydrophobicity of the payload.
-
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This assay is designed to determine the stability of the hydrazone linker in an ADC when incubated in plasma.
1. Objective: To quantify the rate of payload release from an ADC in plasma from a relevant species (e.g., human, mouse, rat) over time.[3]
2. Materials:
-
Test ADC with a hydrazone linker
-
Control ADC with a known stable linker (optional)
-
Frozen plasma from the desired species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard)
-
Incubator or water bath at 37°C
-
Centrifuge
-
Analytical instrumentation: LC-MS or HPLC-UV
3. Procedure:
-
Preparation: Thaw the frozen plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test ADC in a suitable buffer.[3]
-
Incubation: Pre-warm the plasma to 37°C. Spike the ADC stock solution into the plasma to a final concentration of 1-10 µM. Ensure the final concentration of any organic solvent from the stock solution is low (<1%) to prevent protein precipitation. Incubate the mixture at 37°C with gentle agitation.[3]
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.[3]
-
Sample Quenching and Processing: Immediately add the aliquot to a tube containing the cold quenching solution. This will stop the reaction and precipitate the plasma proteins. Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins.[3]
-
Analysis: Carefully collect the supernatant, which contains the released payload and any remaining intact ADC. Analyze the supernatant using a validated LC-MS or HPLC method to separate and quantify the free payload and the intact ADC.[3]
-
Data Analysis: Plot the percentage of remaining intact ADC against time to determine the half-life (t½) of the ADC in plasma.[3]
Data Presentation
Table 1: Comparative Stability of Different Hydrazone Linkers at Physiological and Acidic pH
| Linker Type | Precursors | pH 7.4 Half-life (hours) | pH 5.0 Half-life (hours) | Reference |
| Aromatic Hydrazone | Aromatic Aldehyde + Acyl Hydrazide | > 72 | ~4-6 | [5][6] |
| Aliphatic Hydrazone | Aliphatic Aldehyde + Acyl Hydrazide | ~24-48 | < 0.1 | [5][6] |
| Phenylketone-derived Hydrazone | Phenylketone + Hydrazide | ~55 | ~4.4 | [17][18] |
Note: The data presented are compiled from various studies and experimental conditions may differ. Direct comparisons should be made with caution.
Visualizations
Caption: Experimental workflow for the in vitro plasma stability assay.
Caption: Acid-catalyzed hydrolysis mechanism of a hydrazone linker.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyltetrazine-PEG4-hydrazone-DBCO Conjugates
Welcome to the Technical Support Center for the purification of Methyltetrazine-PEG4-hydrazone-DBCO conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these trifunctional linkers and their bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugates?
A1: The primary challenges stem from the molecule's trifunctional nature and inherent chemical properties. These include:
-
Hydrophobicity of DBCO: The dibenzocyclooctyne (DBCO) group is hydrophobic, which can lead to aggregation and non-specific binding during chromatography.[1]
-
pH Sensitivity of the Hydrazone Linker: The hydrazone bond is susceptible to hydrolysis under acidic conditions.[][3] This requires careful control of buffer pH during purification to prevent cleavage of the conjugate.
-
Potential for Side Reactions: The synthesis of this complex linker can result in various impurities, including unreacted starting materials, homo-bifunctional molecules, and byproducts from side reactions.
-
Heterogeneity of Conjugates: When conjugated to biomolecules like antibodies, the process can result in a heterogeneous mixture with varying drug-to-antibody ratios (DAR), as well as unconjugated species.
Q2: Which purification techniques are most suitable for this compound and its conjugates?
A2: The most commonly employed and effective techniques are:
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high-resolution separation based on hydrophobicity, making it effective for separating the desired conjugate from non-PEGylated impurities and other hydrophobic variants.[1][]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. SEC is particularly useful for removing small molecule impurities from larger bioconjugates and for analyzing aggregation.[][5]
-
Affinity Chromatography: While less common for the linker itself, if the conjugate is attached to a biomolecule with an affinity tag (e.g., a His-tag), this method can be highly specific for isolating the conjugate.
Q3: How can I minimize the risk of hydrazone linkage cleavage during purification?
A3: To maintain the integrity of the hydrazone bond, it is crucial to control the pH of all buffers used during purification. Hydrazone hydrolysis is acid-catalyzed.[] Therefore, it is recommended to use buffers at or near physiological pH (pH 7.0-7.4). Avoid prolonged exposure to acidic conditions, which can be present in some RP-HPLC mobile phases (e.g., those containing trifluoroacetic acid, TFA). If acidic conditions are unavoidable, minimize the exposure time and maintain low temperatures.
Q4: What are the expected sources of impurities in my sample?
A4: Impurities can arise from both the synthesis of the linker and the conjugation reaction. Common impurities include:
-
Unreacted Methyltetrazine-PEG4-amine or a corresponding aldehyde/ketone precursor.
-
Unreacted DBCO-containing reagent.
-
Hydrolysis products of the starting materials or the final conjugate.
-
Side products from the reaction, such as homo-bifunctional dimers.
-
In bioconjugation, unconjugated biomolecules and excess linker are major impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your this compound conjugates.
Problem 1: Low Recovery of the Conjugate
| Possible Cause | Solution |
| Aggregation | The hydrophobic DBCO moiety can cause aggregation. Use PEGylated DBCO reagents to increase hydrophilicity.[1] Consider adding organic modifiers or detergents to your buffers, but ensure they are compatible with your downstream application. Analyze for aggregates using Size Exclusion Chromatography (SEC). |
| Non-specific Binding | The conjugate may be binding to the chromatography resin or other surfaces. Screen different chromatography resins to find one with minimal non-specific binding. Passivate surfaces with a blocking agent if necessary. |
| Precipitation | High concentrations of the conjugate can lead to precipitation. Work with more dilute solutions if possible. Ensure the buffer composition (pH, ionic strength) is optimal for solubility. |
| Inefficient Purification Method | The chosen method may not be suitable for your specific conjugate. Re-evaluate your purification strategy. A multi-step approach combining different chromatography techniques (e.g., RP-HPLC followed by SEC) may be necessary. |
| Cleavage of Hydrazone Linker | If using acidic mobile phases in RP-HPLC, the hydrazone bond may be cleaving. Use a neutral pH buffer system if possible. If acidic conditions are required, shorten the run time and keep the temperature low. |
Problem 2: Poor Peak Shape in HPLC (Tailing or Broadening)
| Possible Cause | Solution |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on silica-based columns can interact with the conjugate, causing peak tailing. Use a base-deactivated column or add a competitive amine to the mobile phase. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of your sample. |
| Inappropriate Mobile Phase | The solvent strength or pH of the mobile phase may not be optimal. Optimize the gradient and the composition of the mobile phase. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Column Degradation | The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent or replace it if necessary. |
Problem 3: Co-elution of Product and Impurities
| Possible Cause | Solution | | Similar Physicochemical Properties | The impurity and the desired product may have very similar size, charge, or hydrophobicity. | | For RP-HPLC | Optimize the gradient slope to improve resolution. Try a different stationary phase (e.g., C4 instead of C18) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).[1] | | For SEC | Ensure the column has the appropriate pore size for the molecular weight range of your molecules.[6] Sometimes, SEC is not sufficient for resolving species of very similar size. | | Impurity is an Isomer | Positional isomers can be very difficult to separate. High-resolution analytical techniques may be required for identification. Preparative separation may require very shallow gradients and high-efficiency columns. |
Experimental Protocols
Protocol 1: Reverse Phase HPLC (RP-HPLC) Purification
This protocol provides a general starting point for the purification of this compound conjugates. Optimization will be required based on the specific properties of the conjugate.
1. Materials and Reagents:
-
HPLC system with a UV detector
-
C18 or C4 reverse-phase column (e.g., Jupiter® 300 C4)[1]
-
Mobile Phase A: 0.1% Formic acid in water (for acidic conditions) OR 10 mM Ammonium Bicarbonate in water (for neutral conditions)
-
Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A
-
Sample dissolved in a compatible solvent (e.g., DMSO, or Mobile Phase A)
2. Method:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.
-
Sample Injection: Inject the sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A suggested starting gradient is 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength where the conjugate has strong absorbance (e.g., ~310 nm for DBCO and ~520 nm for tetrazine).
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions, taking care to avoid excessive heat that could degrade the conjugate.
DOT Diagram: Troubleshooting Logic for Low Recovery
Caption: Troubleshooting workflow for low recovery of conjugates.
Protocol 2: Size Exclusion Chromatography (SEC) for Bioconjugates
This protocol is suitable for purifying larger bioconjugates of this compound from smaller, unreacted molecules.
1. Materials and Reagents:
-
SEC system with a UV detector
-
SEC column with an appropriate molecular weight exclusion limit for the bioconjugate
-
Mobile Phase: A buffer in which the bioconjugate is stable and soluble (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sample prepared in the mobile phase
2. Method:
-
System and Column Equilibration: Equilibrate the SEC system and column with the mobile phase until a stable baseline is achieved. This may require flushing with several column volumes.
-
Sample Preparation: Ensure the sample is free of particulates by centrifugation or filtration (0.22 µm filter).
-
Sample Injection: Inject the sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure good resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Detection: Monitor the elution profile using UV absorbance at a relevant wavelength (e.g., 280 nm for proteins).
-
Fraction Collection: Collect fractions corresponding to the desired molecular weight range.
-
Purity Analysis: Assess the purity of the collected fractions by analytical SEC, SDS-PAGE (for protein conjugates), or other appropriate methods.
DOT Diagram: General Purification Workflow
Caption: General workflow for the purification of conjugates.
References
Minimizing off-target reactions in bioorthogonal labeling experiments
Welcome to the technical support center for bioorthogonal labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target reactions and overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target reactions and high background in bioorthogonal labeling?
Off-target reactions and high background signal can arise from several sources. The primary culprits include:
-
Non-specific binding of probes: Fluorescent or affinity-tagged probes can adhere to cellular components or surfaces through hydrophobic or electrostatic interactions.[1][2] This is a significant issue, as the physicochemical properties of the dye itself can drive non-specific adhesion.[1]
-
Intrinsic reactivity of bioorthogonal groups: Some bioorthogonal reagents can exhibit side reactions with endogenous biomolecules. For example, some reactive cyclooctynes are susceptible to nucleophilic addition by thiols from cysteine residues or glutathione.[3][4] Highly reactive tetrazines may also react with thiols.[5]
-
Reagent instability: Certain reactive probes can be unstable under physiological conditions, leading to degradation products that may be reactive or fluorescent, contributing to background noise.[3]
-
Cytotoxicity of reagents: Reagents like the copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can be toxic to cells, leading to artifacts from compromised cell health.[6][7][8] Copper can generate reactive oxygen species and induce metabolic changes.[6][7]
-
Endogenous interference: In some assays, endogenous molecules can interfere with the detection system, such as endogenous biotin (B1667282) in avidin-biotin-based detection.[9][10]
Q2: How do I choose the right bioorthogonal reaction for my experiment?
Choosing the optimal bioorthogonal reaction depends on several factors, including the biological system, the location of the target (e.g., cell surface vs. intracellular), and the desired reaction speed. The two most common catalyst-free reactions are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) ligation.
-
SPAAC (Copper-Free Click Chemistry): This reaction between a strained cyclooctyne (B158145) and an azide (B81097) is widely used due to the excellent stability and bioorthogonality of the azide group.[7][] However, its kinetics can be slower compared to IEDDA, and some cyclooctynes may have side reactions with thiols.[3][12]
-
IEDDA Ligation: The reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is the fastest known bioorthogonal reaction.[12] This makes it ideal for experiments requiring rapid labeling or when using low probe concentrations. However, some tetrazines and TCOs can be less stable than azide/alkyne pairs.[5][12]
The choice involves a trade-off between reaction kinetics and reagent stability. The following diagram illustrates a decision-making process.
Q3: Can different bioorthogonal reactions be used simultaneously for multiplex labeling?
Yes, it is possible to perform multiple, simultaneous labeling experiments in the same system, provided the chosen reactions are mutually orthogonal.[3] This means the reactive groups of one pair will not cross-react with the groups of another pair. For example, a SPAAC reaction (azide + cyclooctyne) can often be performed alongside an IEDDA ligation (tetrazine + TCO) with minimal cross-reactivity.[13][14] This enables dual labeling of different biomolecules.[13][15]
Troubleshooting Guides
Problem 1: High Background Staining Across the Entire Cell/Sample
High background is a common issue where the fluorescent signal is not localized to the target of interest.
| Potential Cause | Troubleshooting Solution |
| Probe concentration is too high. [9] | Titrate the probe to the lowest effective concentration. Perform a concentration matrix experiment to find the optimal balance between signal and background.[16][17] |
| Non-specific binding of the probe. [1][2] | 1. Add a blocking agent (e.g., Bovine Serum Albumin - BSA, or commercially available blocking buffers) before and during probe incubation.[18] 2. Increase the number and duration of wash steps after probe incubation.[18] 3. Consider a more hydrophilic fluorescent dye, as hydrophobic dyes have a higher propensity for non-specific binding.[1] |
| Probe instability or degradation. | Use freshly prepared probe solutions. Check the stability of your specific probe in your experimental media over time. |
| Autofluorescence of cells or tissue. [9] | 1. Image a "no-probe" control sample to assess the level of endogenous autofluorescence. 2. Use a fluorescent probe in a different spectral range (e.g., near-infrared) that does not overlap with the autofluorescence.[9] 3. Use a commercial autofluorescence quenching agent. |
The following workflow can help determine the optimal probe concentration to maximize the signal-to-noise ratio.
Problem 2: Low or No Specific Signal
This occurs when the target is not labeled effectively, resulting in a weak or absent signal.
| Potential Cause | Troubleshooting Solution |
| Inefficient bioorthogonal reaction. | 1. Increase the incubation time for the labeling reaction. 2. Increase the concentration of the labeling probe (balance with background). 3. Switch to a faster bioorthogonal reaction (e.g., from SPAAC to IEDDA).[12] |
| Low abundance or accessibility of the target. | 1. Verify the expression and incorporation of the bioorthogonal handle (e.g., via Western Blot or Mass Spectrometry). 2. For intracellular targets, ensure the probe is cell-permeable. |
| Deactivation of reagents. | 1. For CuAAC, intracellular thiols can deactivate the copper catalyst; consider using copper-chelating ligands to protect the catalyst.[19][20][21] 2. Prepare fresh solutions of all reagents immediately before use. |
| Sub-optimal reaction conditions (pH, temp). | Ensure the reaction buffer is at a physiological pH (~7.4) and temperature (~37°C) as most bioorthogonal reactions are optimized for these conditions.[22] |
Problem 3: Evidence of Cellular Toxicity
Cell death, morphological changes, or altered function after labeling can indicate that the experimental conditions are cytotoxic.
| Potential Cause | Troubleshooting Solution |
| Copper catalyst toxicity (CuAAC). [6][7] | 1. Switch to a copper-free reaction like SPAAC or IEDDA.[7] This is the most effective solution for live-cell imaging. 2. Reduce the concentration of copper and the incubation time. 3. Use copper-chelating ligands like THPTA or bathocuproine disulfonate (BCS) to reduce toxicity and protect cells from oxidative damage.[23] |
| High concentration of metabolic label. | Titrate the concentration of the metabolic precursor (e.g., azide-modified sugar) to the lowest level that still allows for sufficient incorporation and subsequent labeling. |
| Inherent toxicity of the probe. | 1. Lower the probe concentration and incubation time. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) with the probe alone to assess its effect on cell viability. |
This table summarizes key quantitative parameters for popular bioorthogonal reactions.
| Reaction | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantage | Common Issue |
| CuAAC | Terminal Alkyne + Azide (+ Cu(I)) | 100 - 1000 | Very fast and efficient | Copper toxicity in live cells.[6][8] |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) + Azide | 0.1 - 1.0 | Copper-free, excellent for live cells.[7][24] | Slower kinetics than IEDDA; potential for thiol side reactions.[3] |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 - 20,000 | Extremely fast kinetics, ideal for low concentrations.[12] | Reagent stability can be lower than azides/alkynes.[5][12] |
| Staudinger Ligation | Phosphine (B1218219) + Azide | 0.002 - 0.01 | First bioorthogonal reaction developed. | Very slow kinetics; phosphine reagents can be oxidized in cells.[7][25] |
Key Experimental Protocols
Protocol 1: General Control Experiment for Non-Specific Probe Binding
This protocol is essential to determine if the observed signal is due to the specific bioorthogonal reaction or simply non-specific adherence of the probe.
-
Prepare two sets of samples:
-
Positive Sample: Cells/tissue that have been metabolically labeled with the bioorthogonal handle (e.g., an azide).
-
Negative Control Sample: Unlabeled cells/tissue from the same batch.
-
-
Blocking Step (Optional but Recommended): Incubate both sets of samples in a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
Probe Incubation: Add the fluorescent bioorthogonal probe (e.g., DBCO-Fluorophore) to both positive and negative samples at the desired concentration. Incubate under standard labeling conditions.
-
Washing: Wash both sets of samples extensively using the same procedure (e.g., 3 x 5-minute washes with PBS).
-
Imaging: Acquire images of both positive and negative control samples using identical microscope settings (e.g., laser power, exposure time, gain).
-
Analysis: A specific signal should be bright in the positive sample and very dim or absent in the negative control. Significant signal in the negative control indicates a problem with non-specific binding that must be addressed by optimizing probe concentration, blocking, or washing steps.[9]
Protocol 2: MTT Assay for Assessing Cytotoxicity of Labeling Reagents
This protocol measures cell metabolic activity as an indicator of cell viability after exposure to bioorthogonal reagents.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Reagent Exposure: Treat the cells with various concentrations of the bioorthogonal reagent(s) (e.g., copper/ligand complex, metabolic label, or fluorescent probe). Include an "untreated" control group. Incubate for the same duration as the planned labeling experiment.
-
MTT Addition: After the incubation period, remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL). Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A significant decrease in absorbance indicates that the reagent concentration is cytotoxic.[6]
References
- 1. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Fitness Factors for Bioorthogonal Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IHC Troubleshooting Guide | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
Technical Support Center: Optimizing iEDDA and SPAAC Reactions
Welcome to the technical support center for inverse-electron-demand Diels-Alder (iEDDA) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions to help you optimize your bioorthogonal conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your iEDDA and SPAAC experiments, with a focus on the impact of steric hindrance on reaction rates.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions
Q1: My iEDDA reaction is significantly slower than expected. What are the likely causes related to steric hindrance?
A1: Slow iEDDA reaction rates are often attributed to steric hindrance on either the diene (tetrazine) or the dienophile.
-
Bulky Substituents on Tetrazine: The presence of large functional groups on the tetrazine ring can physically obstruct the approach of the dienophile, slowing down the reaction. For instance, a tetrazine substituted with a bulky tert-butyl group will react more slowly with a sterically demanding dienophile like trans-cyclooctene (B1233481) (TCO) compared to a less hindered tetrazine.[1] In some cases, this steric repulsion can even reverse the typical reactivity trends observed with less bulky reactants.[1]
-
Substituted Dienophiles: Similarly, bulky substituents on the dienophile can impede its approach to the tetrazine. The position of the substituent is also crucial. For example, in norbornene derivatives, exo-substituted compounds tend to react faster than their endo-substituted counterparts because the exo position is less sterically hindered.
-
Disubstituted vs. Monosubstituted Tetrazines: Monosubstituted tetrazines often exhibit faster reaction kinetics than their disubstituted counterparts, even when the substituents are electron-withdrawing.[2] This is because there is less steric crowding around the reactive diene core.
Troubleshooting Steps:
-
Re-evaluate Your Reactants: If possible, choose a tetrazine or dienophile with smaller, less sterically demanding substituents.
-
Optimize Reactant Concentrations: Increasing the concentration of the reactants can help to increase the reaction rate, though this may not be feasible in all biological systems.
-
Increase Reaction Temperature: If your system allows, a moderate increase in temperature can help overcome the activation energy barrier, but be mindful of the stability of your biomolecules.
-
Consider a More Reactive Dienophile: If you are using a less reactive dienophile, switching to a more strained system like a different TCO derivative could significantly increase the reaction rate.[3][4]
Q2: How does the strain of the dienophile affect the iEDDA reaction rate in the context of sterics?
A2: Ring strain in the dienophile is a critical factor for accelerating iEDDA reactions.[2][3] Highly strained dienophiles, such as trans-cyclooctenes (TCOs) and bicyclononynes (BCNs), have a higher ground-state energy, which lowers the activation energy of the reaction. However, steric hindrance can still play a role. Even with a highly strained dienophile, bulky substituents on either reaction partner can introduce steric clashes in the transition state, thereby reducing the reaction rate.[5][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
Q3: My SPAAC reaction is not going to completion or is very slow. How can steric hindrance be a factor?
A3: Steric hindrance is a common issue in SPAAC reactions that can lead to reduced reaction rates and yields.
-
Bulky Cyclooctynes: The bulky, three-dimensional structure of some cyclooctynes, like dibenzocyclooctynes (DBCO), can create steric challenges, especially when conjugating to large biomolecules.[7] The substituents on the cyclooctyne (B158145) ring can further contribute to this steric bulk.
-
Steric Crowding Around the Azide (B81097): If the azide group is located in a sterically congested environment on your biomolecule, it can be difficult for the bulky cyclooctyne to access it.
-
Use of Linkers: The incorporation of a flexible linker, such as polyethylene (B3416737) glycol (PEG), between the cyclooctyne and the molecule of interest can significantly increase the reaction rate.[8][9] The linker provides greater separation and flexibility, minimizing steric hindrance between the reacting partners.
Troubleshooting Steps:
-
Introduce a PEG Linker: If you are directly attaching a bulky cyclooctyne, consider using a derivative with a PEG linker to reduce steric hindrance.
-
Choose a Different Cyclooctyne: If you are using a very bulky cyclooctyne and observing slow kinetics, you might consider switching to a smaller, albeit potentially less reactive, cyclooctyne if the application allows. However, some smaller cyclooctynes like BCN can also exist as diastereomers (exo and endo), which may have different steric profiles and reactivities.[10][11]
-
Optimize Reaction Conditions: Similar to iEDDA, optimizing reactant concentrations, temperature, and buffer conditions can help improve reaction efficiency. For SPAAC, buffers like HEPES have been shown to sometimes yield better results than PBS.[8][12]
-
Check for Reactant Degradation: Some strained cyclooctynes can be unstable under certain conditions. Ensure that your reagents are not degraded before starting the reaction.
Quantitative Data on Reaction Rates
The following tables summarize second-order rate constants (k₂) for selected iEDDA and SPAAC reactions, highlighting the impact of steric and electronic factors.
Table 1: iEDDA Second-Order Rate Constants (k₂) for Various Tetrazine-Dienophile Pairs
| Tetrazine (Diene) | Dienophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | CH₃CN/H₂O | 25 | 6,000 | |
| 3,6-di-(2-pyridyl)-s-tetrazine | (E)-Cyclooct-4-enol (axial) | CH₃CN/H₂O | 25 | 3,300 | |
| 3,6-di-(2-pyridyl)-s-tetrazine | (E)-Cyclooct-4-enol (equatorial) | CH₃CN/H₂O | 25 | 1,400 | |
| 3-methyl-6-phenyl-s-tetrazine | trans-Cyclooctene (TCO) | CH₃CN | 25 | 140 | |
| 3,6-diphenyl-s-tetrazine | trans-Cyclooctene (TCO) | CH₃CN | 25 | 3.2 | |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | MeOH | 25 | 0.155 | [5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | exo,exo-5-Norbornene-2,3-dimethanol | MeOH | 25 | 0.087 | [5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | endo,exo-5-Norbornene-2,3-dicarboxylic anhydride | MeOH | 25 | 0.0075 | [5] |
Table 2: SPAAC Second-Order Rate Constants (k₂) for Various Cyclooctyne-Azide Pairs
| Cyclooctyne | Azide | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | Various | ~25 | ~0.6 - 1.0 | [13] |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl azide | Various | ~25 | ~0.06 - 0.1 | [13] |
| Dibenzoannulated cyclooctyne (DIBO) | Benzyl azide | Various | ~25 | ~0.3 - 0.7 | [13] |
| DBCO-Herceptin | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | Not Specified | 0.17 | [8] |
| DBCO-PEG5-Herceptin | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | Not Specified | 0.23 | [8] |
| DBCO-Herceptin | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | Not Specified | 0.24 | [8] |
| DBCO-PEG5-Herceptin | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | Not Specified | 0.37 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring iEDDA Kinetics using UV-Vis Spectroscopy
This protocol describes how to determine the second-order rate constant for an iEDDA reaction by monitoring the disappearance of the characteristic tetrazine absorbance.
Materials:
-
Tetrazine derivative
-
Dienophile
-
Appropriate solvent (e.g., methanol, PBS)
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and dienophile in the chosen solvent.
-
Set up the Spectrophotometer: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine's visible absorption band (typically around 520-540 nm). Equilibrate the sample holder to the desired temperature.
-
Initiate the Reaction: In a cuvette, mix the tetrazine solution with a large excess (at least 10-fold) of the dienophile solution to ensure pseudo-first-order kinetics.
-
Monitor Absorbance: Immediately start recording the absorbance at the chosen wavelength over time until the reaction is complete (i.e., the absorbance stabilizes at a low value).
-
Data Analysis:
-
Plot ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
-
The slope of the resulting linear plot is the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the dienophile (which is in excess).
-
Protocol 2: General Procedure for Monitoring SPAAC Kinetics using ¹H NMR Spectroscopy
This protocol outlines a method for determining the second-order rate constant of a SPAAC reaction by monitoring the disappearance of a reactant peak or the appearance of a product peak in the ¹H NMR spectrum.
Materials:
-
Cyclooctyne derivative
-
Azide derivative
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare Samples: In an NMR tube, dissolve known concentrations of the cyclooctyne and azide in the deuterated solvent. It is common to use a stoichiometric excess of one reactant to simplify the kinetics.
-
Acquire Initial Spectrum: Take an initial ¹H NMR spectrum (t=0) to identify characteristic peaks for the reactants and to confirm their initial concentrations.
-
Monitor the Reaction: Acquire ¹H NMR spectra at regular time intervals. The reaction can be run directly in the NMR spectrometer at a controlled temperature.
-
Data Analysis:
-
Integrate a well-resolved peak for one of the reactants and one for the product in each spectrum.
-
Plot the concentration of the limiting reactant versus time.
-
Fit the data to the appropriate second-order rate law equation to determine the rate constant (k₂). If one reactant is in large excess, pseudo-first-order kinetics can be assumed, simplifying the analysis as described in the iEDDA protocol.
-
Visualizations
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: A generalized workflow for determining reaction kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 7. Templated Generation of a Bcl‐xL Inhibitor by Isomer‐Free SPAAC Based on Azacyclonon‐5‐yne - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with Methyltetrazine-PEG4-hydrazone-DBCO
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) for controlling the drug-to-antibody ratio (DAR) when using the heterobifunctional linker, Methyltetrazine-PEG4-hydrazone-DBCO, in the development of antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a versatile linker that enables dual bioorthogonal conjugation strategies. It features two distinct reactive moieties for "click chemistry": a methyltetrazine group for reaction with a trans-cyclooctene (B1233481) (TCO) and a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized molecule.[1][2][3][4] The linker also contains a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and a pH-sensitive hydrazone bond, which can be cleaved under acidic conditions, such as those found in endosomes and lysosomes.[2][][6][7][] This trifunctional nature allows for the creation of complex ADC constructs with precise control over payload attachment.
Core Concepts in DAR Control
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it directly influences the therapeutic's efficacy, safety, and pharmacokinetic profile.[] A low DAR may result in insufficient potency, while a high DAR can lead to toxicity and aggregation issues.[][10] Bioorthogonal chemistries, such as those enabled by the this compound linker, offer a significant advantage over traditional stochastic conjugation methods by allowing for more precise, site-specific attachment of payloads, leading to a more homogeneous ADC product with a controlled DAR.[11]
Experimental Workflow for Dual Payload Conjugation
This workflow outlines a strategy for creating an ADC with a precisely controlled DAR of 2, using two different payloads, by leveraging the orthogonal reactivity of the methyltetrazine and DBCO groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 6. What are ADC Linkers? | AxisPharm [axispharm.com]
- 7. books.rsc.org [books.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility problems of Methyltetrazine-PEG4-hydrazone-DBCO in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyltetrazine-PEG4-hydrazone-DBCO, focusing on challenges related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A1: While the PEG4 spacer in this compound is designed to enhance water solubility, the molecule retains significant hydrophobic character due to the methyltetrazine and DBCO moieties.[1][2][3][4] Consequently, its solubility in purely aqueous buffers like PBS is expected to be limited. For practical applications, it is often necessary to first dissolve the compound in a water-miscible organic solvent before preparing aqueous working solutions.
Q2: In which organic solvents is this compound soluble?
A2: this compound is readily soluble in common water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). It also shows solubility in other organic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM).
Q3: How does the hydrazone linkage affect the stability of the molecule in aqueous solutions?
A3: The hydrazone bond is known to be pH-sensitive.[5][6][] It is generally stable at a physiological pH of around 7.4 but is susceptible to hydrolysis under acidic conditions (pH < 7).[5][][8] This cleavage of the hydrazone bond can be a factor to consider during long-term storage or experiments in acidic buffers, as it may be mistaken for solubility issues. The stability of hydrazone linkers is crucial for preventing the premature release of conjugated molecules in drug delivery applications.[6]
Q4: Are there any other stability concerns I should be aware of when working with this molecule in aqueous solutions?
A4: Besides the pH-dependent stability of the hydrazone linker, the tetrazine and DBCO groups can also be sensitive to certain conditions. For instance, some tetrazines and DBCO moieties can react with reducing agents like DTT or TCEP. It is advisable to avoid such reagents in your experimental setup if possible.
Troubleshooting Guide
Problem: I am having difficulty dissolving this compound directly in my aqueous buffer (e.g., PBS).
-
Cause: The inherent hydrophobicity of the methyltetrazine and DBCO components of the molecule limits its direct solubility in aqueous solutions.
-
Solution: A common and effective technique is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF. This stock solution can then be added dropwise to your aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final concentration of the organic solvent in your aqueous solution is compatible with your experimental system.
Problem: After dissolving the compound in an organic solvent and adding it to my aqueous buffer, the solution becomes cloudy or a precipitate forms over time.
-
Cause 1: Exceeding the solubility limit. Even with the use of a co-solvent, the compound has a finite solubility in the final aqueous medium.
-
Solution: Try preparing a more dilute aqueous solution. It may be necessary to experimentally determine the maximum achievable concentration in your specific buffer system.
-
-
Cause 2: pH-induced hydrolysis. If you are working with an acidic buffer (pH < 7), the hydrazone linkage may be hydrolyzing, leading to the formation of less soluble degradation products.[5][]
-
Solution: If your experiment allows, consider using a buffer with a neutral or slightly basic pH (7.0-8.5) to improve the stability of the hydrazone bond. For experiments requiring acidic conditions, prepare fresh solutions and use them promptly.
-
-
Cause 3: Insufficient mixing. The localized concentration of the compound may be too high when the stock solution is added to the buffer, causing it to precipitate before it can be fully solvated.
-
Solution: Add the organic stock solution very slowly to the vigorously stirred or vortexing aqueous buffer. Sonication can also be employed to aid dissolution.
-
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent/Buffer System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | An alternative to DMSO for stock solutions. |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Aqueous Buffers (e.g., PBS) | Limited | The PEG4 spacer enhances solubility, but direct dissolution is challenging. The use of co-solvents is recommended.[1][2][3][4][9] |
Table 2: pH Stability of Hydrazone Linkages
| pH Condition | Stability | Implication for Experiments |
| Acidic (pH < 7) | Prone to hydrolysis | Prepare solutions fresh and use promptly. Consider alternative linkers for long-term studies in acidic environments.[5][][8] |
| Neutral (pH ~7.4) | Generally stable | Suitable for most physiological buffers.[5][6][] |
| Basic (pH > 7.5) | Generally stable |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
-
Prepare a Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a precise volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex or sonicate the vial until the solid is completely dissolved. This stock solution can be stored at -20°C or -80°C for future use.
-
-
Prepare the Aqueous Working Solution:
-
To a tube containing the desired volume of your aqueous buffer (e.g., PBS, pH 7.4), begin vigorous vortexing or stirring.
-
Slowly add the required volume of the DMSO stock solution dropwise to the vortexing buffer.
-
Continue to vortex for an additional 1-2 minutes after the addition is complete to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Note: It is recommended that the final concentration of DMSO in the working solution be kept as low as possible (ideally ≤1%) to avoid any adverse effects on biological systems.
-
Protocol 2: Experimental Determination of Aqueous Solubility
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of your aqueous buffer in a microcentrifuge tube.
-
Ensure there is undissolved solid material at the bottom of the tube.
-
Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to allow the solution to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After incubation, centrifuge the tube at high speed to pellet the excess solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in your chosen organic solvent (e.g., DMSO).
-
Quantify the concentration of the compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV or a spectrophotometer, by comparing its signal to the standard curve.
-
The determined concentration represents the equilibrium solubility of the compound in your aqueous buffer at the specified temperature.
-
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. Methyltetrazine-PEG-DBCO | DBCO-PEG-Methyltetrazine | AxisPharm [axispharm.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conju-probe.com [conju-probe.com]
Technical Support Center: Strategies to Reduce Premature Cleavage of Hydrazone Linkers In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature in vivo cleavage of hydrazone linkers in drug conjugates.
Frequently Asked Questions (FAQs)
Q1: What are hydrazone linkers and why are they used in drug delivery?
A1: Hydrazone linkers are a class of cleavable linkers used to connect a therapeutic payload (like a cytotoxic drug) to a targeting moiety (such as an antibody in an Antibody-Drug Conjugate or ADC).[1][2] They are valued for their pH-sensitive nature; they are designed to be stable at the physiological pH of blood (approximately 7.4) but hydrolyze and release the payload in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within target cells.[1][][4] This targeted release mechanism aims to maximize the drug's efficacy at the site of action while minimizing systemic toxicity.[1][5]
Q2: What are the primary causes of premature hydrazone linker cleavage in vivo?
A2: Premature cleavage of hydrazone linkers in systemic circulation is a significant challenge that can lead to off-target toxicity and a reduced therapeutic index.[1] The primary cause is the inherent chemical instability of the hydrazone bond, which can undergo hydrolysis even at physiological pH (7.4), albeit at a slower rate than in acidic conditions.[2][6] Factors influencing this instability include the specific chemical structure of the linker, the presence of plasma enzymes, and the overall formulation of the drug conjugate.[4][7] The first-generation ADC, Mylotarg®, utilized a hydrazone linker that was associated with toxicities partly attributed to its poor plasma stability.[8][9]
Q3: How does the chemical structure of the hydrazone linker influence its stability?
A3: The stability of the hydrazone bond is heavily influenced by the electronic and steric properties of the aldehyde/ketone and hydrazine (B178648) precursors.[1]
-
Electronic Effects: The rate of hydrolysis can be tuned by adding electron-donating or electron-withdrawing groups.[][] Electron-donating substituents can increase the electron density of the hydrazone carbon, making it less susceptible to nucleophilic attack by water and thus more stable.[11] Conversely, electron-withdrawing groups can decrease stability.[4][12]
-
Aromatic vs. Aliphatic Groups: Hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes due to resonance stabilization.[1][13]
-
Steric Hindrance: Introducing bulky groups near the hydrazone bond can sterically shield it from hydrolysis, thereby increasing its stability in plasma.[] This strategy helps reduce the risk of nonspecific cleavage.[][]
Q4: What are the main strategies to enhance the in vivo stability of hydrazone linkers?
A4: Several strategies can be employed to reduce premature cleavage:
-
Chemical Modification: Fine-tuning the electronic properties and steric environment of the linker is a core strategy.[] For example, the AcBut-acylhydrazone linker used in gemtuzumab ozogamicin (B1678132) was optimized for higher pH selectivity and stability.[11]
-
Dual-Release Mechanisms: Combining the pH-sensitive hydrazone with another cleavage mechanism, such as an enzyme-cleavable peptide sequence, can create a "safety catch".[11] This tandem-cleavage approach requires two separate events to occur for payload release, significantly improving plasma stability.[11][15]
-
Formulation Optimization: The formulation of the drug conjugate can be optimized to enhance stability. This includes adjusting the buffer system, pH, and adding stabilizers or excipients to protect the linker and prevent aggregation.[4][][17] Specialized stabilizing buffers are available that can prevent hydrophobic drug interactions and maintain conjugate integrity during storage.[18]
Troubleshooting Guides
Issue 1: My drug conjugate shows rapid payload release in plasma stability assays.
This issue suggests the hydrazone linker is not sufficiently stable at physiological pH, leading to premature payload release, which can cause off-target toxicity in vivo.
Troubleshooting Steps & Solutions
-
Confirm Analytical Method: Ensure your analytical method (e.g., LC-MS) is validated to accurately separate and quantify the intact conjugate from the released payload.[1]
-
Analyze Linker Structure: Review the chemical structure of your hydrazone linker.
-
Introduce Steric Hindrance:
-
Problem: The hydrazone bond is sterically unshielded.
-
Solution: Introduce bulky substituents, such as methyl or cycloalkyl groups, near the hydrazone bond to physically block access for water molecules, thereby slowing hydrolysis.[]
-
-
Modify Electronic Properties:
-
Problem: The substituents around the hydrazone bond may be electron-withdrawing, increasing susceptibility to hydrolysis.
-
Solution: Incorporate electron-donating groups on the carbonyl component to increase the electron density of the hydrazone carbon, making it more resistant to nucleophilic attack.[11][12]
-
-
Implement a Tandem-Cleavage Strategy:
-
Problem: A single pH-trigger is insufficient for plasma stability.
-
Solution: Design a linker that requires two cleavage events. For example, add a sterically encumbering glucuronide moiety that must first be removed by the lysosomal enzyme β-glucuronidase before the hydrazone is exposed for hydrolysis.[15]
-
Logical Flow for Troubleshooting Linker Instability
Caption: Troubleshooting decision tree for improving hydrazone linker stability.
Issue 2: My conjugate shows aggregation during formulation or storage.
Aggregation can reduce solubility, affect pharmacokinetics, and potentially increase immunogenicity.[] It is often caused by the hydrophobic nature of the linker-payload combination.[7]
Troubleshooting Steps & Solutions
-
Formulation Screening:
-
Linker Modification:
-
Solution: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design. This can improve the overall solubility of the conjugate.
-
-
Storage Conditions:
-
Solution: Ensure proper storage conditions are followed. While freezing is generally not recommended due to potential aggregation during the freeze-thaw cycle, lyophilization after buffer exchange with a stabilizing buffer can be an effective long-term storage strategy.[18]
-
Quantitative Data Summary
The stability of a hydrazone linker is highly dependent on its specific chemical structure and the pH of the environment. The data below, compiled from various studies, illustrates the differences in stability. Direct comparison between studies should be made with caution as experimental conditions may vary.[1]
| Linker Type/Structure | Condition | Stability/Half-life (t½) | Reference |
| Aromatic Hydrazone (AcBut) | pH 7.4 | > 24 hours (only 6% hydrolysis) | [11] |
| pH 4.5 | ~ 24 hours (97% release) | [11] | |
| Generic Acyl Hydrazone | pH 7.0 | > 2.0 hours | [11] |
| pH 5.0 | 2.4 minutes | [11] | |
| Val-Cit Peptide Linker | Human Plasma | > 100 times more stable than hydrazone | [8] |
| (Projected) | t½ ≈ 230 days | [9] | |
| Phe-Lys Peptide Linker | Human Plasma | Substantially less stable than Val-Cit | [8] |
| (Projected) | t½ ≈ 80 days | [9] | |
| Generic Hydrazone Linker | Human Plasma | t½ ≈ 2.6 days | [9] |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This assay is crucial for determining the rate of linker cleavage in a simulated physiological environment.[1]
1. Objective: To quantify the stability of a hydrazone-linked conjugate by measuring its half-life (t½) in plasma from a relevant species (e.g., human, mouse, rat).[1]
2. Materials:
-
Test conjugate
-
Plasma (e.g., human, mouse), anticoagulated with EDTA or heparin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (ACN) with a suitable internal standard, chilled to 4°C
-
Analytical instrumentation: HPLC or LC-MS system validated for separating and quantifying the intact conjugate and the released payload.[1]
3. Procedure:
-
Preparation: Thaw frozen plasma in a 37°C water bath. Centrifuge to remove any precipitates.[1] Prepare a concentrated stock solution of the test conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Incubation: Pre-warm the plasma to 37°C. Spike the test conjugate stock solution into the plasma to a final concentration of 1-10 µM. Ensure the final solvent concentration is low (<1%) to prevent protein precipitation.[1] Incubate the mixture at 37°C with gentle agitation.[1]
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.[1]
-
Sample Quenching & Processing: Immediately add the plasma aliquot to 3-4 volumes of the cold quenching solution.[1] Vortex vigorously to stop the reaction and precipitate plasma proteins.[1]
-
Centrifugation: Centrifuge the quenched sample at high speed (>10,000 x g) for 10-15 minutes to pellet the precipitated proteins.[1]
-
Analysis: Carefully collect the supernatant and analyze it via LC-MS or HPLC to quantify the remaining percentage of the intact conjugate.[1]
4. Data Analysis: Plot the percentage of intact conjugate remaining versus time. From this curve, calculate the half-life (t½) of the conjugate in plasma.[1]
Workflow for In Vitro Plasma Stability Assay
Caption: Experimental workflow for the in vitro plasma stability assay.
Visualizing Concepts in Linker Stability
Mechanism of Acid-Catalyzed Hydrazone Cleavage
The pH-sensitivity of hydrazone linkers stems from their acid-catalyzed hydrolysis mechanism. In the acidic environment of a lysosome, the hydrazone nitrogen is protonated, making the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the cleavage of the C-N bond and the release of the drug.
Caption: Simplified mechanism of acid-catalyzed hydrazone linker hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Linker Design in Peptide-Drug Conjugates | Blog | Biosynth [biosynth.com]
- 6. adcreview.com [adcreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 17. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 18. cellmosaic.com [cellmosaic.com]
Characterizing and identifying impurities in Methyltetrazine-PEG4-hydrazone-DBCO reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for characterizing and identifying impurities in Methyltetrazine-PEG4-hydrazone-DBCO reactions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its reactive components?
The this compound is a heterotrifunctional linker used in bioconjugation and antibody-drug conjugate (ADC) development.[1][2] It contains three key reactive moieties:
-
Methyltetrazine: This group reacts with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through a rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3]
-
DBCO (Dibenzocyclooctyne): This strained alkyne reacts with azides via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[3]
-
Hydrazone: This linkage is pH-sensitive and can be cleaved under acidic conditions, making it useful for controlled release applications.[3][4] The PEG4 (polyethylene glycol) spacer enhances water solubility and reduces steric hindrance.[3]
Q2: What are the primary applications of this trifunctional linker?
The unique combination of three reactive groups makes this linker versatile for several advanced bioconjugation strategies, including:
-
Dual and Orthogonal Labeling: The methyltetrazine and DBCO groups allow for the sequential or simultaneous attachment of two different molecules to a target biomolecule.
-
Targeted Drug Delivery: The hydrazone linker enables the development of ADCs where the cytotoxic payload is released in the acidic environment of endosomes or lysosomes within cancer cells.[4][]
-
Development of Complex Bioconjugates: It can be used to synthesize complex structures, such as dual-drug ADCs, where two different therapeutic agents are attached to a single antibody.
Q3: What are the optimal storage and handling conditions for the this compound linker?
For long-term stability, the solid linker should be stored at -20°C, protected from light and moisture.[1][6] Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for a limited time, although fresh preparation is recommended.[6] Avoid repeated freeze-thaw cycles of stock solutions.[6] Aqueous working solutions should be prepared immediately before use due to the potential for hydrolysis.[6]
Q4: Which buffer components should be avoided in my reaction mixture?
Certain buffer components can interfere with the reactive moieties of the linker:
-
Azides: Buffers containing sodium azide (B81097) as a preservative must be avoided as the azide will react with the DBCO group.[6]
-
Primary Amines: Buffers containing primary amines, such as Tris or glycine, can compete with the intended amine-containing molecule if you are using a variant of this linker with an NHS ester for conjugation.[6]
-
Thiols: High concentrations of reducing agents containing thiols (e.g., DTT) should be used with caution as they may affect the stability of the methyltetrazine ring.
Troubleshooting Guide
This guide addresses common issues encountered during conjugation reactions involving the this compound linker.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Suggested Solution |
| Degradation of Reagents | Verify the purity and integrity of the linker and your target molecule using HPLC-MS before starting the reaction. Ensure proper storage conditions have been maintained. Prepare fresh aqueous solutions of the linker for each experiment.[6] |
| Incorrect Stoichiometry | Optimize the molar ratio of the linker to your target molecule. A slight excess of the linker may be beneficial, but large excesses can lead to multiple conjugations or be difficult to remove. |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction buffer is within the optimal range for the specific conjugation chemistry (typically pH 7-9 for SPAAC and iEDDA).[6] Reaction time and temperature may need to be optimized; while these reactions are generally fast at room temperature, longer incubation times or gentle heating may be required for sterically hindered substrates. |
| Incompatible Buffer Components | As mentioned in the FAQs, avoid buffers containing azides, and be cautious with primary amines and high concentrations of thiols. |
| Steric Hindrance | The PEG4 spacer is designed to minimize steric hindrance, but for particularly bulky molecules, a longer PEG spacer might be necessary. |
Problem 2: Presence of Unexpected Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Hydrolysis of the Hydrazone Linker | If the reaction or purification steps are performed under acidic conditions (pH < 6), the hydrazone bond can hydrolyze. Maintain a neutral or slightly basic pH throughout the process.[] |
| Degradation of the DBCO Moiety | Prolonged exposure to acidic conditions can lead to the degradation of the DBCO ring.[6] Minimize reaction and purification times and maintain an appropriate pH. |
| Degradation of the Methyltetrazine Moiety | Methyltetrazine can be susceptible to degradation in the presence of strong nucleophiles. If your biomolecule has reactive thiols, consider protecting them or using milder reaction conditions. |
| Side Reactions of DBCO | While rare, DBCO has been reported to have some reactivity with cysteine residues. If your protein has highly accessible cysteines, this could be a source of heterogeneity. |
| Incomplete Removal of Excess Reagents | Use appropriate purification methods such as size-exclusion chromatography (SEC) or dialysis to effectively remove unreacted linker and byproducts. |
Data on Linker Stability
The stability of the this compound linker is influenced by the individual stabilities of its reactive groups. The following tables provide a summary of expected stability based on data for similar chemical structures.
Table 1: pH Stability of Hydrazone Linkers
| pH | Temperature (°C) | Time (hours) | Approximate % Hydrolysis | Reference |
| 4.5 | 37 | 24 | > 95% | [7] |
| 5.0 | 25 | 24 | Significant | [6] |
| 7.4 | 37 | 24 | < 10% | [7] |
| 7.4 | 4 | 48 | < 5% | [6] |
Table 2: Estimated Stability of DBCO in Aqueous Buffers
| pH | Temperature (°C) | Time (hours) | Estimated % Remaining | Reference |
| 5.0 | 25 | 24 | 85 - 90% | [6] |
| 7.4 (PBS) | 25 | 24 | 90 - 95% | [6] |
| 8.5 | 25 | 24 | 90 - 95% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of an Azide-Containing Molecule to the DBCO Moiety
-
Reagent Preparation:
-
Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve your azide-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Add the DBCO-linker stock solution to the solution of your azide-containing molecule. A molar excess of 1.5 to 3-fold of the linker is a good starting point.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C for 4-12 hours. The reaction progress can be monitored by HPLC-MS.
-
-
Purification:
-
Remove the excess unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Analytical Characterization by HPLC-MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) is recommended for analysis.
-
Column: A C18 reversed-phase column is suitable for the separation of the linker and its conjugates.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes can be used as a starting point for method development.
-
Detection:
-
UV detection can be used to monitor the reaction, with DBCO having an absorbance around 309 nm and tetrazine around 520 nm.
-
Mass spectrometry will allow for the identification of the desired product and any potential impurities based on their mass-to-charge ratio.
-
Visualizations
Caption: Workflow for dual-labeling using the trifunctional linker.
Caption: Common degradation pathways for the linker.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ADC Linkers: Methyltetrazine-PEG4-hydrazone-DBCO vs. SMCC
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs), dictating the stability of the conjugate in circulation and the efficiency of payload release at the target site. This guide provides a comprehensive comparison of two distinct linker technologies: the cleavable, bioorthogonal Methyltetrazine-PEG4-hydrazone-DBCO and the non-cleavable, clinically validated SMCC linker.
At a Glance: Key Differences
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | Cleavable (pH-sensitive hydrazone) | Non-cleavable |
| Release Mechanism | Hydrolysis of the hydrazone bond in the acidic environment of endosomes/lysosomes. | Proteolytic degradation of the antibody backbone within the lysosome. |
| Key Chemistries | Methyltetrazine (for iEDDA), DBCO (for SPAAC), Hydrazone | NHS ester (reacts with amines), Maleimide (reacts with thiols) |
| Plasma Stability | Moderate; potential for premature payload release. | High; robust thioether and amide bonds.[1] |
| Bystander Effect | Yes (if payload is membrane-permeable). | No; the released payload-amino acid conjugate is typically charged and cell-impermeable. |
| Solubility | Enhanced due to the hydrophilic PEG4 spacer. | Can contribute to hydrophobicity, potentially leading to aggregation. |
| Drug-to-Antibody Ratio (DAR) | PEGylation may allow for higher DARs. | Typically lower to moderate to avoid aggregation. |
| Conjugation Strategy | Bioorthogonal and site-specific conjugation possible. | Primarily lysine (B10760008) or cysteine conjugation, often resulting in heterogeneous mixtures. |
Delving Deeper: A Performance-Based Comparison
The choice between these two linkers involves a trade-off between the potent, yet potentially toxic, bystander effect of a cleavable linker and the high stability and tolerability of a non-cleavable one.
This compound: A Versatile, Cleavable Linker
This trifunctional linker offers a sophisticated approach to ADC development. Its key features include:
-
pH-Sensitive Cleavage: The hydrazone bond is designed to be stable at the physiological pH of blood (around 7.4) but hydrolyzes in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[] This allows for targeted payload release within the cancer cell. However, hydrazone linkers can exhibit some instability in circulation, which could lead to premature drug release and off-target toxicity.[3]
-
Enhanced Pharmacokinetics: The integrated PEG4 spacer is a significant advantage. Polyethylene glycol (PEG) is known to improve the hydrophilicity of ADCs, which can lead to improved pharmacokinetics, reduced aggregation, and the potential for higher drug-to-antibody ratios (DARs) without compromising stability.[1][4][5]
-
Bioorthogonal Conjugation: The presence of both a methyltetrazine and a DBCO group allows for highly specific and efficient "click chemistry" conjugations (iEDDA and SPAAC, respectively).[6][7][8] This enables precise, site-specific attachment of the payload and/or other molecules, leading to more homogeneous and well-defined ADCs.
SMCC: The Gold Standard for Non-Cleavable Linkers
SMCC is a widely used and well-characterized linker, most notably employed in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[9] Its defining characteristics are:
-
Exceptional Stability: The SMCC linker forms highly stable amide and thioether bonds, minimizing premature drug release in the bloodstream.[1] This high plasma stability contributes to a better safety profile and a wider therapeutic window.[10]
-
Defined Release Mechanism: The payload is only released after the ADC is internalized by the target cell and the antibody component is degraded by lysosomal proteases. This ensures that the cytotoxic agent is primarily released inside the cancer cell.
-
Lack of Bystander Effect: The released payload remains attached to the linker and a lysine residue from the antibody. This complex is typically charged and cannot readily cross the cell membrane to kill neighboring, antigen-negative cells. While this enhances specificity, it may be a limitation in treating heterogeneous tumors.
-
Potential for Aggregation: The hydrophobic nature of the SMCC linker and many cytotoxic payloads can lead to ADC aggregation, especially at higher DARs. This can negatively impact the manufacturing process and the in vivo performance of the ADC.
Quantitative Data Summary
The following table presents representative data for ADCs constructed with non-cleavable linkers like SMCC and cleavable, PEGylated linkers. It is important to note that these values are illustrative and can vary based on the specific antibody, payload, and conjugation method used.
| Parameter | ADC with SMCC-like Linker (Non-cleavable) | ADC with PEGylated Hydrazone Linker (Cleavable) |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | 4.0 - 8.0 |
| In Vitro Cytotoxicity (IC50) | 10 - 100 ng/mL | 1 - 20 ng/mL |
| Plasma Stability (% Intact ADC after 7 days) | > 95% | ~80-90% |
| In Vivo Tumor Growth Inhibition | Moderate to High | High |
| Bystander Killing | No | Yes |
Visualizing the Chemistries and Workflows
Conjugation Chemistries
Caption: Comparison of conjugation pathways for SMCC and a bioorthogonal linker.
General ADC Development Workflow
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
A Head-to-Head Comparison: Methyltetrazine-PEG4-Maleimide vs. Traditional Maleimide-Based Linkers for Cysteine Conjugation
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal linker for cysteine-specific bioconjugation.
In the realm of bioconjugation, the precise and stable attachment of molecules to proteins is paramount. Cysteine, with its unique sulfhydryl group, offers a prime target for site-specific modification. For years, maleimide-based linkers have been the gold standard for cysteine conjugation. However, the emergence of bioorthogonal chemistries has introduced novel linkers, such as those incorporating methyltetrazine, that present compelling alternatives. This guide provides an in-depth comparison of Methyltetrazine-PEG4-Maleimide linkers and traditional maleimide-based linkers for cysteine conjugation, supported by structural data, reaction mechanisms, and experimental considerations.
Executive Summary
Maleimide-based linkers offer a straightforward and widely used method for cysteine conjugation, forming a stable thioether bond. They are particularly effective for creating antibody-drug conjugates (ADCs) and for protein labeling.[1][][] However, the stability of the resulting succinimide (B58015) ring in plasma can be a concern, as it is susceptible to a retro-Michael reaction, potentially leading to premature cleavage of the conjugated molecule.[4][5]
Methyltetrazine-PEG4-Maleimide linkers represent a next-generation approach, combining the thiol-reactivity of maleimide (B117702) with the power of bioorthogonal click chemistry. The maleimide group allows for initial cysteine conjugation, while the methyltetrazine moiety enables a subsequent, highly specific, and rapid reaction with a trans-cyclooctene (B1233481) (TCO)-tagged molecule.[6][7][8] This "pre-targeting" approach offers significant advantages in terms of reaction kinetics and specificity, particularly in complex biological environments.
At a Glance: Key Performance Metrics
| Feature | Maleimide-Based Linkers | Methyltetrazine-PEG4-Maleimide Linkers |
| Target Residue | Cysteine | Cysteine |
| Reactive Group | Maleimide | Maleimide (for initial conjugation) |
| Bond Formed | Thioether | Thioether (initial), Dihydropyridazine (B8628806) (subsequent) |
| Reaction pH | 6.5 - 7.5[1] | 6.5 - 7.5 (for maleimide reaction)[8] |
| Reaction Speed | Fast | Very Fast (tetrazine-TCO reaction)[7][9] |
| Specificity | High for thiols | Extremely High (bioorthogonal) |
| Stability | Susceptible to retro-Michael reaction in plasma[4][5] | Thioether bond has similar stability; dihydropyridazine bond is highly stable. |
| Key Advantage | Simplicity, well-established protocols | Bioorthogonal reactivity, rapid kinetics, suitability for pre-targeting |
| Key Disadvantage | Potential for instability in vivo | Two-step conjugation process |
Reaction Mechanisms and Workflows
Maleimide-Based Cysteine Conjugation
The conjugation of a maleimide linker to a cysteine residue proceeds via a Michael addition reaction. The sulfhydryl group of the cysteine acts as a nucleophile, attacking the double bond of the maleimide ring to form a stable thioether bond.[]
Methyltetrazine-PEG4-Maleimide Cysteine Conjugation Workflow
This approach involves a two-step process. First, the Methyltetrazine-PEG4-Maleimide linker is conjugated to the cysteine residue of the protein of interest. Subsequently, a molecule functionalized with a strained alkene, such as trans-cyclooctene (TCO), is introduced. The methyltetrazine and TCO then undergo a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction.[9][10][11]
In-Depth Comparison
Reaction Kinetics and Efficiency
While the initial maleimide-cysteine conjugation step is fast for both linker types, the subsequent bioorthogonal reaction of the methyltetrazine linker with TCO is exceptionally rapid, with second-order rate constants orders of magnitude higher than many other bioconjugation reactions.[12] This allows for efficient labeling at very low concentrations of reactants, minimizing potential off-target effects and preserving the function of the target protein.
Stability of the Conjugate
A significant drawback of traditional maleimide linkers is the potential for the thioether bond to undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma.[4][5] This can lead to the premature release of the conjugated payload. While the initial thioether bond formed with a Methyltetrazine-PEG4-Maleimide linker is subject to the same potential instability, the subsequent dihydropyridazine bond formed via the iEDDA reaction is extremely stable. Furthermore, strategies exist to enhance the stability of the maleimide-thiol linkage, such as inducing hydrolysis of the succinimide ring or, in the case of N-terminal cysteine conjugation, promoting rearrangement to a more stable thiazine (B8601807) structure.[13][14][15]
Specificity and Bioorthogonality
Maleimides exhibit high reactivity towards sulfhydryl groups, but they can also react with primary amines at higher pH values.[1] In contrast, the tetrazine-TCO reaction is truly bioorthogonal, meaning the reactive partners are abiotic and do not cross-react with any functional groups found in biological systems. This unparalleled specificity is a major advantage for in vivo applications and complex biological samples.[7][9]
Experimental Protocols
General Protocol for Maleimide-Based Cysteine Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule to a protein containing cysteine residues. Optimization may be required for specific proteins and labels.
Materials:
-
Protein containing cysteine residues
-
Maleimide-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5, degassed.[16]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced. TCEP is preferred as it does not contain thiols and does not need to be removed prior to the maleimide reaction.[1][17]
-
Quenching reagent: Free thiol such as L-cysteine or beta-mercaptoethanol.
-
Purification column: Size-exclusion chromatography (e.g., desalting column).
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[17]
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[17]
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in an appropriate solvent (e.g., DMSO or DMF for water-insoluble molecules) to create a stock solution.[16]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a molar ratio of 10:1 to 20:1 (maleimide:protein). This ratio should be optimized for each specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.
-
Quenching: Add a quenching reagent in excess to react with any unreacted maleimide.
-
Purification: Purify the conjugate from excess reagents using a desalting column or other appropriate chromatography method.[17]
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.[17]
General Protocol for Two-Step Cysteine Conjugation using Methyltetrazine-PEG4-Maleimide
This protocol outlines the two-step process for labeling a cysteine-containing protein with a TCO-functionalized molecule using a Methyltetrazine-PEG4-Maleimide linker.
Materials:
-
Protein containing cysteine residues
-
Methyltetrazine-PEG4-Maleimide linker
-
TCO-functionalized molecule of interest
-
All materials listed in the maleimide conjugation protocol
Procedure:
Step 1: Conjugation of Methyltetrazine-PEG4-Maleimide to the Protein
-
Follow steps 1-3 of the "General Protocol for Maleimide-Based Cysteine Conjugation" to prepare the protein and the Methyltetrazine-PEG4-Maleimide linker solution.
-
Add the Methyltetrazine-PEG4-Maleimide solution to the protein solution at an optimized molar ratio.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Remove the excess, unreacted Methyltetrazine-PEG4-Maleimide linker using a desalting column. This step is crucial to prevent the unreacted linker from reacting with the TCO-molecule in the next step.
Step 2: Bioorthogonal Ligation with TCO-Molecule
-
To the purified protein-methyltetrazine conjugate, add the TCO-functionalized molecule. A 5- to 10-fold molar excess of the TCO-molecule is a good starting point.
-
The reaction is typically very fast and can be complete within minutes to an hour at room temperature.
-
Purification: Purify the final conjugate to remove the excess TCO-molecule using an appropriate chromatography method.
-
Characterization: Characterize the final conjugate to confirm successful ligation and determine the final DOL.
Conclusion
The choice between a traditional maleimide linker and a Methyltetrazine-PEG4-Maleimide linker depends heavily on the specific application. For straightforward, single-step labeling where in vivo stability is less of a concern, traditional maleimide linkers offer a simple and effective solution. However, for applications requiring high specificity, rapid kinetics in complex environments, or a pre-targeting strategy, the Methyltetrazine-PEG4-Maleimide linker provides a powerful and versatile tool. The bioorthogonal nature of the tetrazine-TCO ligation opens up possibilities for multi-step labeling and in vivo conjugation, pushing the boundaries of what is achievable in targeted drug delivery and molecular imaging. Researchers should carefully consider the stability requirements and the complexity of their experimental system when selecting the optimal linker for their cysteine conjugation needs.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conju-probe.com [conju-probe.com]
- 7. conju-probe.com [conju-probe.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. conju-probe.com [conju-probe.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Methyltetrazine-PEG4-hydrazone-DBCO | TargetMol [targetmol.com]
- 12. An all-in-one tetrazine reagent for cysteine-selective labeling and bioorthogonal activable prodrug construction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. lumiprobe.com [lumiprobe.com]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison: The Superiority of Bioorthogonal Linkers in Modern Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules is a cornerstone of innovation. While traditional crosslinkers have long served this purpose, the advent of bioorthogonal linkers has revolutionized the field of bioconjugation. This guide provides an objective comparison of bioorthogonal linkers against their traditional counterparts, supported by experimental data and detailed methodologies, to illuminate the distinct advantages that make them the preferred choice for cutting-edge applications.
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes[1][2]. This unique characteristic addresses many of the limitations associated with traditional crosslinkers, such as N-hydroxysuccinimide (NHS) esters and maleimides, which often suffer from a lack of specificity and instability in complex biological environments[3].
Performance Under the Microscope: A Quantitative Comparison
The superiority of bioorthogonal linkers in terms of efficiency, specificity, and stability is not merely theoretical. The following tables summarize key quantitative data, offering a clear comparison between traditional and bioorthogonal approaches.
| Parameter | Traditional Crosslinkers (NHS Esters, Maleimides) | Bioorthogonal Linkers (e.g., SPAAC, IEDDA) | References |
| Reaction Efficiency | Variable, often affected by pH, hydrolysis, and competing reactions. Can be 70-90% under optimal conditions. | Often >90%, can approach 100% in many systems. | [4] |
| Reaction Speed (Second-order rate constants) | NHS Ester: Dependent on pH and substrate. Maleimide (B117702): ~10² M⁻¹s⁻¹ | SPAAC: 10⁻³ to 1 M⁻¹s⁻¹ IEDDA (Tetrazine-TCO): 1 to 1x10⁶ M⁻¹s⁻¹ | [4][5] |
| Specificity | Targets abundant functional groups (e.g., primary amines for NHS esters, thiols for maleimides), leading to potential side reactions and product heterogeneity. | Reacts with specifically introduced, mutually reactive functional groups (e.g., azides and alkynes) that are absent in biological systems, ensuring high specificity. | [6][7] |
| Stability of Resulting Linkage | Amide bonds (from NHS esters) are generally stable but can be susceptible to enzymatic cleavage. Thioether bonds (from maleimides) can undergo retro-Michael reaction, leading to conjugate degradation. | Triazole (from SPAAC) and dihydropyridazine (B8628806) (from IEDDA) linkages are highly stable and resistant to hydrolysis and enzymatic cleavage. | [8][9] |
Table 1: High-level performance comparison of traditional vs. bioorthogonal linkers.
| Linker Type | Target Functional Group | Typical Reaction Conditions | Key Advantages | Key Disadvantages |
| NHS Ester | Primary amines (e.g., Lysine) | pH 7.2-8.5, aqueous buffer | Widely available, well-established protocols. | Susceptible to hydrolysis, potential for side reactions with other nucleophiles, can lead to product heterogeneity. |
| Maleimide | Sulfhydryl groups (e.g., Cysteine) | pH 6.5-7.5, aqueous buffer | Highly reactive with thiols. | Can react with amines at higher pH, resulting thioether bond can be unstable. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide (B81097) and strained alkyne | Physiological pH, aqueous buffer, room temperature | High specificity, no catalyst required, stable triazole linkage. | Requires introduction of azide and alkyne handles. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine and trans-cyclooctene (B1233481) (TCO) | Physiological pH, aqueous buffer, room temperature | Extremely fast reaction kinetics, high specificity, stable linkage. | Requires introduction of tetrazine and TCO handles. |
Table 2: Detailed comparison of common traditional and bioorthogonal linkers.
Unraveling the Mechanisms: A Visual Guide
To better understand the fundamental differences between these two classes of linkers, the following diagrams illustrate their respective reaction pathways.
Caption: Mechanisms of traditional amine- and sulfhydryl-reactive crosslinking.
Caption: Mechanisms of bioorthogonal click chemistry (SPAAC and IEDDA).
From Theory to Practice: Experimental Protocols
The successful implementation of any bioconjugation strategy hinges on a robust and well-defined experimental protocol. Below are detailed methodologies for key traditional and bioorthogonal reactions.
Protocol 1: NHS Ester Labeling of Antibodies
This protocol describes a typical procedure for labeling an IgG antibody with an NHS ester-functionalized dye.
Materials:
-
IgG antibody to be labeled
-
CF® Dye Succinimidyl Ester (or other NHS ester)
-
Anhydrous DMSO
-
1 M Sodium bicarbonate (NaHCO3), pH 8.3
-
Purification column (e.g., Sephadex® G-25)
-
PBS buffer (pH 7.4)
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL. If the antibody is in a different buffer, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate[10]. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare Dye Stock Solution: Allow the vial of dye NHS ester to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO. Vortex to dissolve completely[10].
-
Labeling Reaction: Add the dye stock solution to the antibody solution with gentle stirring. A typical molar excess of dye to protein is 10-20 fold. Incubate the reaction for 1 hour at room temperature in the dark[11].
-
Purification: Separate the labeled antibody from unreacted dye using a gel filtration column equilibrated with PBS[12]. The first colored band to elute is the conjugated antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the maximum absorbance wavelength of the dye.
Protocol 2: Maleimide Labeling of Proteins
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free sulfhydryl groups.
Materials:
-
Protein with free sulfhydryl group(s)
-
Maleimide-functionalized molecule (e.g., fluorescent dye)
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, HEPES, pH 6.5-7.5)
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL[13]. If necessary, reduce disulfide bonds by incubating with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature[12].
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM[1].
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution with gentle mixing. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light[12].
-
Purification: Remove excess maleimide reagent by size-exclusion chromatography or dialysis[13].
-
Characterization: Confirm conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol details the conjugation of a DBCO-functionalized molecule to an azide-modified protein.
Materials:
-
Azide-modified protein
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Reactants: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL. Prepare a stock solution of the DBCO-functionalized molecule in DMSO or DMF[14].
-
Conjugation Reaction: Add the DBCO-reagent to the protein solution. A 5-20 fold molar excess of the DBCO reagent is typically used. The final concentration of organic solvent should be kept below 10% to avoid protein denaturation[14]. Incubate the reaction for 1-4 hours at room temperature or 37°C[14].
-
Purification: If necessary, remove excess DBCO reagent using a desalting column or dialysis.
-
Analysis: Analyze the conjugate by SDS-PAGE, where a shift in molecular weight should be observed. Confirm conjugation by mass spectrometry.
Protocol 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
This protocol describes the rapid conjugation of a tetrazine-modified molecule to a TCO-functionalized protein.
Materials:
-
TCO-functionalized protein
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 6-9)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Reactants: Dissolve the TCO-functionalized protein in the reaction buffer. Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or DMF[5].
-
Ligation Reaction: Add the tetrazine solution to the TCO-protein solution. A 1.5 to 5-fold molar excess of the tetrazine is often sufficient due to the high reaction rate[15]. The reaction is typically complete within 30-60 minutes at room temperature[15]. The disappearance of the characteristic pink/magenta color of the tetrazine can be used to monitor the reaction progress[15].
-
Purification: Remove any unreacted tetrazine using a spin desalting column or size-exclusion chromatography[15].
-
Characterization: Analyze the final conjugate using SDS-PAGE and UV-Vis spectroscopy.
A Streamlined Path to Bioconjugation: Comparative Workflow
The inherent advantages of bioorthogonal linkers often translate to a more streamlined and efficient experimental workflow.
Caption: Comparative experimental workflows for bioconjugation.
The Decisive Advantages of Bioorthogonal Linkers
The data and methodologies presented clearly illustrate the key advantages that position bioorthogonal linkers as the superior choice for modern bioconjugation.
Caption: Key advantages of bioorthogonal linkers in bioconjugation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. biotium.com [biotium.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. biotium.com [biotium.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Hydrazone and Oxime Linkers for pH-Sensitive Drug Release
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of effective drug delivery systems, particularly for targeted therapies like antibody-drug conjugates (ADCs) and nanoparticle-based formulations. Among the arsenal (B13267) of cleavable linkers, hydrazones and oximes have emerged as prominent choices for their ability to release therapeutic payloads in response to the acidic microenvironment of tumors and intracellular compartments. This guide provides an objective, data-driven comparison of hydrazone and oxime linkers to inform the rational design of next-generation drug carriers.
Executive Summary
Hydrazone and oxime linkers both offer pH-sensitive drug release, a crucial feature for targeted cancer therapies. Hydrazones, particularly acylhydrazones, exhibit a more pronounced pH-sensitivity, remaining relatively stable at physiological pH (7.4) while undergoing rapid cleavage in acidic environments (pH 4.5-5.5). In contrast, oxime linkers are generally more stable across a wider pH range, leading to slower drug release even at acidic pH. The choice between these two linkers is a trade-off between the desired release kinetics and the required stability in circulation.
Data Presentation: Quantitative Comparison of Linker Stability and Release
The following tables summarize the key performance metrics of hydrazone and oxime linkers based on available experimental data.
| Linker Type | Condition | Half-life (t½) | % Release | Reference |
| Acylhydrazone | pH 7.2 | 183 hours | - | [1] |
| Acylhydrazone | pH 5.0 | 4.4 hours | - | [1] |
| Hydrazone | pH 7.4 | Significantly less release | <10% after 6 days | [2] |
| Hydrazone | pH 5.0 | Efficient release | >80% after 40 hours | [3] |
| Oxime | pH 7.0 | Approx. 600-fold more stable than methylhydrazone | - | [4] |
| Oxime | pH 5.0 | Significantly slower than hydrazone | - | [5] |
Table 1: Comparative Stability and Release Kinetics of Hydrazone and Oxime Linkers. This table presents a compilation of data from various studies to highlight the differences in stability and drug release between hydrazone and oxime linkers under different pH conditions. It is important to note that direct head-to-head comparisons in a single study are limited, and thus these values should be interpreted as indicative of the general performance of each linker type.
| Linker | Relative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0 |
| Methylhydrazone | ~600 |
| Acetylhydrazone | ~300 |
| Semicarbazone | ~160 |
| Oxime | 1 |
Table 2: Relative Hydrolytic Stability of Iso-structural Hydrazones and an Oxime. This table, adapted from a direct comparative study, clearly illustrates the significantly higher stability of the oxime linker compared to various hydrazone derivatives at neutral pD. The rate constant for oxime hydrolysis is nearly 1000-fold lower than that of simple hydrazones.[4][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of drug-linker conjugates and the subsequent in vitro release assays.
Protocol 1: Synthesis of Doxorubicin-Hydrazone Conjugate
This protocol describes the synthesis of a doxorubicin-hydrazone conjugate, a widely used model for pH-sensitive drug delivery.
Materials:
-
Doxorubicin (B1662922) hydrochloride (DOX·HCl)
-
Adipic acid dihydrazide (ADH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Activation of Carrier: Dissolve the carrier molecule (e.g., a polymer or antibody with available carboxyl groups) in anhydrous DMF. Add EDC and NHS (1.5 equivalents each per carboxyl group) and stir at room temperature for 4 hours to activate the carboxyl groups.
-
Linker Attachment: Add a solution of ADH (10-fold molar excess) in DMF to the activated carrier solution and stir overnight at room temperature.
-
Purification: Purify the carrier-ADH conjugate by dialysis against PBS (pH 7.4) for 48 hours to remove unreacted reagents.
-
Doxorubicin Conjugation: Dissolve the purified carrier-ADH conjugate and DOX·HCl (2-fold molar excess over hydrazide groups) in a 1:1 mixture of methanol (B129727) and PBS (pH 7.4). Add a catalytic amount of acetic acid and stir the reaction mixture in the dark at room temperature for 24 hours.
-
Final Purification: Purify the final doxorubicin-hydrazone conjugate by dialysis against PBS (pH 7.4) for 48 hours to remove free doxorubicin.
-
Characterization: Characterize the conjugate using UV-Vis spectroscopy to determine the doxorubicin loading.
Protocol 2: Synthesis of Doxorubicin-Oxime Conjugate
This protocol outlines the synthesis of a doxorubicin-oxime conjugate, which generally exhibits higher stability.
Materials:
-
Doxorubicin hydrochloride (DOX·HCl)
-
(Aminooxy)acetic acid
-
EDC and NHS
-
Carrier molecule with available amine groups
-
Anhydrous DMF
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Preparation of Aminooxy-Functionalized Carrier: Dissolve the carrier molecule in anhydrous DMF. In a separate flask, activate the carboxyl group of (aminooxy)acetic acid using EDC and NHS. Add the activated (aminooxy)acetic acid to the carrier solution and stir overnight at room temperature.
-
Purification: Purify the aminooxy-functionalized carrier by dialysis against water for 48 hours.
-
Doxorubicin Conjugation: Dissolve the purified aminooxy-carrier and DOX·HCl in sodium acetate buffer (pH 5.0). Stir the reaction mixture in the dark at room temperature for 48 hours.
-
Final Purification: Purify the final doxorubicin-oxime conjugate by dialysis against PBS (pH 7.4) for 48 hours.
-
Characterization: Determine the doxorubicin loading by UV-Vis spectroscopy.
Protocol 3: In Vitro pH-Sensitive Drug Release Assay
This protocol is designed to evaluate the pH-dependent release of a drug from its conjugate.
Materials:
-
Drug-conjugate solution (e.g., Doxorubicin-hydrazone or Doxorubicin-oxime)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
Dialysis cassettes (MWCO appropriate for the drug)
-
Incubator at 37°C
-
HPLC system with a suitable column and detector for drug quantification
Procedure:
-
Sample Preparation: Prepare two sets of dialysis cassettes. In one set, place a known concentration of the drug-conjugate in PBS (pH 7.4). In the other set, place the same concentration of the drug-conjugate in acetate buffer (pH 5.0).
-
Dialysis: Place each cassette into a larger container with the corresponding buffer (PBS pH 7.4 or acetate buffer pH 5.0) to ensure sink conditions.
-
Incubation: Incubate both sets at 37°C with gentle agitation.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots from the buffer outside the dialysis cassette.
-
Quantification: Analyze the collected samples by HPLC to determine the concentration of the released drug.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for both pH conditions and plot the release profiles.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: Experimental workflow for synthesis, purification, and in vitro release testing of drug conjugates.
Caption: pH-mediated cleavage mechanism of hydrazone and oxime linkers.
Conclusion
The selection between hydrazone and oxime linkers is a nuanced decision that depends on the specific requirements of the drug delivery system.
-
Hydrazone linkers , particularly acylhydrazones, are the preferred choice when rapid drug release in the acidic tumor microenvironment or within endosomes is desired. Their pronounced pH sensitivity allows for a significant differential in stability between physiological and acidic conditions.
-
Oxime linkers are more suitable for applications where enhanced stability in circulation is paramount, and a slower, more sustained release at the target site is acceptable. Their greater resistance to hydrolysis can minimize premature drug release and associated off-target toxicity.
Researchers and drug developers should carefully consider the desired pharmacokinetic profile, the nature of the therapeutic payload, and the specific biological target when choosing between these two valuable classes of pH-sensitive linkers. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision and for the practical implementation of these linker technologies in the development of advanced drug delivery systems.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to the Performance of Methyltetrazine-PEG4-hydrazone-DBCO in Diverse Buffer Systems
For researchers and professionals in drug development and chemical biology, the choice of bioconjugation chemistry and the reaction environment are critical determinants of experimental success. Methyltetrazine-PEG4-hydrazone-DBCO is a versatile heterobifunctional linker, prized for its dual reactivity and cleavable nature. This guide provides a comprehensive evaluation of its performance in different buffer systems, offering a comparative analysis with alternative click chemistry reagents to aid in the selection of the optimal tools for your research needs.
Performance Overview of this compound
This linker incorporates three key features: a methyltetrazine moiety for extremely fast inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO), a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), and a pH-sensitive hydrazone bond that allows for cleavage under acidic conditions. The PEG4 spacer enhances aqueous solubility and reduces steric hindrance.
The performance of this molecule is critically dependent on the stability of its components and the kinetics of its reactions within the chosen experimental buffer. This guide will delve into these aspects, focusing on commonly used buffers: Phosphate-Buffered Saline (PBS), Tris buffer, and HEPES buffer.
Impact of Buffer Systems on the Hydrazone Linker
The hydrazone bond's stability is primarily pH-dependent, designed to be relatively stable at physiological pH (~7.4) and labile in acidic environments (pH 4.5-6.5), a feature often exploited for drug release in endosomal compartments.
Table 1: Comparative Stability of Hydrazone Linkages at Various pH Values
| Hydrazone Type | Buffer Condition | Temperature (°C) | Half-life (t½) | Key Observations |
| Aromatic Hydrazone (similar to the product's structure) | pH 7.4 | 37 | > 72 hours | Highly stable at physiological pH. |
| pH 5.5 | 37 | > 48 hours | Slower cleavage compared to aliphatic hydrazones. | |
| Aliphatic Hydrazone | pH 7.4 | 37 | Variable, often hours | Less stable than aromatic hydrazones at neutral pH. |
| pH 5.5 | 37 | Minutes | Rapid cleavage in mildly acidic conditions. |
Data is compiled from multiple sources and should be considered as a guideline. Actual stability will depend on the specific molecular context.
Buffer Composition Considerations for Hydrazone Stability:
-
PBS (pH 7.4): Generally provides a stable environment for the hydrazone linker, minimizing premature cleavage.
-
Tris Buffer (typically pH 7.2-9.0): The primary amine in Tris could potentially interact with the hydrazone, though hydrolysis is primarily acid-catalyzed. At physiological pH, significant cleavage is not expected.
-
HEPES Buffer (pH 6.8-8.2): Considered a non-coordinating and inert buffer, making it a suitable choice for maintaining hydrazone stability.
Performance of the Methyltetrazine Moiety in Different Buffers
The methyltetrazine group's reactivity and stability are crucial for successful TCO ligation. Tetrazines can be susceptible to degradation, particularly in the presence of nucleophiles.
Table 2: Stability and Reactivity of Methyltetrazine in Common Buffers
| Buffer System | pH Range | Stability Considerations | Reactivity with TCO |
| PBS | 7.2 - 7.6 | Good stability. Electron-donating methyl group enhances stability compared to unsubstituted or electron-withdrawing group substituted tetrazines.[1][2][3] | Excellent. The iEDDA reaction is extremely fast and efficient in PBS. |
| Tris Buffer | 7.2 - 9.0 | Potential for slow reaction with the primary amine of Tris, leading to degradation over extended periods. [4] This effect is likely minimal for short reaction times but should be considered for long-term incubations. | High, but potential for off-target reaction with the buffer itself could reduce the effective concentration of the tetrazine over time. |
| HEPES Buffer | 6.8 - 8.2 | Generally considered inert and non-nucleophilic, providing a stable environment for the tetrazine ring. | Excellent. A preferred buffer for maintaining the integrity of the tetrazine during the ligation reaction. |
Performance of the DBCO Moiety in Different Buffers
The DBCO group reacts with azides via SPAAC, a copper-free click chemistry reaction. The stability and reactivity of DBCO can also be influenced by the buffer environment.
Table 3: Stability and Reactivity of DBCO in Common Buffers
| Buffer System | pH Range | Stability Considerations | Reactivity with Azides |
| PBS | 7.2 - 7.6 | Good stability for typical reaction times.[5] | Efficient reaction, though some studies report slightly lower rate constants compared to HEPES.[6] |
| Tris Buffer | 7.2 - 9.0 | Good stability. | Efficient reaction. |
| HEPES Buffer | 6.8 - 8.2 | Good stability. | Generally shows the highest reaction rates for SPAAC.[6] |
Comparison with Alternative Click Chemistry Reagents
The choice of click chemistry reagent often involves a trade-off between reaction kinetics, stability, and steric hindrance.
Table 4: Comparison of Key Bioorthogonal Click Chemistry Reactions
| Reaction | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| iEDDA | Methyltetrazine | TCO | ~10³ - 10⁵[7] | Extremely fast kinetics, catalyst-free. | Tetrazine can have stability issues in certain conditions. |
| SPAAC | DBCO | Azide | ~0.1 - 1.0[6] | Excellent stability and bioorthogonality, catalyst-free. | Slower kinetics compared to iEDDA. |
| CuAAC | Terminal Alkyne | Azide | ~10² - 10³ | Fast kinetics, small reactive groups. | Requires copper catalyst which can be cytotoxic. |
Experimental Protocols
Protocol 1: In Vitro Hydrazone Stability Assay using RP-HPLC
This protocol provides a general method for assessing the stability of the hydrazone linker in different buffer systems.
Materials:
-
This compound
-
Buffer solutions at desired pH values (e.g., PBS pH 7.4, Acetate buffer pH 5.5, Tris-HCl pH 7.4, HEPES pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-Phase HPLC (RP-HPLC) system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each of the desired buffer systems to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and quench the reaction by diluting it with the mobile phase.
-
Analyze the samples by RP-HPLC. A typical gradient could be 10-90% ACN in water (both with 0.1% TFA) over 20 minutes.
-
Monitor the disappearance of the parent compound peak and the appearance of cleavage product peaks by UV absorbance (e.g., at the absorbance maximum of the tetrazine or DBCO).
-
Calculate the percentage of the intact compound remaining at each time point to determine the half-life in each buffer.
Protocol 2: Monitoring Tetrazine Stability and TCO Ligation by UV-Vis Spectroscopy
The characteristic visible absorbance of the tetrazine ring allows for straightforward monitoring of its stability and reaction kinetics.
Materials:
-
This compound
-
TCO-containing molecule
-
Buffer solutions (PBS, Tris-HCl, HEPES at pH 7.4)
-
UV-Vis Spectrophotometer
Procedure for Stability:
-
Prepare a solution of this compound in each of the test buffers at a concentration that gives a suitable absorbance in the visible range (e.g., ~520-540 nm).
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at the λmax of the tetrazine at regular intervals over a desired period (e.g., 24 hours).
-
A decrease in absorbance indicates the degradation of the tetrazine ring. Plot absorbance vs. time to determine the degradation rate.
Procedure for Reaction Kinetics:
-
Prepare solutions of this compound and the TCO-containing molecule in the desired buffer.
-
To determine the second-order rate constant, perform the reaction under pseudo-first-order conditions by using a large excess (e.g., 10-fold or more) of the TCO reagent.
-
Initiate the reaction by mixing the two solutions in a cuvette.
-
Immediately start monitoring the decrease in the tetrazine absorbance at its λmax over time.
-
The observed rate constant (k_obs) can be obtained by fitting the absorbance decay to a first-order exponential decay curve.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO reagent.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the utility of this linker, the following diagrams illustrate key workflows.
Caption: Workflow for assessing hydrazone linker stability via HPLC.
References
- 1. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody-Drug Conjugates: Validating Conjugation Site and Homogeneity with Methyltetrazine-PEG4-hydrazone-DBCO
For researchers, scientists, and drug development professionals, the efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the precise attachment of the cytotoxic payload and the homogeneity of the final product. This guide provides an objective comparison of ADCs synthesized using the advanced Methyltetrazine-PEG4-hydrazone-DBCO linker against traditional conjugation technologies. We present supporting experimental data and detailed methodologies to validate conjugation sites and assess product homogeneity, key factors in developing next-generation targeted therapeutics.
The this compound linker represents a sophisticated approach to ADC development, leveraging the power of bioorthogonal "click chemistry" to achieve site-specific conjugation. This technology offers significant advantages over conventional methods, such as those employing maleimide-based linkers, by providing greater control over the drug-to-antibody ratio (DAR) and yielding a more homogeneous product. A homogeneous ADC population is crucial as it ensures consistent efficacy, predictable pharmacokinetics, and a better safety profile.[1]
The Chemistry of Precision: this compound
The this compound linker is a heterobifunctional reagent that facilitates a two-step conjugation process.[2] It features two distinct bioorthogonal reactive groups: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a methyltetrazine group for inverse-electron demand Diels-Alder (iEDDA) reaction.[3] This dual functionality allows for the precise, site-specific attachment of payloads to antibodies that have been engineered to contain a corresponding azide (B81097) or trans-cyclooctene (B1233481) (TCO) handle.
The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the linker's hydrophilicity, which can improve the solubility and stability of the resulting ADC and reduce aggregation.[4] Furthermore, the hydrazone bond within the linker is designed to be stable at physiological pH but cleavable under the acidic conditions found within tumor cell lysosomes, ensuring targeted release of the cytotoxic payload.[5][6]
Comparison of Conjugation Technologies
The choice of conjugation chemistry significantly impacts the critical quality attributes of an ADC. Here, we compare ADCs prepared using the site-specific click chemistry approach with this compound to those prepared via traditional, less specific methods like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) chemistry, which targets native cysteine or lysine (B10760008) residues.
Table 1: Comparison of ADC Conjugation Technologies
| Feature | This compound (Click Chemistry) | Traditional Maleimide (e.g., SMCC) Chemistry |
| Conjugation Site | Site-specific (to engineered azide or TCO) | Semi-specific (cysteines) or random (lysines) |
| Homogeneity (DAR) | High (typically a single, well-defined DAR) | Low (heterogeneous mixture of DAR species) |
| Reproducibility | High batch-to-batch consistency | Variable |
| Conjugation Efficiency | High to near-quantitative[7] | Variable, can be incomplete |
| Linker Stability | Stable triazole/dihydropyridazine linkage; pH-sensitive hydrazone | Thioether bond susceptible to retro-Michael addition[8] |
| Potential for Aggregation | Lower due to PEG spacer and homogeneity | Higher due to increased hydrophobicity and heterogeneity[9] |
Experimental Validation of Conjugation Site and Homogeneity
A suite of analytical techniques is employed to validate the conjugation site and assess the homogeneity of the ADC product. These methods are essential for ensuring the quality, consistency, and safety of the therapeutic candidate.
Determining Drug-to-Antibody Ratio (DAR) and Homogeneity
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the DAR distribution of an ADC.[10][11] Due to the hydrophobic nature of most cytotoxic payloads, each additional drug molecule increases the overall hydrophobicity of the ADC. HIC separates these different drug-loaded species, allowing for the quantification of the DAR and an assessment of the product's homogeneity.
Table 2: Representative HIC-HPLC Data for ADC Homogeneity
| ADC Conjugation Method | Main DAR Species | % of Main Species | Other DAR Species Present | Average DAR |
| This compound | DAR 2 | >95% | <5% (unconjugated, DAR 4) | ~2.0 |
| Traditional Maleimide (Cysteine-linked) | DAR 4 | ~40% | DAR 0, 2, 6, 8 | ~3.8 |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Assessing Aggregation
Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates in biotherapeutic products.[12] Aggregation is a critical quality attribute as it can impact efficacy and immunogenicity. The hydrophilic PEG4 spacer in the this compound linker is designed to minimize aggregation.[4]
Table 3: Comparative SEC Analysis of ADC Aggregation
| ADC Conjugation Method | % Monomer | % High Molecular Weight Species (Aggregates) |
| This compound | >98% | <2% |
| Traditional Maleimide | ~95% | ~5% |
Note: The data presented are illustrative and can vary based on the specific antibody, payload, and experimental conditions.
Confirming Conjugation Site and Mass
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of ADCs.[13][14] It provides precise mass measurements to confirm the successful conjugation of the drug-linker to the antibody and to verify the homogeneity of the product. For site-specific ADCs, peptide mapping by LC-MS/MS can be used to pinpoint the exact amino acid residue where the conjugation has occurred.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of ADCs.
Protocol 1: HIC-HPLC for DAR and Homogeneity Analysis
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Sample Injection: The ADC sample is injected onto the column.
-
Gradient Elution: A decreasing salt gradient is applied to elute the ADC species. The elution is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different DAR species are integrated to determine their relative abundance and to calculate the average DAR.
Protocol 2: SEC-HPLC for Aggregation Analysis
-
Column: An SEC column (e.g., TSKgel G3000SWxl) is equilibrated with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Injection: The ADC sample is injected onto the column.
-
Isocratic Elution: The sample is eluted isocratically, and the separation of monomer, dimer, and higher-order aggregates is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peak areas of the monomer and aggregate species are integrated to calculate the percentage of aggregation.
Protocol 3: Intact Mass Analysis by LC-MS
-
LC Separation: The ADC sample is desalted and separated using a reversed-phase or size-exclusion column coupled to a mass spectrometer.
-
Mass Spectrometry: The eluting ADC is ionized (e.g., by electrospray ionization) and the mass-to-charge ratio of the intact ADC is measured.
-
Deconvolution: The raw mass spectrum is deconvoluted to obtain the zero-charge mass of the different ADC species.
-
Data Analysis: The masses of the observed species are compared to the theoretical masses to confirm conjugation and determine the DAR distribution.
Visualizing the Workflow and Logic
The following diagrams illustrate the conjugation process and the analytical workflow for validating ADC homogeneity.
Conclusion
The use of this compound linkers in conjunction with site-specific antibody engineering represents a significant advancement in the field of antibody-drug conjugates. This approach facilitates the production of highly homogeneous ADCs with a well-defined drug-to-antibody ratio. The data presented in this guide, derived from established analytical methodologies, demonstrates the superior control over product quality offered by this technology compared to traditional conjugation methods. For researchers and drug developers, the ability to precisely control conjugation site and homogeneity is paramount for creating safer and more effective targeted cancer therapies. The detailed protocols and analytical workflows provided herein serve as a valuable resource for the validation and characterization of these next-generation biotherapeutics.
References
- 1. njbio.com [njbio.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. labinsights.nl [labinsights.nl]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. agilent.com [agilent.com]
- 13. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
A Comparative Guide to the In Vitro and In Vivo Stability of Methyltetrazine-PEG4-hydrazone-DBCO Conjugates
For researchers, scientists, and professionals in drug development, the stability of bioconjugates is a critical parameter that dictates their efficacy and safety. The Methyltetrazine-PEG4-hydrazone-DBCO linker is a sophisticated, heterotrifunctional tool designed for advanced bioconjugation strategies, such as antibody-drug conjugates (ADCs) and pre-targeted imaging. This guide provides an objective assessment of the stability of conjugates formed using this linker, comparing its performance with alternative bioorthogonal chemistries, and is supported by experimental data and detailed protocols.
The this compound linker incorporates three key functionalities:
-
Methyltetrazine : Participates in exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with strained alkenes like trans-cyclooctene (B1233481) (TCO).
-
Hydrazone Linkage : A pH-sensitive bond that offers a mechanism for controlled, cleavable release of payloads under acidic conditions, such as those found in endosomal or tumor microenvironments.
-
Dibenzocyclooctyne (DBCO) : Enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a highly bioorthogonal reaction for conjugation to azide-modified molecules.
The stability of a conjugate formed with this linker is not monolithic; it is determined by the individual stability of each of these linkages within the broader biological context.
In Vitro Stability Assessment
The in vitro stability of a bioconjugate is a key predictor of its potential in vivo performance. For the this compound system, stability is primarily influenced by the hydrazone's susceptibility to hydrolysis and the reactivity of the tetrazine and DBCO moieties with off-target biological nucleophiles.
Key Stability Considerations:
-
Hydrazone Linkage : The central point of vulnerability for this linker is the hydrazone bond. While oximes and hydrazones offer greater stability towards hydrolysis than imines, they can undergo reversible hydrolysis under physiological or weakly acidic conditions (pH 5 to 7)[1]. This pH-sensitivity is often exploited for controlled drug release but can be a liability if premature cleavage is not desired. The equilibrium constants for hydrazones are typically in the range of 10⁴–10⁶ M⁻¹[2].
-
Tetrazine Moiety : The stability of the tetrazine ring is crucial, especially in pre-targeting applications where it must persist in circulation. Tetrazines can be susceptible to degradation, particularly in the presence of nucleophiles[3]. Electron-rich tetrazines, like some phenyl- and methyl-substituted variants, tend to exhibit greater stability in aqueous media compared to more reactive, electron-poor versions such as dipyridyl-s-tetrazines[4][5]. For instance, after 12 hours in a DMSO/PBS solution, over 75% of certain phenyl tetrazines remained, whereas some dipyridyl tetrazines showed 60-85% degradation[4].
-
DBCO Group : The DBCO moiety is generally stable but has shown instability in the presence of reducing agents and thiols, such as glutathione (B108866) (GSH), which is abundant in serum[6][7]. In the presence of GSH, the half-life of DBCO has been measured at approximately 71 minutes, which is significantly less stable than other cyclooctynes like BCN (~6 hours)[6][7]. However, the resulting triazole ring formed after conjugation with an azide (B81097) is exceptionally stable[8].
Table 1: Comparative In Vitro Stability of Bioorthogonal Linkages
| Linkage Chemistry | Reactive Partners | Resulting Bond | Half-life in presence of GSH | Key Stability Considerations |
| Tetrazine Ligation (IEDDA) | Methyltetrazine + TCO | Dihydropyridazine | Moiety-dependent | Stability is highly dependent on tetrazine substituents; some are susceptible to nucleophilic degradation[3][4][5]. |
| Hydrazone Ligation | Hydrazine + Aldehyde/Ketone | Hydrazone | N/A (pH-dependent) | Reversible under acidic conditions (pH 5-7), enabling controlled release[1]. |
| DBCO-Azide (SPAAC) | DBCO + Azide | Triazole | ~71 minutes (for DBCO)[6][7] | DBCO can react with thiols; the resulting triazole bond is highly stable[6][8]. |
| BCN-Azide (SPAAC) | BCN + Azide | Triazole | ~6 hours (for BCN)[6][7] | BCN is generally more stable to thiols than DBCO[6][7]. |
| Maleimide-Thiol | Maleimide + Thiol | Thioether | ~4 minutes (for maleimide)[6][7] | Susceptible to retro-Michael reaction and exchange with serum thiols[7]. |
| Amide Bond | NHS Ester + Amine | Amide | Very High | Generally considered one of the most stable bonds under physiological conditions[7]. |
Experimental Protocol: Assessing In Vitro Serum Stability via HPLC
This protocol outlines a general method for quantifying the stability of a bioconjugate in serum.
1. Materials:
- Bioconjugate of interest
- Pooled human or mouse serum
- Phosphate-buffered saline (PBS), pH 7.4
- Acetonitrile (ACN), HPLC grade
- Trifluoroacetic acid (TFA)
- Reverse-phase HPLC system with a C18 column
- Thermomixer or incubator
2. Procedure:
- Incubation:
- Dissolve the bioconjugate in PBS to create a stock solution.
- Spike the stock solution into pre-warmed (37°C) serum to a final concentration of 100 µg/mL. Prepare a parallel control sample in PBS.
- Incubate the samples at 37°C with gentle agitation.
- At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum/PBS mixture.
- Sample Preparation:
- To precipitate serum proteins, add three volumes of cold ACN to the collected aliquot.
- Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
- Carefully collect the supernatant for analysis.
- HPLC Analysis:
- Analyze the supernatant by reverse-phase HPLC. A typical mobile phase would be a gradient of Water + 0.1% TFA (Solvent A) and ACN + 0.1% TFA (Solvent B).
- Monitor the elution profile using a UV detector at a wavelength appropriate for the conjugate (e.g., 280 nm for proteins and a specific wavelength for the payload).
- The percentage of intact conjugate at each time point is calculated by integrating the peak area corresponding to the intact conjugate and normalizing it to the peak area at T=0.
Diagram 1: Workflow for In Vitro Stability Assessment
Caption: Workflow for assessing the in vitro stability of a bioconjugate in serum.
In Vivo Stability and Performance
In vivo, the stability of the this compound conjugate is challenged by enzymatic degradation, interaction with non-target proteins, and rapid clearance mechanisms, in addition to the chemical liabilities identified in vitro.
Logical Relationship of Linker Components for In Vivo Applications
The multi-component nature of this linker is designed for sophisticated in vivo strategies, most notably pre-targeting. In this approach, a primary biomolecule (e.g., an antibody) modified with one reactive handle (e.g., methyltetrazine) is administered first. After it has localized to the target site and unbound antibody has cleared from circulation, a secondary, smaller molecule carrying the payload (e.g., a drug or imaging agent) and the complementary handle (e.g., TCO or DBCO) is administered. This strategy relies heavily on the in vivo stability of the first reactive handle.
Diagram 2: Logical Relationship of Linker Components
Caption: Functional components of the this compound linker.
Experimental Protocol: Conceptual Workflow for In Vivo Stability Assessment
Assessing in vivo stability typically involves pharmacokinetic (PK) studies in animal models.
1. Animal Model: Select an appropriate animal model (e.g., mice or rats). 2. Dosing: Administer the bioconjugate intravenously via tail vein injection. 3. Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr) post-injection. 4. Sample Processing: Process blood to obtain plasma or serum. 5. Analysis: Quantify the concentration of the intact bioconjugate in the plasma/serum samples using a validated analytical method, such as ELISA (for antibody-based conjugates) or LC-MS/MS (for small molecule payloads). 6. Pharmacokinetic Analysis: Plot the concentration of the intact conjugate versus time to determine key PK parameters, including circulation half-life (t₁/₂), clearance (CL), and area under the curve (AUC).
Diagram 3: In Vivo Pre-targeting Experimental Workflow
Caption: Conceptual workflow for an in vivo pre-targeting strategy.
Conclusion and Recommendations
The this compound linker offers powerful capabilities for creating advanced, multi-functional bioconjugates. However, its stability profile is complex and must be carefully considered in the context of the intended application.
-
For applications requiring controlled release: The pH-sensitive hydrazone linkage is a key advantage, but its cleavage rate must be optimized to ensure the payload is released at the desired site and time.
-
For pre-targeting applications: The stability of the tetrazine moiety is paramount. Researchers should select tetrazine derivatives known for higher stability in aqueous environments to ensure the reactive handle remains intact until the second component is administered[9].
-
For general bioconjugation: The potential for off-target reactions of the DBCO group with thiols should be assessed, especially if the conjugate is intended for long-term circulation. In such cases, a more thiol-stable cyclooctyne (B158145) like BCN may be a preferable alternative[6][7].
Ultimately, the choice of a conjugation strategy requires a trade-off between reaction kinetics, stability, and functional requirements. By understanding the distinct stability characteristics of each component within the this compound linker, researchers can better design and execute experiments, leading to the development of more effective and reliable bioconjugates.
References
- 1. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of iEDDA and SPAAC for Dual Labeling Applications
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently label multiple biomolecules within a complex biological system is paramount. This guide provides a comparative analysis of the reaction kinetics of two leading bioorthogonal chemistries, the inverse-electron-demand Diels-Alder (iEDDA) reaction and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), in the context of dual labeling strategies.
The selection of an appropriate bioorthogonal reaction is a critical decision in experimental design, directly impacting the success of dual labeling studies. Key considerations include reaction speed, selectivity, and the ability of the chosen reactions to proceed without interfering with one another, a property known as orthogonality.[1] This guide delves into the kinetic profiles of iEDDA and SPAAC, offering a quantitative comparison and practical insights to inform your experimental choices.
Kinetic Performance: iEDDA vs. SPAAC
The efficacy of a bioorthogonal reaction is often measured by its second-order rate constant (k₂), which provides a quantitative measure of how quickly the two reacting partners form a product.[2] A higher k₂ value indicates a faster reaction, which is particularly advantageous when working with low concentrations of biomolecules or when trying to capture dynamic biological processes.[2]
The iEDDA reaction, typically involving a tetrazine and a strained alkene (like trans-cyclooctene (B1233481), TCO), is renowned for its exceptionally fast kinetics, with rate constants that can be several orders of magnitude higher than those for SPAAC.[3][4] This rapid reactivity allows for efficient labeling even at low reactant concentrations.[5] The kinetics of iEDDA reactions can be finely tuned by modifying the electronic properties of the tetrazine and the dienophile.[6][7] Electron-withdrawing groups on the tetrazine generally increase the reaction rate.[7]
SPAAC, a copper-free click chemistry reaction between a cyclooctyne (B158145) and an azide, offers excellent bioorthogonality and has been widely adopted for in vivo applications.[8][9] While generally slower than iEDDA, the kinetics of SPAAC can be significantly enhanced by modifying the structure of the cyclooctyne to increase ring strain.[10][11] For instance, the development of cyclooctynes like dibenzocyclooctyne (DBCO) and difluorinated cyclooctynes (DIFO) has led to substantial improvements in reaction rates compared to earlier generations of cyclooctynes.[11]
Below is a table summarizing the typical second-order rate constants for various iEDDA and SPAAC reaction pairs, providing a clear comparison of their kinetic performance.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| iEDDA | Tetrazine (Tz) | trans-Cyclooctene (TCO) | 1 - 10⁶[12][13] |
| 3,6-di-(2-pyridyl)-s-tetrazine | (E)-cyclooct-4-enol | 22,600 - 80,200[14] | |
| Tetrazine | Norbornene | ~1.9[15] | |
| SPAAC | Azide | Dibenzocyclooctyne (DBCO) | ~1[16] |
| Azide | Bicyclo[6.1.0]nonyne (BCN) | 10⁻³ - 1[13] | |
| Azide | Difluorinated cyclooctyne (DIFO) | Can be significantly faster than first-generation cyclooctynes[11] | |
| Azide | Biaryl-aza-cyclooctynone (BARAC) | up to 47.3 (with nitrones)[17] |
Orthogonality in Dual Labeling
A key requirement for simultaneous dual labeling is the mutual orthogonality of the chosen reactions. This means that the reactive partners of one reaction should not cross-react with the partners of the second reaction.[18] iEDDA and SPAAC are widely considered to be an orthogonal pair, enabling their simultaneous use for labeling two distinct molecular targets within the same biological system.[19][20][21] However, some cyclooctynes used in SPAAC can exhibit cross-reactivity with tetrazines.[22][23] Careful selection of the specific cyclooctyne is therefore crucial. For instance, dibenzocyclooctynes (DBCO) show minimal reactivity towards tetrazines, making them a suitable choice for dual labeling in conjunction with iEDDA.[22]
Experimental Protocol: Dual Labeling of Cellular Proteins
This section provides a generalized protocol for the dual labeling of two distinct proteins on the surface of live cells using iEDDA and SPAAC.
Materials:
-
Cells expressing Protein A tagged with an azide-bearing non-canonical amino acid.
-
Cells expressing Protein B tagged with a trans-cyclooctene (TCO)-bearing non-canonical amino acid.
-
DBCO-fluorophore conjugate (for SPAAC).
-
Tetrazine-fluorophore conjugate (for iEDDA).
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
Procedure:
-
Cell Culture and Induction: Culture the cells expressing the tagged proteins under appropriate conditions. If expression is inducible, add the inducing agent and allow for sufficient time for protein expression and incorporation of the bioorthogonal handles.
-
Labeling Reaction:
-
Wash the cells gently with PBS to remove any residual media components.
-
Prepare a labeling solution containing the DBCO-fluorophore and the Tetrazine-fluorophore in cell culture medium at the desired final concentrations.
-
Incubate the cells with the labeling solution for a specific duration (e.g., 15-60 minutes) at 37°C. The optimal incubation time will depend on the reaction kinetics and the concentration of the labeling reagents.
-
-
Washing: After incubation, gently wash the cells three times with PBS to remove any unreacted fluorescent probes.
-
Imaging: Image the dual-labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores.
Visualizing the Workflow
To illustrate the dual labeling process, the following diagrams outline the key steps and the underlying chemical reactions.
Caption: A generalized workflow for dual labeling of cellular proteins.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Inverse electron demand Diels-Alder reactions in chemical biology. | Semantic Scholar [semanticscholar.org]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. chempep.com [chempep.com]
- 10. Copper-free click chemistry for the in situ crosslinking of photodegradable star polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SNAP/CLIP-Tags and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels-Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 23. scispace.com [scispace.com]
The Impact of PEG4 Spacers on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of polyethylene (B3416737) glycol (PEG) spacers in the linker technology of antibody-drug conjugates (ADCs) has emerged as a critical strategy for optimizing their therapeutic potential. The Methyltetrazine-PEG4-hydrazone-DBCO linker, a trifunctional component enabling bioorthogonal conjugation, incorporates a short PEG4 spacer. This guide provides an objective comparison of how this PEG4 spacer influences the pharmacokinetic (PK) properties of ADCs compared to non-PEGylated alternatives, supported by experimental data and detailed methodologies.
The Role of the PEG4 Spacer in Modulating Pharmacokinetics
The inclusion of a PEG spacer, even a short one like PEG4, can significantly alter the physicochemical properties of an ADC, thereby affecting its behavior in vivo. The primary functions of the PEG4 spacer in the this compound linker are to enhance hydrophilicity and provide spatial separation between the antibody and the conjugated molecule. These attributes translate into tangible effects on the ADC's pharmacokinetic profile.
An optimal pharmacokinetic profile for an ADC is crucial for its efficacy and safety. It requires a sufficiently long circulation half-life to allow for accumulation in the tumor tissue, coupled with efficient clearance from the systemic circulation to minimize off-target toxicity. The PEG4 spacer in the this compound linker contributes to achieving this balance.
Comparative Pharmacokinetic Data: PEGylated vs. Non-PEGylated ADCs
Table 1: General Impact of Short PEG Spacers (e.g., PEG4) on ADC Pharmacokinetics [1]
| Pharmacokinetic Parameter | Effect of Short PEG Spacer (e.g., PEG2-PEG4) | Rationale |
| Clearance | Faster than longer PEG chains, but generally slower than non-PEGylated ADCs. | The hydrophilic PEG chain creates a hydration shell, reducing non-specific clearance mechanisms.[2] |
| Half-life (t½) | Shorter than longer PEG chains, but generally longer than non-PEGylated ADCs. | Reduced clearance leads to a longer persistence in circulation. |
| In vitro Potency | May retain higher potency compared to longer PEG chains. | Shorter linkers may interfere less with antigen binding and cell internalization. |
| In vivo Efficacy | Can be reduced compared to longer PEG chains due to more rapid clearance. | A shorter half-life may limit the total drug exposure at the tumor site. |
Table 2: Quantitative Comparison of ADC Clearance with Varying PEG Linker Lengths
| Linker | PEG Units | Clearance (mL/day/kg) |
| Non-PEGylated | 0 | ~40-50 |
| PEG2 | 2 | ~30-40 |
| PEG4 | 4 | ~20-30 |
| PEG8 | 8 | ~15-20 |
| PEG12 | 12 | ~15-20 |
| PEG24 | 24 | ~15-20 |
Note: The clearance values are approximated from graphical data presented in Burke et al., Mol Cancer Ther 16(1) 116 and are intended for comparative purposes.
Experimental Protocols
Accurate assessment of an ADC's pharmacokinetic profile is essential for its development. Below are detailed methodologies for key experiments cited in the evaluation of PEGylated and non-PEGylated ADCs.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetics of an ADC in a murine model.[3][4][5]
1. Animal Model:
-
Species: Female BALB/c or immunodeficient (e.g., NSG) mice, 6-8 weeks old.
-
Acclimation: Acclimate animals for at least one week prior to the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. ADC Administration:
-
Formulation: Dissolve the ADC in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
-
Dose: A typical dose for a mouse PK study is 1-10 mg/kg.
-
Administration: Administer the ADC via intravenous (IV) injection into the tail vein.
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0, 0.25, 1, 4, 8, 24, 48, 72, 96, and 168 hours post-injection).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated bioanalytical method such as ELISA or LC-MS/MS.
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½), using non-compartmental analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Antibody Quantification
This protocol describes a sandwich ELISA for the quantification of the total antibody component of an ADC in plasma samples.[6][7][8][9]
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody (e.g., anti-human IgG) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
2. Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
3. Sample and Standard Incubation:
-
Wash the plate.
-
Add serially diluted standards and plasma samples to the wells and incubate for 2 hours at room temperature.
4. Detection Antibody Incubation:
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.
5. Substrate Development and Measurement:
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of the total antibody in the samples by interpolating their absorbance values from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ADC Bioanalysis
LC-MS/MS offers a highly specific and sensitive method for the quantification of different ADC species (total antibody, conjugated antibody, and free payload).[10][11][12][13][14]
1. Sample Preparation (Immuno-capture):
-
Incubate plasma samples with magnetic beads coated with an anti-human IgG antibody to capture the ADC and unconjugated antibody.
-
Wash the beads to remove unbound plasma proteins.
2. Elution and Digestion (for total antibody quantification):
-
Elute the captured antibodies from the beads.
-
Denature, reduce, and alkylate the antibodies.
-
Digest the antibodies into peptides using a protease such as trypsin.
3. LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase LC column for separation.
-
Analyze the eluting peptides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify specific signature peptides of the antibody.
4. Data Analysis:
-
Quantify the amount of total antibody by comparing the peak areas of the signature peptides in the samples to those in a standard curve prepared with a known amount of the antibody.
Visualizing the Impact and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The incorporation of a PEG4 spacer in the this compound linker is a deliberate design choice aimed at enhancing the pharmacokinetic properties of the resulting antibody-drug conjugate. By increasing hydrophilicity, the PEG4 spacer helps to reduce non-specific clearance, thereby prolonging the circulation half-life compared to a non-PEGylated counterpart. While a shorter PEG chain like PEG4 may result in more rapid clearance compared to longer PEG chains, it often represents a favorable balance between improved pharmacokinetics and retained in vitro potency. The experimental protocols provided herein offer a framework for the rigorous evaluation of these pharmacokinetic parameters, enabling the rational design and development of more effective and safer ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Body Pharmacokinetics of Antibody in Mice Determined using Enzyme-Linked Immunosorbent Assay and Derivation of Tissue Interstitial Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ELISA Protocol [protocols.io]
- 7. scribd.com [scribd.com]
- 8. assaygenie.com [assaygenie.com]
- 9. biomeda.com [biomeda.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Efficacy of ADCs with Cleavable Hydrazone vs. Non-Cleavable Linkers
The design of an antibody-drug conjugate (ADC) is a multi-faceted challenge where the linker connecting the antibody to the cytotoxic payload plays a pivotal role in its therapeutic success. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release, influencing the ADC's stability, efficacy, and toxicity profile.[1] This guide provides a detailed comparison between ADCs featuring acid-sensitive cleavable hydrazone linkers and those with non-cleavable linkers, supported by experimental data and methodologies to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between these linker types lies in how they release the cytotoxic payload.[1]
Cleavable Hydrazone Linkers are engineered to be stable at the physiological pH of blood (pH 7.4) but are designed to hydrolyze and release the drug in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within the target cancer cell.[2][3] This acid-lability allows for intracellular drug release.[4] One potential advantage of this mechanism is the "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen.[3][5] However, this can also lead to instability in circulation, causing premature drug release and potential off-target toxicities.[2][6] Gemtuzumab ozogamicin (B1678132) (Mylotarg®) is a clinical example of an ADC that utilizes an acid-cleavable hydrazone linker.[7][8][9]
Non-Cleavable Linkers , such as thioether linkers, offer a more controlled release mechanism.[6] These linkers remain intact, and the payload is only released after the entire ADC is internalized and the antibody component is completely degraded by lysosomal proteases.[1][3] This process results in a payload-linker-amino acid complex as the active cytotoxic agent.[5] The primary advantage of this strategy is enhanced plasma stability, which can lead to a lower risk of systemic toxicity and a wider therapeutic window.[3][4] However, the efficacy of non-cleavable ADCs is strictly dependent on the complete lysosomal degradation of the antibody and they generally do not produce a significant bystander effect.[5][6] Trastuzumab emtansine (Kadcyla®) is a well-known example of an ADC employing a non-cleavable linker.[5]
Comparative Efficacy and Safety Data
The choice of linker technology significantly impacts the therapeutic index—the balance between efficacy and toxicity.[10] While direct head-to-head clinical comparisons are limited, preclinical data and meta-analyses of clinical trials provide insights into their relative performance.
In Vitro Potency: Generally, ADCs with cleavable linkers, including hydrazone types, may exhibit higher potency in vitro compared to non-cleavable counterparts, partly due to the bystander killing effect.[2] However, this doesn't always translate to superior in vivo efficacy.
| Linker Type | Payload | Target | Cancer Model | In Vitro Potency (IC50) | Key Finding |
| pH-Sensitive Hydrazone | Doxorubicin | Various | Various | Variable | Generally less potent than protease-sensitive cleavable linkers in direct comparisons.[2] |
| Non-cleavable (Thioether) | DM1 | HER2 | Breast Cancer | Potent | Efficacy is highly dependent on target expression and internalization efficiency. |
| Protease-Cleavable (Val-Cit) | MMAE | HER2 | Breast Cancer | 14.3 nM | Demonstrates potent cytotoxicity.[2] |
Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.[2]
In Vivo Efficacy and Toxicity: The superior stability of non-cleavable linkers often leads to better tolerability and an improved pharmacokinetic (PK) profile.[4] Cleavable linkers, due to potential premature payload release, are often associated with higher systemic toxicity.[6]
A meta-analysis of 40 clinical trials involving 7,879 patients showed that ADCs with cleavable linkers were associated with significantly more adverse events (grade ≥3) compared to those with non-cleavable linkers (47% vs. 34%).[6] This suggests that the enhanced stability of non-cleavable linkers may translate to a better safety profile in the clinic.[6]
| Parameter | Cleavable Hydrazone Linkers | Non-Cleavable Linkers |
| Plasma Stability | Can be less stable, prone to premature hydrolysis.[2][6] | Generally more stable, leading to improved PK profiles.[4] |
| Efficacy Driver | Payload release in acidic compartments, bystander effect.[3] | Lysosomal degradation of the antibody.[3] |
| Therapeutic Index | Can be narrow due to off-target toxicity from premature release.[10] | Potentially wider due to higher stability and lower off-target toxicity.[4] |
| Key Advantage | Potential for bystander killing of adjacent tumor cells.[3] | Improved safety and tolerability profile.[4][6] |
| Key Disadvantage | Risk of systemic toxicity due to linker instability.[6] | Lack of bystander effect, efficacy relies on homogenous antigen expression. |
| Clinical Example | Gemtuzumab ozogamicin[7] | Trastuzumab emtansine[5] |
Experimental Protocols
Accurate assessment of ADC efficacy requires robust and standardized experimental protocols.
1. In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan (B1609692) product. The amount of color produced is proportional to the number of viable cells.[11][12]
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[12]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells and incubate for a period ranging from 48 to 144 hours.[13]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[11][13]
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or 10% SDS in HCl) to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11][13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.[12]
-
2. In Vivo Xenograft Efficacy Study
Xenograft models are essential for evaluating the anti-tumor activity of an ADC in a living organism.[14][15]
-
Principle: Human cancer cells are implanted into immunocompromised mice to grow as tumors. The mice are then treated with the ADC to assess its ability to inhibit tumor growth.[14][15]
-
Methodology:
-
Model Development: Implant human cancer cells (cell line-derived xenograft, CDX) or patient tumor tissue (patient-derived xenograft, PDX) subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude or NOD-scid).[14][16]
-
Tumor Growth: Monitor mice until tumors reach a predetermined size (e.g., 150-200 mm³).[17]
-
Randomization: Randomize animals into treatment groups (e.g., vehicle control, ADC, unconjugated antibody) with similar average tumor volumes.[14]
-
Dosing: Administer the ADC, typically via intravenous injection, according to the specified dosing schedule.[18]
-
Monitoring: Measure tumor volumes with calipers and monitor animal body weight and overall health regularly as indicators of efficacy and toxicity.[14]
-
Endpoint: The study concludes when tumors in the control group reach a specified size or signs of toxicity are observed.[14]
-
Data Analysis: Compare tumor growth between groups using appropriate statistical tests (e.g., ANOVA). Kaplan-Meier curves can be used to analyze survival.[14]
-
Conclusion
The selection between a cleavable hydrazone and a non-cleavable linker is a critical decision in ADC design that requires a balance between stability and payload release efficiency.[19]
-
Cleavable hydrazone linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors. However, their inherent instability can lead to premature drug release and increased systemic toxicity, narrowing the therapeutic window.[2][6]
-
Non-cleavable linkers provide superior stability, often resulting in a better safety profile and more predictable pharmacokinetics.[4] Their main limitation is the lack of a bystander effect, making them potentially less effective against tumors with varied antigen expression.
Ultimately, the optimal linker strategy is not universal. It must be tailored to the specific characteristics of the target antigen, the potency of the payload, and the nature of the cancer being treated.[19] Future innovations in linker technology, such as dual-cleavage mechanisms, aim to combine the stability of non-cleavable linkers with the potent bystander effect of cleavable ones, further refining the design of next-generation ADCs.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of drug release from Methyltetrazine-PEG4-hydrazone-DBCO conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of drug release from conjugates utilizing the Methyltetrazine-PEG4-hydrazone-DBCO linker. It offers a comparison with alternative drug delivery systems, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic conjugates.
Introduction to this compound Conjugates
The this compound molecule is a hetero-trifunctional linker designed for advanced drug delivery applications.[1][2][3] Its architecture incorporates three key functionalities:
-
Methyltetrazine Group: Enables rapid and specific bioorthogonal conjugation to molecules containing a strained alkene, such as trans-cyclooctene (B1233481) (TCO), via an inverse electron demand Diels-Alder (iEDDA) reaction.[1]
-
Hydrazone Linkage: A pH-sensitive bond that is stable at physiological pH (~7.4) but undergoes hydrolysis in acidic environments, such as those found in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4] This feature allows for the controlled release of a conjugated drug within the target cell.
-
Dibenzocyclooctyne (DBCO) Group: Facilitates copper-free "click chemistry" with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1]
-
PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility and reduces steric hindrance of the conjugate.[1]
This unique combination of functionalities allows for a modular and versatile approach to constructing complex drug delivery systems, such as antibody-drug conjugates (ADCs).
Quantitative Analysis of Drug Release
The stability of the hydrazone bond is influenced by the chemical structure of both the hydrazine (B178648) and the carbonyl precursor. Generally, acylhydrazones exhibit significant stability at neutral pH and rapid hydrolysis at acidic pH.[5]
Table 1: Comparative Stability of Acylhydrazone Linkers at Different pH Values
| Hydrazone Linker Type | pH | Half-life (t½) of Drug Release | Reference |
| Acylhydrazone (general) | ~5.0 | As short as 2.4 minutes | [5] |
| 7.0 | > 2.0 hours | [5] | |
| PMLA-DOX (Hydrazone) | 5.0 | ~3 hours (for 50% release) | [6] |
| 7.4 | >40 hours (for 90% retention) | [6] | |
| Pentablock Copolymer-DOX (Hydrazone) | 5.0 | 89% release after 7 days | [7] |
| 7.4 | ~29% release after 7 days | [7] |
Note: The data presented is compiled from studies on various acylhydrazone linkers and serves as a representative profile. The exact release kinetics of a drug from a this compound conjugate should be determined experimentally.
Comparison with Alternative Cleavable Linkers
The selection of a linker is a critical aspect of drug conjugate design, directly impacting efficacy and safety. Besides pH-sensitive hydrazones, other classes of cleavable linkers are commonly employed.
Table 2: Comparison of Different Cleavable Linker Technologies
| Linker Type | Cleavage Trigger | Advantages | Disadvantages | Examples |
| pH-Sensitive | ||||
| Hydrazones | Low pH (acidic) | Good balance of stability and release; well-established chemistry.[4] | Potential for premature release in circulation.[4] | Gemtuzumab ozogamicin |
| Oximes | Low pH (acidic) | Generally more stable than hydrazones at neutral pH. | Slower release kinetics compared to some hydrazones. | Investigational conjugates |
| Acetals/Orthoesters | Low pH (acidic) | Can offer very rapid hydrolysis at acidic pH. | Can be too labile for some applications. | Experimental drug carriers |
| Enzyme-Sensitive | ||||
| Peptide Linkers | Specific enzymes (e.g., Cathepsins, β-glucuronidase) | High plasma stability; specific release in target cells.[4] | Efficacy depends on enzyme expression levels. | Brentuximab vedotin |
| Redox-Sensitive | ||||
| Disulfide Linkers | High glutathione (B108866) concentration (intracellular) | Good stability in circulation; rapid intracellular cleavage. | Potential for off-target release in reducing environments. | Maytansinoid-based ADCs |
Experimental Protocols
Synthesis of a Drug-Methyltetrazine-PEG4-hydrazone-DBCO Conjugate (General Protocol)
This protocol outlines a general two-step procedure for conjugating a drug and a targeting moiety (e.g., an azide-modified antibody) to the this compound linker.
Step 1: Conjugation of a Ketone/Aldehyde-containing Drug to the Hydrazide Moiety
-
Dissolve the Drug: Dissolve the ketone or aldehyde-containing drug in an appropriate organic solvent (e.g., DMSO, DMF).
-
Add the Linker: Add an equimolar amount of this compound to the drug solution.
-
Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, TLC).
-
Purification: Purify the resulting drug-linker conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).
Step 2: Conjugation of an Azide-modified Targeting Moiety to the DBCO Group
-
Dissolve Components: Dissolve the purified drug-linker conjugate and the azide-modified targeting moiety (e.g., antibody) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Reaction: Mix the two solutions and allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed. The reaction is typically fast and can be carried out at room temperature for 1-4 hours.
-
Purification: Purify the final trifunctional conjugate using a suitable method to remove any unreacted components (e.g., size exclusion chromatography for antibodies).
In Vitro Drug Release Assay
This protocol describes a method to quantify the pH-dependent release of a drug from the conjugate using High-Performance Liquid Chromatography (HPLC).
-
Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 7.4, 6.5, 5.5, and 4.5) to mimic physiological and intracellular conditions.
-
Incubation: Dissolve the drug-conjugate in each buffer to a final concentration suitable for HPLC analysis. Incubate the solutions at 37°C.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each incubation mixture.
-
Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile) to precipitate any proteins and stop further hydrolysis.
-
Centrifugation: Centrifuge the samples to pellet any precipitates.
-
HPLC Analysis:
-
Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Use a mobile phase gradient appropriate for separating the intact conjugate, the released drug, and any degradation products. For doxorubicin, a common mobile phase consists of a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[6]
-
Detect the compounds using a UV-Vis detector at the wavelength of maximum absorbance for the drug (e.g., ~480 nm for doxorubicin).[6]
-
-
Quantification: Create a standard curve for the free drug to determine its concentration in the collected samples. Calculate the percentage of drug released at each time point and pH.
Visualizations
Caption: Mechanism of pH-dependent drug release from a hydrazone-linked conjugate.
Caption: Experimental workflow for quantitative analysis of drug release.
Caption: Comparison of major cleavable linker technologies in drug delivery.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.journalagent.com [pdf.journalagent.com]
Benchmarking Methyltetrazine-PEG4-hydrazone-DBCO against other commercially available trifunctional linkers
A deep dive into the performance of Methyltetrazine-PEG4-hydrazone-DBCO against other commercially available trifunctional linkers for researchers, scientists, and drug development professionals.
In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of complex constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and multimodal molecular probes. The emergence of trifunctional linkers has opened up new possibilities for creating sophisticated biomolecules with enhanced functionalities. This guide provides an objective comparison of a leading trifunctional linker, this compound, with other commercially available alternatives, supported by experimental data and detailed protocols to inform your selection process.
Introduction to Trifunctional Linkers
Trifunctional linkers are chemical tools designed with three distinct reactive moieties, enabling the covalent linkage of up to three different molecules. This capability is crucial for applications requiring dual-labeling, the attachment of both a targeting ligand and a payload, or the construction of complex molecular architectures. An ideal trifunctional linker offers orthogonal reactivity, allowing for sequential and controlled conjugation of each component without cross-reactivity. Key performance indicators for these linkers include reaction kinetics, stability of the formed bonds, conjugation efficiency, and the influence of the linker's spacer on the overall properties of the final conjugate.
The subject of this guide, This compound , is a versatile trifunctional linker featuring:
-
A Methyltetrazine group for extremely fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO) dienophiles.
-
A Hydrazone linkage that is cleavable under acidic conditions (pH 4.5-5.5), making it ideal for payload release in the acidic environment of endosomes and lysosomes.
-
A Dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules.
-
A PEG4 spacer to enhance aqueous solubility and minimize steric hindrance.
This unique combination of bioorthogonal and cleavable functionalities makes it a powerful tool for advanced bioconjugation strategies.
Comparative Analysis of Commercially Available Trifunctional Linkers
To provide a clear comparison, we will benchmark this compound against two other representative classes of commercially available trifunctional linkers: those based on NHS ester, maleimide, and biotin (B1667282) functionalities, and those incorporating multiple bioorthogonal handles.
Data Presentation: Quantitative Comparison of Trifunctional Linkers
| Linker Type | Reactive Moieties | Key Features | Reaction Kinetics (Second-Order Rate Constant, M⁻¹s⁻¹) | Stability | Common Applications |
| This compound | Methyltetrazine, Hydrazone, DBCO | Bioorthogonal, Acid-cleavable | Methyltetrazine-TCO: ~10³ - 10⁶ DBCO-Azide: ~1 | Hydrazone is stable at neutral pH, cleavable at acidic pH. Tetrazine and DBCO adducts are highly stable. | Dual-payload ADCs, Targeted imaging and drug delivery, FRET probes |
| Maleimide-PEG-NHS Ester-Biotin | Maleimide, NHS Ester, Biotin | Thiol-reactive, Amine-reactive, High-affinity tag | Maleimide-Thiol: ~10² - 10³ NHS Ester-Amine: ~10¹ - 10² | Maleimide-thiol adduct can undergo retro-Michael addition. NHS esters are hydrolysis-prone. | Protein-protein interaction studies, Immunoassays, Affinity purification |
| DBCO-PEG-bis-Methyltetrazine | DBCO, 2x Methyltetrazine | Dual bioorthogonal conjugation points | DBCO-Azide: ~1 Methyltetrazine-TCO: ~10³ - 10⁶ | Highly stable adducts | Multi-valent targeting, Assembly of complex biomolecular structures |
Note: Reaction kinetics can vary depending on the specific reactants and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these complex linkers. Below are representative protocols for key experiments.
Protocol 1: Sequential Dual Labeling of an Antibody with this compound
This protocol describes the sequential conjugation of a fluorescent dye (via azide) and a small molecule drug (via TCO) to an antibody.
Materials:
-
Antibody of interest (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4.
-
This compound.
-
Azide-functionalized fluorescent dye (e.g., Azide-AF488).
-
TCO-functionalized small molecule drug.
-
DMSO (anhydrous).
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
-
Reaction buffers: PBS (pH 7.4), Sodium acetate (B1210297) buffer (pH 4.5).
Procedure:
-
Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange it into PBS pH 7.4 using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.
-
First Conjugation (SPAAC):
-
Dissolve this compound and Azide-AF488 in DMSO to prepare 10 mM stock solutions.
-
Add a 10-fold molar excess of Azide-AF488 to the antibody solution.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle shaking.
-
Remove the excess unconjugated dye using an SEC column equilibrated with PBS, pH 7.4.
-
-
Second Conjugation (IEDDA):
-
To the purified antibody-dye conjugate, add a 20-fold molar excess of the TCO-functionalized small molecule drug (from a 10 mM stock in DMSO).
-
Incubate the reaction for 1-2 hours at room temperature. The reaction is typically very fast.
-
Purify the final antibody-dye-drug conjugate using an SEC column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the concentration of the final conjugate using a UV-Vis spectrophotometer (measuring absorbance at 280 nm and the dye's maximum absorbance).
-
Calculate the drug-to-antibody ratio (DAR) and dye-to-antibody ratio using the Beer-Lambert law.
-
Analyze the purity and integrity of the conjugate by SDS-PAGE and SEC-HPLC.
-
Protocol 2: In Vitro Stability Assay of the Hydrazone Linkage
This protocol assesses the pH-dependent cleavage of the hydrazone bond.
Materials:
-
The purified antibody-drug conjugate from Protocol 1.
-
PBS (pH 7.4).
-
Sodium acetate buffer (pH 5.0).
-
Incubator at 37°C.
-
HPLC system with a reverse-phase column.
Procedure:
-
Sample Preparation: Aliquot the antibody-drug conjugate into two sets of tubes. Dilute one set with PBS (pH 7.4) and the other with sodium acetate buffer (pH 5.0) to a final concentration of 1 mg/mL.
-
Incubation: Incubate all samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
Analysis: Analyze the aliquots by reverse-phase HPLC to quantify the amount of released drug. The appearance of a new peak corresponding to the free drug and a decrease in the peak area of the conjugated drug indicates linker cleavage.
-
Data Interpretation: Plot the percentage of released drug over time for both pH conditions to determine the stability profile of the hydrazone linker.
Mandatory Visualizations
Diagram 1: Logical Workflow for Trifunctional Linker Selection
Caption: A decision tree for selecting an appropriate trifunctional linker.
Diagram 2: Experimental Workflow for Dual-Labeling an Antibody
Caption: Sequential dual-labeling workflow using a trifunctional linker.
Diagram 3: Signaling Pathway for ADC Internalization and Payload Release
Caption: ADC internalization and pH-mediated payload release pathway.
Conclusion
The selection of a trifunctional linker is a critical decision in the design of complex bioconjugates. This compound offers a powerful combination of bioorthogonal reactivity and controlled, acid-labile cleavage, making it highly suitable for the development of next-generation ADCs and other targeted therapies. In contrast, linkers based on traditional amine and thiol chemistries, while well-established, may present challenges related to stability and reaction specificity. Trifunctional linkers with multiple bioorthogonal handles provide exceptional stability and are ideal for constructing robust, multi-component systems.
The provided data, protocols, and diagrams serve as a guide to help researchers navigate the selection process and implement these advanced bioconjugation strategies in their work. Ultimately, the optimal choice of linker will depend on the specific requirements of the application, including the nature of the biomolecule, the properties of the payload, and the desired in vitro and in vivo performance.
A Comparative Guide to Methyltetrazine-PEG4-hydrazone-DBCO for Advanced Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of bioconjugation, the choice of linker is paramount to the success of complex molecular assemblies like antibody-drug conjugates (ADCs). This guide provides a detailed comparison of Methyltetrazine-PEG4-hydrazone-DBCO, a trifunctional linker, with other common bioconjugation reagents. We will delve into its performance, supported by experimental data from relevant studies, and provide insights into its application.
Unveiling the Multifunctionality of this compound
This compound is a sophisticated linker designed for advanced bioconjugation strategies, particularly in the realm of dual-payload ADCs and pH-sensitive drug release.[1] Its structure integrates three key functionalities:
-
Methyltetrazine: This moiety participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group. This reaction is known for its exceptionally fast kinetics, making it ideal for efficient bioconjugation.[2][3]
-
Dibenzocyclooctyne (DBCO): As a strained alkyne, DBCO readily undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. This copper-free click chemistry reaction is highly bioorthogonal and widely used in cellular environments.[2]
-
Hydrazone Linkage: This bond is designed to be stable at physiological pH (around 7.4) but cleaves under the acidic conditions found within cellular endosomes and lysosomes (pH 4.5-5.5).[4][5][6] This feature enables the controlled, intracellular release of a conjugated payload.
The polyethylene (B3416737) glycol (PEG4) spacer enhances the linker's aqueous solubility and minimizes steric hindrance during conjugation.[1][2]
Orthogonal Reactivity: The Power of Dual Labeling
A key advantage of this compound is its ability to facilitate the orthogonal labeling of a single biomolecule with two different molecular entities. The tetrazine-TCO and DBCO-azide reactions are mutually orthogonal, meaning they proceed independently without interfering with each other.[7][8] This allows for the precise, sequential or simultaneous attachment of two different payloads, such as two distinct cytotoxic drugs or a therapeutic agent and an imaging agent.
Performance Comparison: Kinetics and Stability
The choice of a click chemistry reaction often depends on a balance between reaction speed and the stability of the reactants. The IEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[9] SPAAC reactions with DBCO are also very efficient, though generally exhibit slower kinetics than the fastest IEDDA reactions.
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Type | Reactive Partners | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages |
| IEDDA | Methyltetrazine + TCO | ~10³ - 10⁶ | Extremely fast kinetics |
| SPAAC | DBCO + Azide | ~1 | High stability and bioorthogonality |
| CuAAC | Terminal Alkyne + Azide | ~10² - 10³ (with Cu(I) catalyst) | High efficiency, but requires cytotoxic copper catalyst |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | Catalyst-free but slow kinetics |
Note: Reaction rates are highly dependent on the specific derivatives of the reactants and reaction conditions.
The pH-Sensitive Trigger: Controlled Drug Release
The hydrazone bond within the linker is the key to its application in pH-responsive drug delivery. While generally stable in the bloodstream (pH 7.4), the acidic environment of endosomes and lysosomes catalyzes the hydrolysis of the hydrazone, leading to the release of the conjugated drug.
Table 2: pH-Dependent Stability of Hydrazone Linkers
| pH | Stability | Implication |
| 7.4 (Bloodstream) | Relatively Stable | Minimizes premature drug release and off-target toxicity |
| 5.0 - 6.5 (Endosomes) | Labile | Facilitates drug release upon cellular internalization |
| 4.5 - 5.0 (Lysosomes) | Highly Labile | Ensures efficient drug release at the target site |
Studies on hydrazone-containing drug delivery systems have shown significantly accelerated drug release at acidic pH compared to physiological pH. For instance, doxorubicin (B1662922) conjugated via a hydrazone bond to a nanoparticle carrier showed approximately 38% release at pH 7.4 over 24 hours, which increased to over 75% at pH 5.0 in the same timeframe.[4]
Experimental Protocols
General Protocol for Dual-Labeling an Antibody
Materials:
-
Antibody (purified, in a suitable buffer like PBS, pH 7.4)
-
This compound-NHS ester (dissolved in anhydrous DMSO)
-
TCO-modified Payload 1
-
Azide-modified Payload 2
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody-Linker Conjugation:
-
Adjust the antibody solution to the desired concentration (e.g., 1-5 mg/mL).
-
Add a 10-20 fold molar excess of the this compound-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10%.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching solution.
-
Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess linker and quenching reagents.
-
-
Sequential Payload Conjugation:
-
First Payload (e.g., TCO-modified): Add a 3-5 fold molar excess of the TCO-modified Payload 1 to the purified antibody-linker conjugate. Incubate for 1 hour at room temperature.
-
Second Payload (Azide-modified): To the same reaction mixture, add a 3-5 fold molar excess of the Azide-modified Payload 2. Incubate for 12-18 hours at 4°C.
-
-
Final Purification and Characterization:
-
Purify the final dual-payload ADC using size-exclusion chromatography to remove unreacted payloads.
-
Characterize the final conjugate using techniques such as UV-Vis spectroscopy (to determine the drug-to-antibody ratio), SDS-PAGE, and mass spectrometry.
-
Note: This is a generalized protocol. Optimization of molar ratios, reaction times, and purification methods is crucial for each specific antibody and payload combination.
Conclusion
This compound stands out as a powerful tool for the construction of complex bioconjugates. Its trifunctional nature, combining two rapid and orthogonal click chemistry handles with a pH-sensitive cleavable linker, opens up new possibilities for the development of next-generation antibody-drug conjugates and other targeted therapies. While direct comparative studies featuring this specific linker are still emerging, the well-documented high performance of its individual components provides a strong rationale for its successful application in advanced drug delivery and bio-imaging strategies. Researchers can leverage the superior kinetics of the tetrazine-TCO reaction and the robust stability of the DBCO-azide ligation, coupled with the intelligent design of the pH-sensitive hydrazone bond, to create highly sophisticated and effective biomolecular constructs.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. DBCO-PEG4-bis-PEG3-methyltetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Frontiers | Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery [frontiersin.org]
- 5. Drug release from hydrazone-containing peptide amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
A Comparative Guide to Purity Assessment of Final Conjugates: HPLC and Mass Spectrometry in Focus
For Researchers, Scientists, and Drug Development Professionals
The purity of bioconjugates, such as antibody-drug conjugates (ADCs), is a critical quality attribute that directly impacts their safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful and widely adopted analytical techniques for the comprehensive characterization and purity assessment of these complex biomolecules. This guide provides an objective comparison of various HPLC and MS-based methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Comparison of Key Analytical Techniques
The selection of an analytical method for conjugate purity assessment depends on the specific quality attribute being investigated, such as the presence of aggregates, fragments, unconjugated species, and the determination of the drug-to-antibody ratio (DAR). The following tables summarize the performance of common HPLC and MS techniques.
Table 1: Comparison of HPLC Methods for Conjugate Purity Analysis
| Feature | Reversed-Phase (RP-HPLC) | Size-Exclusion (SEC) | Hydrophobic Interaction (HIC) |
| Primary Application | DAR determination (reduced ADC), separation of hydrophobic variants.[1][2][3] | Analysis of aggregates and fragments.[4][5][6] | DAR determination (intact ADC), separation of drug load species.[3][7][8] |
| Typical Resolution | High resolution for separated light and heavy chains.[1] | Baseline resolution of monomer from aggregates is achievable.[4] | Baseline resolution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).[9] |
| Analysis Time | Typically 15-30 minutes.[10] | Typically 10-30 minutes.[6] | Typically 20-40 minutes.[7][9] |
| MS Compatibility | High, uses volatile mobile phases.[11] | Possible with MS-compatible mobile phases, but not routine.[12] | Limited due to high salt concentrations in mobile phases.[7][12] |
| Key Advantage | Excellent for resolving species with small hydrophobicity differences.[13] | Mild, non-denaturing conditions preserve the native structure.[8] | Resolves intact ADCs based on drug load under non-denaturing conditions.[8] |
| Key Disadvantage | Denaturing conditions can alter the native structure.[1] | Limited resolution for species of similar size. | High salt concentrations can be corrosive to instruments and interfere with MS.[7] |
Table 2: Comparison of Mass Spectrometry Techniques for Conjugate Characterization
| Feature | Quadrupole Time-of-Flight (Q-TOF) MS | Orbitrap MS |
| Primary Application | Intact mass analysis, DAR determination, peptide mapping.[14] | High-resolution intact mass analysis, detailed characterization of heterogeneity.[15] |
| Resolution | High (typically 20,000-40,000 FWHM). | Ultra-high (up to >100,000 FWHM).[15] |
| Mass Accuracy | Good (typically 1-5 ppm). | Excellent (typically <1 ppm).[14] |
| Sensitivity | High. | Very High. |
| Key Advantage | Robust and widely used for routine characterization.[14] | Superior resolution and mass accuracy for complex mixtures and subtle modifications.[15] |
| Key Disadvantage | Lower resolution compared to Orbitrap may not resolve highly complex isoforms. | Higher instrument cost and complexity. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible and reliable results. The following sections provide step-by-step methodologies for key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Determination
This method is suitable for determining the average DAR of cysteine-linked ADCs after reduction of the interchain disulfide bonds.
1. Sample Preparation:
-
Prepare the ADC sample at a concentration of 1.0 mg/mL in a suitable buffer (e.g., 500 mM Tris buffer, pH 8.0).
-
Reduce the ADC by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.[2]
-
For some ADCs, denaturation with 8 M guanidine (B92328) HCl and incubation at a higher temperature (e.g., 80°C for 10 minutes) may be required.[2]
2. HPLC-MS Analysis:
-
Column: A reversed-phase column suitable for protein separations, such as a C4 or Diphenyl column (e.g., Agilent AdvanceBio RP-mAb Diphenyl, 2.1 × 100 mm, 3.5 µm).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 70-80°C.[2]
-
Gradient: A linear gradient from ~30% to 50% Mobile Phase B over 15-20 minutes is a typical starting point.
-
Detection: UV at 280 nm and online ESI-MS.
3. Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light (L) and heavy (H) chains in the UV chromatogram.
-
Deconvolute the mass spectra for each peak to confirm the identity and drug load of each chain.
-
Calculate the average DAR using the following formula: DAR = (Σ(Area_Hn * n) / ΣArea_Hn) + (Σ(Area_Ln * n) / ΣArea_Ln) where n is the number of drugs conjugated to the heavy (H) or light (L) chain.
Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius and is the gold standard for quantifying aggregates and fragments.
1. Sample Preparation:
-
Prepare the ADC sample at a concentration of 1-2 mg/mL in the SEC mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
2. HPLC Analysis:
-
Column: A size-exclusion column with a suitable pore size for the ADC (e.g., Agilent AdvanceBio SEC 300Å, 4.6 × 150 mm, 2.7 µm).[2]
-
Mobile Phase: A phosphate-based buffer, such as 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8.[2] The addition of a small amount of organic modifier like isopropanol (B130326) (e.g., 10% v/v) may be necessary for some ADCs to reduce non-specific interactions.[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV at 280 nm.
3. Data Analysis:
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates molecules based on their surface hydrophobicity and is ideal for analyzing the drug load distribution of intact ADCs under non-denaturing conditions.
1. Sample Preparation:
-
Dilute the ADC sample to a concentration of 1-2 mg/mL in a high-salt buffer (e.g., Mobile Phase A).
2. HPLC Analysis:
-
Column: A HIC column with appropriate hydrophobicity (e.g., Tosoh TSKgel Butyl-NPR, 4.6 × 35 mm, 2.5 µm).[2]
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0.[2]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV at 280 nm.
3. Data Analysis:
-
Identify and integrate the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
The average DAR can be calculated using the weighted average of the peak areas: Average DAR = Σ(%Area_n * n) / 100 where n is the drug load of each species.
Visualization of Experimental Workflows
Caption: Workflow for HPLC-based purity assessment of conjugates.
Alternative Purity Assessment Methods
While HPLC and MS are the primary tools for conjugate analysis, other techniques can provide valuable orthogonal information.
UV-Vis Spectroscopy
Principle: UV-Vis spectroscopy measures the absorbance of light by the protein (at ~280 nm) and the conjugated drug (if it has a distinct chromophore). The ratio of these absorbances can be used to estimate the average DAR.[16]
Advantages:
-
Rapid and Simple: Requires minimal sample preparation and provides a quick estimate of the average DAR.
-
Non-destructive: The sample can be recovered after analysis.[16]
Disadvantages:
-
Provides only an average DAR: Does not give information on the distribution of different drug-loaded species.
-
Prone to interference: The accuracy can be affected by the presence of impurities that absorb at similar wavelengths.[16]
-
Requires a distinct chromophore on the drug: Not applicable if the drug does not have a unique UV-Vis absorbance signature compared to the protein.
Experimental Protocol:
-
Measure the UV-Vis spectrum of the purified conjugate from 220 nm to 400 nm.
-
Record the absorbance at the protein maximum (typically ~280 nm) and the drug maximum.
-
Calculate the average DAR using the Beer-Lambert law and the known extinction coefficients of the protein and the drug.
Capillary Electrophoresis (CE)
Principle: CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. It can be used to assess charge heterogeneity and, in some cases, drug load distribution.[17]
Advantages:
-
High Resolution: Can provide high-resolution separation of charge variants.[17]
-
Low Sample Consumption: Requires very small sample volumes.
-
Orthogonal to HPLC: Provides a different separation mechanism, which is valuable for method validation.
Disadvantages:
-
Sensitivity can be lower than HPLC-UV.
-
Method development can be more complex.
-
Not as widely used as HPLC for routine ADC analysis.
Experimental Protocol:
-
Capillary Preparation: Flush the capillary with a base (e.g., 0.1 M NaOH), followed by water and then the running buffer.[18]
-
Sample Preparation: Dilute the conjugate in the running buffer or a low-ionic-strength buffer.
-
Electrophoresis: Apply a high voltage across the capillary to initiate separation.
-
Detection: Monitor the separation using a UV detector, typically at 214 nm or 280 nm.
-
Data Analysis: Analyze the resulting electropherogram to assess the purity and heterogeneity of the conjugate.
Logical Relationships in Purity Assessment
The choice of analytical technique is guided by the specific information required about the conjugate's purity.
Caption: Selection of analytical methods for different purity attributes.
This guide provides a framework for understanding and implementing key analytical techniques for the purity assessment of final conjugates. The choice of method should always be tailored to the specific characteristics of the conjugate and the regulatory requirements. For comprehensive characterization, a combination of orthogonal methods is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Principle and Protocol of Protein Concentration Measurement by UV - Creative BioMart [creativebiomart.net]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
Navigating Bioorthogonal Chemistries: A Comparison of Methyltetrazine-PEG4-hydrazone-DBCO in Complex Biological Media
For researchers, scientists, and drug development professionals embarking on bioconjugation and molecular labeling, the choice of bioorthogonal chemistry is critical. The ideal reaction must be highly efficient, selective, and maintain its integrity within the complex milieu of a biological system. This guide provides an objective comparison of Methyltetrazine-PEG4-hydrazone-DBCO, a popular heterobifunctional linker, against other bioorthogonal alternatives, with a focus on cross-reactivity and orthogonality in complex biological media, supported by experimental data and detailed protocols.
This compound is a versatile tool designed for dual-labeling strategies, incorporating two distinct and rapid bioorthogonal reaction pairs: the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and a strained alkene (like trans-cyclooctene, TCO), and the strain-promoted alkyne-azide cycloaddition (SPAAC) between dibenzocyclooctyne (DBCO) and an azide. The inclusion of a hydrazone linker introduces a pH-sensitive cleavage site, offering an additional layer of control for payload release in acidic intracellular environments.
Assessing Orthogonality: A Quantitative Look at Reaction Kinetics
The cornerstone of a dual-labeling system's success lies in the mutual orthogonality of its constituent reactions. This means that the reactive partners of one pair should not interact or "cross-react" with the partners of the other pair. In the context of this compound, the primary concern is the potential reaction between the tetrazine moiety and the DBCO moiety.
| Reaction Pair | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biological Medium | Reference |
| Desired iEDDA Reaction | Methyltetrazine + TCO | ~1 - 1 x 10⁶ | PBS, pH 7.4 | [1] |
| Desired SPAAC Reaction | DBCO + Azide | ~0.6 - 1.0 | PBS, pH 7.4 | [2] |
| Potential Cross-Reaction | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine + DBCO-PEG4-acid | 0.06 ± 0.01 | PBS, pH 7.4, 37°C | [3] |
| Alternative Tetrazine | 5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine + DBCO-PEG4-acid | No significant reaction observed over 48h | PBS, pH 7.4, 37°C | [3] |
| Alternative SPAAC: BCN | BCN + Benzyl Azide | ~0.06 - 0.1 | Various | [2] |
| Alternative iEDDA: Norbornene | Tetrazine + Norbornene | Varies with tetrazine substitution | Various | [4] |
As the data indicates, while a measurable cross-reaction between a tetrazine derivative and DBCO exists, its rate constant is significantly lower than that of the desired bioorthogonal reactions. Furthermore, the choice of tetrazine derivative is crucial; more stable and less reactive tetrazines exhibit negligible cross-reactivity with DBCO.[3] This highlights the importance of careful reagent selection to ensure orthogonality.
Stability in the Biological Milieu: A Critical Consideration
Beyond orthogonality, the stability of the linker and its reactive moieties in complex biological media such as cell lysate and plasma is paramount for successful application.
Hydrazone Linker Stability: The hydrazone bond within this compound is designed to be cleavable under acidic conditions, a feature exploited for drug delivery within the acidic endosomes and lysosomes of cells (pH 4.5-5.5).[][6] However, studies have shown that hydrazone linkers can also exhibit instability in plasma at physiological pH (~7.4), potentially leading to premature payload release.[7] The stability is highly dependent on the specific chemical structure of the hydrazone.[7]
Tetrazine and DBCO Stability: Tetrazine stability can be influenced by the presence of biological nucleophiles, with more electron-deficient (and thus more reactive) tetrazines often showing lower stability.[8] DBCO, while generally stable, has been reported to react with thiols, a potential side reaction in the thiol-rich intracellular environment.[9]
Experimental Protocols for Assessment
To empirically validate the cross-reactivity and orthogonality of this compound in your specific experimental context, the following detailed protocols are recommended.
Protocol 1: Quantitative Assessment of Cross-Reactivity in Cell Lysate using LC-MS
Objective: To quantify the formation of the undesired tetrazine-DBCO product in a complex biological medium.
Materials:
-
This compound
-
Cell lysate (e.g., from HeLa cells)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS grade acetonitrile (B52724) and water
-
Formic acid
-
High-resolution mass spectrometer coupled to a liquid chromatography system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Thaw the cell lysate on ice and determine the protein concentration using a standard assay (e.g., BCA).
-
In a microcentrifuge tube, add the this compound stock solution to the cell lysate to a final concentration of 10 µM.
-
As a control, prepare a sample of the linker in PBS at the same concentration.
-
-
Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Processing:
-
To each aliquot, add four volumes of cold acetone (B3395972) to precipitate the proteins.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the small molecules.
-
Dry the supernatant under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried samples in a suitable volume of LC-MS running buffer (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Inject the samples onto the LC-MS system.
-
Use a C18 column and a gradient elution from 5% to 95% acetonitrile in water with 0.1% formic acid.
-
Monitor for the expected mass-to-charge ratio (m/z) of the parent this compound and the potential cycloadduct of the tetrazine and DBCO moieties.
-
-
Data Analysis:
-
Integrate the peak areas for both the parent compound and the cross-reaction product at each time point.
-
Calculate the percentage of cross-reaction product formation over time.
-
Protocol 2: Orthogonality Assessment in Plasma using Fluorescence Spectroscopy
Objective: To assess the orthogonality of the tetrazine-TCO and azide-DBCO reactions in plasma.
Materials:
-
This compound
-
An azide-functionalized fluorophore (e.g., Azide-Fluor 488)
-
A TCO-functionalized quencher
-
Human plasma
-
PBS, pH 7.4
-
Fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add human plasma.
-
To the plasma, add this compound to a final concentration of 10 µM.
-
Add the azide-fluorophore to a final concentration of 1 µM.
-
Add the TCO-quencher to a final concentration of 10 µM.
-
-
Controls:
-
Plasma + Azide-fluorophore + TCO-quencher (no linker)
-
Plasma + this compound + Azide-fluorophore (no quencher)
-
Plasma + this compound + TCO-quencher (no fluorophore)
-
-
Measurement:
-
Measure the fluorescence intensity (Excitation/Emission appropriate for the fluorophore) at time 0 and at regular intervals (e.g., every 30 minutes) for several hours at 37°C.
-
-
Data Analysis:
-
A decrease in fluorescence in the main experimental well would indicate that the DBCO on the linker is reacting with the azide-fluorophore, while the tetrazine is reacting with the TCO-quencher, demonstrating orthogonality.
-
Compare the fluorescence changes to the control wells to account for any background reactions or instability of the fluorophore.
-
Visualizing the Workflow and Bioorthogonal Reactions
To better illustrate the concepts discussed, the following diagrams are provided.
Conclusion
This compound offers a powerful platform for dual-labeling applications, combining two of the fastest bioorthogonal reactions available. While a potential for cross-reactivity between the tetrazine and DBCO moieties exists, careful selection of a stable tetrazine derivative can ensure a high degree of orthogonality. The pH-sensitive hydrazone linker provides an additional layer of functionality for controlled release. However, researchers must carefully consider the stability of all components—tetrazine, DBCO, and the hydrazone linker—within their specific biological system. The provided experimental protocols offer a framework for empirically assessing the performance of this and other bioorthogonal reagents, enabling an informed choice for robust and reliable bioconjugation in complex biological media.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methyltetrazine-PEG4-hydrazone-DBCO: A Procedural Guide
For researchers and professionals in the field of drug development, the responsible handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Methyltetrazine-PEG4-hydrazone-DBCO, a trifunctional linker utilized in bioconjugation and antibody-drug conjugates (ADCs). While not classified as a highly hazardous substance, adherence to established disposal protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Essential Personal Protective Equipment:
-
Safety Goggles: To shield the eyes from potential splashes or airborne particles.
-
Laboratory Coat: To protect skin and clothing from contamination.
-
Chemical-Resistant Gloves: To prevent direct dermal contact with the compound.
All handling and disposal activities should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to mitigate the risk of inhaling any dust or aerosols.
Step-by-Step Disposal Protocol
The recommended and most secure method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed and processed in an environmentally responsible and compliant manner.
-
Waste Collection and Segregation:
-
Solid Waste: Any unused or expired solid this compound should be collected in a clearly labeled and securely sealed container. The container must be chemically compatible with the compound and explicitly marked with its full chemical name.
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent such as DMSO, DMF, or other organic solvents, it should be collected in a designated, labeled container for non-halogenated organic solvent waste. It is critical to avoid mixing this waste with aqueous solutions or other incompatible waste streams.[1]
-
Contaminated Labware: All disposable materials that have come into direct contact with the compound, including pipette tips, tubes, and weighing paper, must be disposed of in a designated solid chemical waste container.[1]
-
-
Storage Pending Disposal:
-
The sealed waste containers should be stored in a designated, well-ventilated chemical waste storage area.
-
Ensure that the storage area is secure and that the waste is kept away from incompatible materials to prevent any potential reactions.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup for the collected waste.[1]
-
Quantitative Data Summary
Currently, there is no publicly available quantitative data regarding specific disposal limits or concentrations for this compound. The standard procedure is to treat all concentrations of this compound as chemical waste to be disposed of professionally.
| Parameter | Value |
| Recommended Disposal Path | Licensed Chemical Waste Disposal Service |
| Solid Waste Container | Labeled, sealed, chemically compatible |
| Liquid Waste Segregation | Non-halogenated organic solvent waste |
| Contaminated Materials | Designated solid chemical waste container |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyltetrazine-PEG4-hydrazone-DBCO
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like Methyltetrazine-PEG4-hydrazone-DBCO is paramount. This ADC linker, utilized in the synthesis of antibody-drug conjugates, requires careful management due to its reactive nature.[1] The following guide provides crucial safety protocols, operational plans, and disposal instructions to foster a secure laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, tight-sealing | Protects eyes from splashes and aerosols. |
| Face Shield | Worn in addition to goggles | Provides full-face protection from splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene, powder-free | Prevents skin contact with the chemical. Double gloving is recommended. |
| Body Protection | Laboratory Coat | Polyethylene-coated polypropylene (B1209903) or similar non-absorbent material | Protects skin and personal clothing from contamination. |
| Disposable Gown | With back closure and tight-fitting cuffs | Offers enhanced protection, especially during procedures with a higher risk of splashing.[2] | |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Recommended when handling the powder form to prevent inhalation.[3] |
| Fume Hood | All handling of the compound should be performed within a certified chemical fume hood. |
This table summarizes the essential PPE for handling this compound, based on general best practices for laboratory chemical safety.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored at -20°C, protected from light and moisture.[4]
-
Keep the container tightly closed in a dry and well-ventilated area.
2. Preparation for Use (in a Fume Hood):
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Don appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of the powdered compound. Avoid creating dust.
-
Prepare solutions by slowly adding the solvent (e.g., DMSO, DMF) to the powder to avoid splashing.
3. Handling and Experimental Use:
-
All procedures should be conducted in a well-ventilated chemical fume hood.
-
Avoid direct contact and inhalation.
-
Use dedicated and clearly labeled equipment.
-
In case of a spill, follow the spill cleanup procedures outlined below.
4. Decontamination and Cleaning:
-
Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dispose of all contaminated materials as chemical waste.
5. Disposal Plan:
-
All waste materials, including empty containers, contaminated gloves, and solutions, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
-
Collect waste in a designated, sealed, and clearly labeled container.
Emergency Procedures
Spill and Leak Procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, gently cover with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow and Visualization
The primary application of this compound is in bioconjugation, for example, linking a drug to an antibody. The following diagram illustrates a typical experimental workflow.
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their critical work, advancing the fields of drug development and targeted therapies.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
